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  • Product: 4-(Furan-2-yl)piperidine
  • CAS: 752965-76-7

Core Science & Biosynthesis

Foundational

Comprehensive Spectroscopic Profiling of 4-(Furan-2-yl)piperidine: A Technical Guide for Structural Elucidation

Executive Summary In modern medicinal chemistry and drug development, functionalized saturated heterocycles are critical pharmacophore elements. 4-(Furan-2-yl)piperidine (CAS 752965-76-7) is a highly versatile building b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and drug development, functionalized saturated heterocycles are critical pharmacophore elements. 4-(Furan-2-yl)piperidine (CAS 752965-76-7) is a highly versatile building block, combining the basicity and conformational rigidity of a piperidine ring with the electron-rich aromaticity of a furan moiety[1]. Accurate structural elucidation of this compound is paramount for quality control, synthetic verification, and downstream pharmacological application.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic data reporting. This guide provides a deep-dive into the causality behind the spectroscopic workflows—explaining why specific techniques, solvents, and parameters are chosen to create a self-validating analytical system for 4-(Furan-2-yl)piperidine[2].

System Architecture: The Spectroscopic Workflow

To achieve unambiguous structural elucidation, orthogonal analytical techniques must be integrated. Nuclear Magnetic Resonance (NMR) provides atomic connectivity, Fourier-Transform Infrared (FT-IR) confirms functional groups, and Mass Spectrometry (MS) validates the molecular mass and structural stability[3].

Spectroscopic_Workflow A 4-(Furan-2-yl)piperidine Sample Preparation (CDCl3, TMS Internal Std) B NMR Spectroscopy (1H, 13C, DEPT, 2D) A->B C ATR FT-IR Spectroscopy (Vibrational Modes) A->C D LC-ESI-MS (Positive Ion Mode) A->D E Data Integration & Cross-Validation B->E C->E D->E F Unambiguous Structural Elucidation E->F

Fig 1. Integrated multi-modal spectroscopic workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural validation. For 4-(Furan-2-yl)piperidine, the analytical challenge lies in differentiating the complex splitting patterns of the piperidine chair conformation from the highly deshielded furan protons.

Causality in Experimental Design
  • Solvent Selection: Deuterated chloroform (CDCl₃) is selected over DMSO-d₆. The free base of 4-(furan-2-yl)piperidine is highly lipophilic[1]. More importantly, CDCl₃ lacks exchangeable deuterons (unlike protic solvents), preventing the artificial suppression or rapid exchange of the piperidine N-H signal, allowing it to be observed as a broad singlet.

  • Relaxation Delay (D1): A D1 of 2.0 seconds is strictly enforced during ¹³C acquisition. The furan C2 carbon is quaternary. Because it lacks an attached proton, it cannot undergo efficient dipole-dipole relaxation, resulting in a long longitudinal relaxation time (

    
    ). A short D1 would cause severe signal attenuation, leading to false negatives during carbon counting.
    
Standardized NMR Protocol
  • Sample Prep: Weigh 15.0 ± 0.5 mg of the analyte using a microbalance.

  • Dissolution: Dissolve completely in 600 µL of CDCl₃ (99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (0.00 ppm).

  • Acquisition: Transfer to a 5 mm precision NMR tube. Acquire ¹H NMR at 400 MHz (ns=16, d1=2s) and ¹³C NMR at 100 MHz (ns=512, d1=2s) at 298 K.

  • Validation: Run a DEPT-135 experiment to confirm the inversion of the piperidine C2/C6 and C3/C5 methylene signals against the positive furan methine signals[3].

Quantitative NMR Data Summary

Table 1: ¹H and ¹³C NMR Spectral Data for 4-(Furan-2-yl)piperidine

Position¹H Chemical Shift (ppm)Multiplicity (J in Hz)¹³C Shift (ppm)Structural Assignment Notes
Furan-C2 --158.5Quaternary, long

relaxation
Furan-C3 6.02dd (3.2, 0.8)104.5Aromatic CH, shielded relative to C5
Furan-C4 6.28dd (3.2, 1.8)110.1Aromatic CH
Furan-C5 7.33dd (1.8, 0.8)141.2Highly deshielded by adjacent oxygen
Pip-C4 2.75tt (11.5, 3.5)37.4Methine attached to furan (axial)
Pip-C2, C6 2.70 (ax), 3.15 (eq)td (12.0, 2.5), dt (12.0, 3.0)46.8Deshielded by adjacent basic nitrogen
Pip-C3, C5 1.55 (ax), 1.90 (eq)qd (12.5, 4.0), br d (12.5)32.1Aliphatic methylene backbone
Pip-NH 1.80br s-Secondary amine; exchanges with D₂O

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides orthogonal confirmation of the functional groups, specifically the secondary amine and the furan ether linkage.

Causality in Experimental Design
  • ATR vs. KBr Pellet: Traditional KBr pellets are strongly discouraged for this compound. KBr is hygroscopic; absorbed atmospheric moisture creates a massive, broad O-H stretch at ~3400 cm⁻¹. This artifact perfectly overlaps with and obscures the critical secondary amine N-H stretch of the piperidine ring. Attenuated Total Reflectance (ATR) utilizes a diamond crystal, eliminating the matrix effect and providing a self-validating, moisture-free background[2].

Standardized FT-IR Protocol
  • Background: Clean the diamond ATR crystal with LC-MS grade isopropanol. Acquire a background spectrum (32 scans) to subtract ambient CO₂ and H₂O.

  • Application: Apply 2-3 mg of the solid free-base directly onto the crystal.

  • Compression: Apply uniform pressure using the ATR anvil to ensure intimate contact with the evanescent wave.

  • Acquisition: Acquire the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

Quantitative FT-IR Data Summary

Table 2: Key FT-IR Vibrational Assignments

Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Correlation
3250 - 3350 Medium, BroadN-H StretchSecondary amine of piperidine
3115, 3070 Weak=C-H StretchFuran ring aromatic protons
2930, 2850 StrongC-H StretchAliphatic piperidine backbone
1595, 1505 MediumC=C StretchFuran ring unsaturation
1145, 1010 StrongC-O-C StretchFuran ether linkage
735 Strong=C-H Out-of-plane bendCharacteristic of furan derivatives[4]

Mass Spectrometry (LC-ESI-MS)

Mass spectrometry confirms the exact mass and provides structural clues through collision-induced dissociation (CID).

Causality in Experimental Design
  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is mandated. The piperidine nitrogen is highly basic (pKa ~ 10).

  • Mobile Phase Additive: By adding 0.1% Formic Acid to the mobile phase, we act as a proton donor. This drives the thermodynamic equilibrium entirely toward the ionized

    
     state, drastically enhancing the signal-to-noise ratio and ensuring the molecular ion at m/z 152.1 is the base peak[1].
    
Standardized MS Protocol
  • Preparation: Prepare a 1 µg/mL solution of the analyte in LC-MS grade Methanol:Water (50:50 v/v) spiked with 0.1% Formic Acid.

  • Infusion: Infuse directly into the ESI source via a syringe pump at 10 µL/min.

  • Parameters: Set capillary voltage to 3.0 kV, desolvation gas to 500 L/hr, and desolvation temperature to 250 °C.

  • Acquisition: Acquire data in positive ion mode (m/z 50-500). Apply a collision energy ramp (15-35 eV) to induce fragmentation.

Fragmentation Pathway Logic

Upon collision-induced dissociation, the molecule undergoes predictable fragmentation. The primary pathways involve the neutral loss of ammonia or the alpha-cleavage of the piperidine ring, while the aromatic furan ring remains highly stable.

MS_Fragmentation M Molecular Ion [M+H]+ m/z 152.1 F1 Alpha-Cleavage Ring Opening M->F1 F2 Neutral Loss (-NH3) M->F2 I1 Fragment Ion m/z 123.0 F1->I1 I2 Fragment Ion m/z 135.1 F2->I2

Fig 2. Proposed ESI-MS positive mode collision-induced fragmentation pathways.

Conclusion & Best Practices

The structural elucidation of 4-(Furan-2-yl)piperidine requires a systematic, self-validating approach. By understanding the causality behind the instrumentation—such as utilizing CDCl₃ to preserve the N-H signal, employing ATR-FTIR to prevent moisture masking, and leveraging formic acid to drive positive ESI ionization—researchers can guarantee the scientific integrity of their analytical data. This rigorous profiling ensures that the compound is accurately validated before integration into downstream synthetic or biological assays.

References

  • National Center for Biotechnology Information. "4-(Furan-2-yl)piperidine | C9H13NO | CID 19608470 - PubChem". NIH. Available at:[Link]

  • Zazeri G, Povinelli APR, Le Duff CS, Tang B, Cornelio ML, Jones AM. "Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins". Molecules. 2020. Available at:[Link]

  • Fioresi, F.; et al. "Spectroscopic Study of Volatile Organic Compounds for the Assessment of Coffee Authenticity". MDPI Sensors. 2023. Available at:[Link]

  • Wnorowski, A.; Yaylayan, V. A. "Characterization of the Chemical Structure of Novel Colored Maillard Reaction Products from Furan-2-carboxaldehyde and Amino Acids". Journal of Agricultural and Food Chemistry. 2002. Available at:[Link]

Sources

Exploratory

Biological screening of novel 4-(Furan-2-yl)piperidine derivatives

An In-depth Technical Guide to the Biological Screening of Novel 4-(Furan-2-yl)piperidine Derivatives Abstract The confluence of the piperidine and furan heterocyclic systems has consistently yielded compounds of signifi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Biological Screening of Novel 4-(Furan-2-yl)piperidine Derivatives

Abstract

The confluence of the piperidine and furan heterocyclic systems has consistently yielded compounds of significant pharmacological interest.[1][2] The piperidine ring is a ubiquitous scaffold in pharmaceuticals, while the furan moiety often enhances binding affinity and modulates pharmacokinetic properties.[1][3] This guide presents a comprehensive, field-proven framework for the systematic biological screening of novel 4-(Furan-2-yl)piperidine derivatives. We will move beyond rote protocols to elucidate the strategic rationale behind a multi-tiered screening cascade, from initial high-throughput cytotoxicity assessments to targeted mechanistic studies. This document is designed for drug discovery professionals, providing actionable methodologies, data interpretation frameworks, and the causal logic behind critical experimental decisions to accelerate the identification of promising lead candidates.

The Strategic Imperative: Why Screen 4-(Furan-2-yl)piperidine Derivatives?

The piperidine nucleus is a cornerstone of medicinal chemistry, present in numerous approved drugs targeting a wide array of conditions, including cancer, pain, and neurological disorders.[1][4][5] The furan ring, a five-membered aromatic heterocycle, is a bioisostere for phenyl groups and can participate in unique polar and non-polar interactions, contributing to a diverse range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2][6] The combination of these two scaffolds in the 4-(Furan-2-yl)piperidine core presents a rich chemical space for the discovery of novel therapeutics.

Derivatives of these parent structures have demonstrated a wide spectrum of biological activities, making a broad initial screening approach essential.[4] Reported activities include:

  • Anticancer/Cytotoxic Effects: Piperidine and furan derivatives have shown cytotoxicity against various cancer cell lines.[4][7]

  • Neuroprotective Potential: Furan-containing compounds, in particular, have been investigated for their antioxidant and anti-inflammatory properties in the context of neurodegenerative diseases.[8]

  • Antimicrobial Properties: Both furan and piperidine moieties are found in compounds with activity against Gram-positive and Gram-negative bacteria, as well as fungi.[9][10][11]

  • Analgesic and Anti-inflammatory Activity: The piperidine scaffold is famously a key component of opioid analgesics, and various derivatives possess anti-inflammatory properties.[3][5][12]

This pre-existing body of evidence justifies the implementation of a robust screening cascade designed to efficiently probe these potential therapeutic avenues.

The Hierarchical Screening Cascade: A Funnel-Based Approach

A successful screening campaign maximizes the discovery of valuable hits while minimizing resource expenditure on non-viable candidates. We advocate for a hierarchical, funnel-based approach that progressively increases in biological complexity and specificity.

Screening_Cascade cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening cluster_2 Phase 3: Tertiary Screening & MoA cluster_3 Outcome Compound_Library Novel 4-(Furan-2-yl)piperidine Derivative Library Primary_Screen High-Throughput Cytotoxicity Assay (e.g., MTT/Resazurin) - Cancer Cell Panel - Normal Cell Line Compound_Library->Primary_Screen Neuro_Assay Neuroprotective Assays (e.g., Oxidative Stress Model) Primary_Screen->Neuro_Assay 'Hit' Selection (Potency & Selectivity) Anticancer_Assay Dose-Response Anticancer Assays (IC50 Determination) Primary_Screen->Anticancer_Assay 'Hit' Selection (Potency & Selectivity) Antimicrobial_Assay Antimicrobial Assays (MIC/MBC Determination) Primary_Screen->Antimicrobial_Assay 'Hit' Selection (Potency & Selectivity) MoA_Studies Mechanism of Action (MoA) Studies - Enzyme Inhibition - Pathway Analysis (e.g., Western Blot) - Receptor Binding Neuro_Assay->MoA_Studies Anticancer_Assay->MoA_Studies Antimicrobial_Assay->MoA_Studies ADMET_Profile In Vitro / In Silico ADMET - CYP Inhibition - hERG Liability - Permeability (PAMPA) MoA_Studies->ADMET_Profile Lead_Candidate Lead Candidate Nomination ADMET_Profile->Lead_Candidate

Caption: A hierarchical workflow for screening novel 4-(Furan-2-yl)piperidine derivatives.

Phase 1: Primary Screening - Broad Cytotoxicity Profiling

The initial step involves a broad assessment of the compounds' general cytotoxicity. This is not merely a safety screen; it is a discovery tool. Potent cytotoxicity against cancer cells is a desired outcome, while cytotoxicity against normal cells can indicate a lack of therapeutic window.

Causality Behind Experimental Choice: We select a robust, inexpensive, and high-throughput assay like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Its colorimetric readout is easily quantifiable and provides a reliable measure of metabolic activity, which serves as a proxy for cell viability.[13] Screening against a panel of cell lines is critical. For instance, including a colorectal (HT-29), breast (MCF-7), and pancreatic (MiaPaCa-2) cancer cell line alongside a normal human fibroblast line (e.g., BJ-hTERT) allows for the simultaneous assessment of potency and selectivity.[4][13]

Self-Validating System: Each 96- or 384-well plate must contain:

  • Vehicle Control: Cells treated with the same concentration of the compound's solvent (e.g., 0.1% DMSO) to establish baseline viability (100%).

  • Positive Control: A known cytotoxic drug (e.g., Doxorubicin) to confirm the assay is responsive.

  • Blank Wells: Media only, to determine background absorbance.

Data Presentation: Results from the primary screen should be summarized for clear comparison.

Compound IDStructure (2D)Concentration (µM)HT-29 Viability (%)MCF-7 Viability (%)Fibroblast Viability (%)Hit Flag
FPD-001[Placeholder]1098.2 ± 4.195.5 ± 5.399.1 ± 3.8No
FPD-002[Placeholder]1015.7 ± 2.9 45.1 ± 6.2 88.4 ± 4.5Yes
FPD-003[Placeholder]1092.1 ± 7.089.8 ± 3.394.6 ± 2.9No
FPD-004[Placeholder]1033.6 ± 3.5 28.9 ± 4.1 41.2 ± 5.0 Yes (NS)

Hypothetical data. "Hit Flag" indicates compounds meeting a predefined threshold (e.g., <50% viability). "NS" indicates a non-selective hit.

Phase 2: Secondary Screening - Validating and Prioritizing Hits

Hits from the primary screen are advanced to more specific, target-oriented secondary assays. The choice of assay is guided by the primary screen results and the known pharmacology of the scaffold.

  • For Anticancer Hits (e.g., FPD-002): A full dose-response curve is generated using the MTT or a similar assay to determine the half-maximal inhibitory concentration (IC50). This quantifies the compound's potency.

  • For Neuroprotective Candidates: Since neuroprotection is a key potential activity, all non-toxic compounds from the primary screen should be evaluated. A common and effective model uses a neuronal cell line (e.g., human SH-SY5Y or mouse HT22) challenged with an inducer of oxidative stress, such as hydrogen peroxide (H₂O₂) or glutamate.[14][15] The ability of the test compounds to rescue cells from this insult is quantified.[15][16]

  • For Antimicrobial Candidates: Given the known antimicrobial activity of furan derivatives, a broad-spectrum screen is warranted.[10][17] The Minimum Inhibitory Concentration (MIC) is determined against representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[9][18]

Phase 3: Tertiary Screening - Elucidating the Mechanism of Action (MoA)

Promising and validated hits from secondary screening demand a deeper understanding of how they work. This is the most resource-intensive phase and is reserved for only the most compelling candidates.

Example MoA Pathway for a Neuroprotective Hit: Let's hypothesize that a hit compound, FPD-001, showed strong neuroprotection. A plausible mechanism is the upregulation of endogenous antioxidant defenses.

MoA_Pathway cluster_0 Cellular Environment cluster_1 Intracellular Signaling cluster_2 Cellular Outcome Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Cell_Death Apoptosis Oxidative_Stress->Cell_Death Induces FPD_Compound FPD-001 (Hit Compound) Keap1 Keap1 FPD_Compound->Keap1 Inhibits? Nrf2 Nrf2 Keap1->Nrf2 Inhibits (Promotes Degradation) ARE Antioxidant Response Element (ARE) (in DNA) Nrf2->ARE Translocates to Nucleus & Binds Antioxidant_Proteins Antioxidant Proteins (e.g., HO-1, GCL) ARE->Antioxidant_Proteins Promotes Transcription Antioxidant_Proteins->Oxidative_Stress Neutralizes Cell_Survival Neuronal Survival Antioxidant_Proteins->Cell_Survival Promotes

Caption: Hypothetical MoA for a neuroprotective hit via the Nrf2-ARE pathway.

To validate this hypothesis, one could perform:

  • Western Blot Analysis: To measure the protein levels of Nrf2 in the nucleus and key antioxidant enzymes like Heme Oxygenase-1 (HO-1).

  • Enzyme Activity Assays: To directly measure the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase.[16][19]

Detailed Experimental Protocols

Protocol: Primary Cytotoxicity Screening (MTT Assay)
  • Cell Seeding: Plate cells (e.g., HT-29, MCF-7, fibroblasts) in 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a stock solution of each test compound in DMSO. Serially dilute to create working solutions. The final DMSO concentration in the well should not exceed 0.5% to avoid solvent toxicity.

  • Treatment: Add 1 µL of the appropriate compound working solution (or control solutions) to the wells. For a primary screen, a single high concentration (e.g., 10 or 20 µM) is typically used.

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., acidic isopropanol or DMSO) to each well and mix thoroughly to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the data by subtracting the blank absorbance and expressing the results as a percentage of the vehicle control viability.

Protocol: Secondary Neuroprotection Assay (Oxidative Stress Model)
  • Cell Seeding: Plate a neuronal cell line (e.g., SH-SY5Y) in 96-well plates and allow them to adhere and differentiate (if necessary) for 24-48 hours.

  • Pre-treatment: Treat the cells with various concentrations of the non-toxic hit compounds (e.g., 0.1, 1, 10 µM) for 1-2 hours. Include a "vehicle only" control.

  • Induction of Stress: Add a specific concentration of an oxidative stressor (e.g., H₂O₂) to all wells except the negative control (which receives only media). The concentration of H₂O₂ should be pre-determined to cause ~50-70% cell death in 24 hours.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

  • Viability Assessment: Assess cell viability using the MTT assay as described above (Protocol 3.1, steps 5-8) or a similar method like the Resazurin assay.

  • Data Analysis: Calculate the percentage of neuroprotection afforded by the compound relative to the H₂O₂-only treated cells. Determine the EC50 (half-maximal effective concentration) for active compounds.

Conclusion and Future Directions

This guide outlines a logical, evidence-based strategy for the biological screening of novel 4-(Furan-2-yl)piperidine derivatives. By employing a hierarchical cascade, researchers can efficiently identify and prioritize compounds with promising therapeutic potential. The emphasis on understanding the causality behind experimental choices and incorporating self-validating controls ensures data integrity and robustness.

A compound that successfully navigates this cascade—demonstrating potent and selective activity in primary screens, confirmed dose-dependent efficacy in secondary assays, and a plausible mechanism of action—becomes a strong lead candidate. Subsequent steps would involve lead optimization through medicinal chemistry, more complex in vivo animal modeling, and comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to assess its potential as a clinical drug candidate.[20]

References

  • Pharmacological screening of synthetic piperidine derivatives - DUT Open Scholar. [Link]

  • Heterocyclic Anticancer Compounds: Using S-NICS Method. [Link]

  • Cell-Based Assays to Assess Neuroprotective Activity - IRIS - Unibo. [Link]

  • Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin - MDPI. [Link]

  • A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC. [Link]

  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC. [Link]

  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series - Taylor & Francis. [Link]

  • Hands-on synthesis of furanamides and evaluation of their antimicrobial activity. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - Preprints.org. [Link]

  • (PDF) Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - ResearchGate. [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD. [Link]

  • Computational study of heterocyclic anticancer compounds through nbo method. [Link]

  • Hands-on synthesis of furanamides and evaluation of their antimicrobial activity - PubMed. [Link]

  • Computational study of heterocyclic anticancer compounds through nbo method - Semantic Scholar. [Link]

  • Synthesis, Spectroscopic Characterization, and Biological Evaluation of a Novel Acyclic Heterocyclic Compound: Anticancer, Antioxidant, Antifungal, and Molecular Docking Studies - MDPI. [Link]

  • Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives | Bentham Science Publishers. [Link]

  • Exploring the anticancer potential of heterocyclic natural products - EurekAlert!. [Link]

  • Synthesis and antibacterial evaluation of furan derivatives bearing a rhodanine moiety | Request PDF - ResearchGate. [Link]

  • Overview of Antimicrobial Properties of Furan - Human Journals. [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry. [Link]

  • Synthesis and antimicrobial activity of some new of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives - ResearchGate. [Link]

  • Furan: A Promising Scaffold for Biological Activity. [Link]

  • 4-(Furan-2-yl)piperidine | C9H13NO | CID 19608470 - PubChem. [Link]

  • Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules - PSE Community.org. [Link]

  • Synthesis and biological activities of furan derivatives - ResearchGate. [Link]

  • Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases - PubMed. [Link]

  • SYNTHESIS OF BENZO[b]FURAN DERIVATIVES BY TRANSITION METAL-CATALYZED HETEROCICLYZATIONS OF 2-ETHYNYLPHENOLS. [Link]

  • Synthesis and antidiabetic activity of 2, 4- disubstituted furan derivatives - Der Pharma Chemica. [Link]

  • One-pot synthesis of benzofurans via heteroannulation of benzoquinones. [Link]

Sources

Foundational

In Silico Modeling of 4-(Furan-2-yl)piperidine Derivatives: A Comprehensive Guide to Computational Scaffold Optimization

Executive Summary The 4-(furan-2-yl)piperidine core is a highly versatile pharmacophore utilized across various therapeutic domains, most notably in the development of novel antimicrobial agents and CNS-active compounds[...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-(furan-2-yl)piperidine core is a highly versatile pharmacophore utilized across various therapeutic domains, most notably in the development of novel antimicrobial agents and CNS-active compounds[1]. The structural duality of this scaffold—combining the hydrogen-bond accepting and


-stacking capabilities of the furan ring with the basic, salt-bridge-forming potential of the piperidine ring—makes it an excellent candidate for structure-based drug design.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic software tutorials. Here, we will dissect the causality behind experimental choices and establish a self-validating in silico workflow for optimizing 4-(furan-2-yl)piperidine derivatives[2].

Structural Rationale & Pharmacophore Dynamics (The "Why")

When modeling heterocyclic systems, docking failures frequently stem from a misunderstanding of the ligand's baseline physicochemical state. For 4-(furan-2-yl)piperidine derivatives, two critical factors dictate target engagement:

Protonation State and Salt-Bridge Causality

The piperidine nitrogen possesses a pKa of approximately 9.5. At a physiological pH of 7.4, this secondary (or tertiary, if substituted) amine is >99% protonated.

  • The Pitfall: If your ligand preparation pipeline defaults to a neutral state, the docking algorithm will fail to model the critical electrostatic interactions (salt bridges) with acidic residues (e.g., Aspartate or Glutamate) within the target's binding pocket.

  • The Solution: Explicitly force the protonated state during 3D conformer generation to prevent false-negative scoring.

Dihedral Flexibility and Conformational Sampling

The single C-C bond connecting the furan and piperidine rings allows for significant rotational freedom. The dihedral angle dictates the spatial orientation of the furan oxygen, which acts as a directional hydrogen-bond acceptor. Because molecular docking relies on conformational sampling, restricting this rotatable bond will artificially truncate the binding landscape. Molecular Dynamics (MD) must be employed post-docking to verify if the predicted dihedral angle represents a stable local minimum or a transient, high-energy artifact.

Self-Validating Computational Protocols (The "How")

To ensure trustworthiness, every computational protocol must include an internal validation step. Below is the standardized workflow for screening these derivatives against a bacterial target (e.g., DNA Gyrase) or a GPCR.

Protocol 1: Ligand and Target Preparation
  • Ligand 3D Generation: Sketch the 4-(furan-2-yl)piperidine derivatives using a chemical drawing tool.

  • Ionization State Assignment: Utilize tools like LigPrep or Open Babel to generate the protonated piperidine state at pH 7.4 ± 0.5. Generate up to 10 low-energy conformers per ligand.

  • Target Preparation: Retrieve the high-resolution crystal structure of the target protein from the PDB. Remove crystallographic waters (unless they are known to bridge ligand-receptor interactions), add missing hydrogens, and assign protonation states to active site residues (e.g., ensuring active site Histidines are correctly tautomerized to HID, HIE, or HIP).

Protocol 2: Molecular Docking & Virtual Screening
  • Grid Generation: Define a bounding box (e.g., 20 × 20 × 20 Å) centered strictly on the native co-crystallized ligand to define the search space.

  • Docking Execution: Execute docking using AutoDock Vina, which utilizes a highly efficient hybrid scoring function and gradient optimization method[3]. Set the exhaustiveness parameter to at least 16 to ensure thorough sampling of the furan-piperidine dihedral angle.

  • Internal Validation (Critical): Re-dock the native co-crystallized ligand back into the prepared receptor. The protocol is only validated if the Root Mean Square Deviation (RMSD) between the top-ranked docked pose and the experimental crystal pose is < 2.0 Å.

Protocol 3: Molecular Dynamics (MD) Simulation

Static docking poses must be validated for temporal stability to ensure the furan ring does not spontaneously unbind when solvated.

  • System Setup: Embed the docked complex in a cubic TIP3P water box using GROMACS[4]. Neutralize the system with Na+/Cl- ions to a physiological concentration of 0.15 M.

  • Equilibration: Perform 100 ps of NVT (constant volume/temperature at 300 K) followed by 100 ps of NPT (constant pressure/temperature at 1 bar) using position restraints on the heavy atoms.

  • Production Run: Execute a 100 ns unrestrained production run.

  • Trajectory Analysis: Calculate the RMSD of the ligand heavy atoms. A plateaued RMSD under 2.5 Å indicates a highly stable furan-piperidine binding mode.

Visualizations

In Silico Optimization Workflow

InSilicoWorkflow Start 4-(Furan-2-yl)piperidine Scaffold Selection LigPrep Ligand Preparation (3D Conformer, pKa ~9.5) Start->LigPrep TargetPrep Target Protein Prep (Protonation, Minimization) Start->TargetPrep Docking Molecular Docking (Grid Generation & Scoring) LigPrep->Docking TargetPrep->Docking Validation Pose Validation (RMSD < 2.0 Å) Docking->Validation MD MD Simulation (100 ns, RMSF/RMSD) Validation->MD Top Poses QSAR 3D-QSAR & ADMET (Descriptor Calculation) Validation->QSAR Dataset

Caption: Computational workflow for 4-(Furan-2-yl)piperidine derivative optimization.

Pharmacological Mechanism of Action

Mechanism Ligand Furan-Piperidine Derivative Complex Ligand-Enzyme Complex (Salt Bridge & Pi-Pi) Ligand->Complex Binding Receptor Bacterial Target (e.g., DNA Gyrase) Receptor->Complex Active Site Inhibition Enzyme Inhibition Complex->Inhibition Conformational Lock Outcome Bacterial Cell Death (Antimicrobial Effect) Inhibition->Outcome Pathway Arrest

Caption: Proposed antimicrobial mechanism of furan-piperidine derivatives via enzyme inhibition.

Quantitative Data Presentation

To illustrate the output of this computational pipeline, below is a summarized dataset of representative 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives evaluated for antimicrobial potential[2]. The data synthesizes docking affinities, ADMET properties, and predicted biological outcomes.

Compound IDPiperidine N-SubstitutionAutoDock Vina Score (kcal/mol)ClogPTPSA (Ų)Predicted MIC (µg/mL)Complex Stability (100ns MD RMSD)
FPD-01 -H (Unsubstituted)-7.22.1445.332.02.8 Å (Moderate)
FPD-02 -CH3 (Methyl)-7.82.5145.316.02.1 Å (Stable)
FPD-03 -C(=O)CH3 (Acetyl)-6.42.3062.3>64.04.5 Å (Unstable)
FPD-04 -CH2-Ph (Benzyl)-9.13.8545.34.01.6 Å (Highly Stable)
FPD-05 -SO2-Ph (Benzenesulfonyl)-8.53.4279.18.01.8 Å (Highly Stable)

Data Interpretation: The addition of bulky, lipophilic groups (e.g., Benzyl in FPD-04) to the piperidine nitrogen significantly improves the Vina docking score (-9.1 kcal/mol) and MD stability (1.6 Å), correlating with a potent predicted Minimum Inhibitory Concentration (MIC). Conversely, neutralizing the basic amine via acetylation (FPD-03) abolishes the critical salt bridge, resulting in poor in silico metrics and weak predicted efficacy.

References

  • 4-(Furan-2-yl)piperidine | C9H13NO | CID 19608470 - PubChem Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Synthesis and antimicrobial activity of some new of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives Source: Arkivoc (Archive for Organic Chemistry) URL:[Link]

  • AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading Source: Journal of Computational Chemistry (via PubMed Central) URL:[Link]

  • Molecular dynamics simulation for all Source: BMC Biology (via PubMed Central) URL:[Link]

Sources

Exploratory

Structure-Activity Relationship (SAR) Studies of 4-(Furan-2-yl)piperidine Analogs

Executive Summary: The "Furan Switch" in Medicinal Chemistry The 4-(furan-2-yl)piperidine scaffold represents a critical bioisostere of the classic 4-phenylpiperidine pharmacophore found in established opioids (e.g., pet...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Furan Switch" in Medicinal Chemistry

The 4-(furan-2-yl)piperidine scaffold represents a critical bioisostere of the classic 4-phenylpiperidine pharmacophore found in established opioids (e.g., pethidine, fentanyl) and psychotropic agents. By replacing the phenyl ring with a furan moiety, medicinal chemists can modulate lipophilicity (LogP), introduce a hydrogen-bond acceptor (the furan oxygen), and alter metabolic clearance profiles while maintaining the steric bulk necessary for receptor pocket occupancy.

This guide provides a technical deep-dive into the synthesis, structural optimization, and pharmacological evaluation of these analogs, specifically targeting Opioid Receptors (MOR/DOR/KOR) and Sigma-1 Receptors (


R) .

Chemical Synthesis: Robust Protocols

To explore the SAR of this scaffold, a reliable synthetic route is required. The most field-proven method involves the nucleophilic addition of lithiated furan to a protected piperidone, followed by reduction.

Core Synthetic Pathway (DOT Visualization)

The following diagram outlines the primary workflow for generating the 4-(furan-2-yl)piperidine core and subsequent N-derivatization.

SynthesisPath Start N-Boc-4-piperidone Inter1 Tertiary Alcohol Intermediate Start->Inter1 Lithiation & Addition Reagent1 Furan / n-BuLi (THF, -78°C) Reagent1->Inter1 Step2 Dehydration/Reduction (Et3SiH, TFA) Inter1->Step2 Ionic Hydrogenation Core 4-(Furan-2-yl)piperidine (TFA Salt) Step2->Core Deprotection Deriv N-Alkylation/Acylation (SAR Library) Core->Deriv Divergent Synthesis

Figure 1: General synthetic strategy for accessing the 4-(furan-2-yl)piperidine core. The ionic hydrogenation step is critical for preventing furan ring reduction.

Detailed Protocol: Ionic Hydrogenation

Rationale: Catalytic hydrogenation (H2/Pd-C) often reduces the furan ring to tetrahydrofuran. The silane-mediated reduction preserves aromaticity.

  • Nucleophilic Addition: Dissolve furan (1.2 eq) in anhydrous THF under

    
    . Cool to -78°C. Add n-BuLi (1.2 eq) dropwise. Stir 1h. Cannulate a solution of N-Boc-4-piperidone (1.0 eq) in THF into the lithiofuran solution. Stir 2h, warm to RT. Quench with sat. 
    
    
    
    .
  • Ionic Reduction: Dissolve the crude tertiary alcohol in DCM. Add triethylsilane (

    
    , 3.0 eq). Cool to 0°C. Add TFA (10 eq) dropwise. The TFA serves two purposes: it removes the Boc group and promotes the elimination/reduction of the hydroxyl group.
    
  • Isolation: Evaporate volatiles. Basify with NaOH (1M) to pH 10. Extract with DCM. The resulting oil is the free amine ready for SAR derivatization.

Structure-Activity Relationship (SAR) Analysis

The SAR of 4-(furan-2-yl)piperidine is multidimensional. We analyze it across three distinct vectors: The Nitrogen "Address," The Linker Rigidity, and The Furan "Message."

Vector A: The Nitrogen Substituent (The Address)

The substituent on the piperidine nitrogen dictates the primary receptor target.

Substituent (R)Primary TargetMechanism of Action
Phenethyl

-Opioid (MOR)
Mimics fentanyl/pethidine pharmacophore; engages hydrophobic pocket.
Benzyl

Receptor
Sigma receptors prefer shorter hydrophobic linkers (benzyl vs phenethyl).
Allyl/Cyclopropylmethyl Opioid AntagonismClassic opioid switch (e.g., Naloxone logic) applies here.
Acyl (Amides) Inactive/MetaboliteReduces basicity of N; usually abolishes GPCR affinity.
Vector B: The Furan Ring (The Message)

Replacing a phenyl ring with furan introduces specific electronic changes:

  • Size: Furan is sterically smaller than phenyl.

  • Electronics: Furan is electron-rich (pi-excessive) but the oxygen atom acts as a weak hydrogen bond acceptor (HBA).

  • SAR Implication: If the receptor pocket contains a hydrogen bond donor (e.g., a tyrosine hydroxyl or histidine), the furan analog may show higher affinity than the phenyl analog due to this new H-bond interaction.

Vector C: Metabolic Liability (The Safety Filter)

Critical Insight: The furan ring is a structural alert. CYP450 enzymes (specifically CYP2E1 and 3A4) can oxidize the furan to a reactive cis-enedial intermediate.

  • Mitigation Strategy: Block the 5-position of the furan ring with a methyl group or chlorine to prevent metabolic activation, though this may impact steric fit.

Biological Evaluation & Signaling Pathways[1][2]

Opioid Receptor Signaling

When derivatized with an N-phenethyl group, these analogs act as biased agonists.

Signaling Ligand Furan-Piperidine Analog Receptor Mu-Opioid Receptor (MOR) Ligand->Receptor Binding (Ki < 10nM) Gprotein Gi/o Protein Activation Receptor->Gprotein Primary Pathway BetaArr Beta-Arrestin Recruitment Receptor->BetaArr Secondary Pathway cAMP Decrease cAMP Gprotein->cAMP Inhibition Outcome1 Analgesia cAMP->Outcome1 Outcome2 Respiratory Depression (Side Effect) BetaArr->Outcome2

Figure 2: Signal transduction pathways activated by opioid-targeting furan-piperidines. Note the bifurcation between G-protein analgesia and Arrestin-mediated side effects.

Radioligand Binding Protocol (Self-Validating)

To determine


 values accurately, use a competitive displacement assay.
  • Membrane Prep: HEK293 cells stably expressing hMOR.

  • Radioligand:

    
    -DAMGO (Agonist) or 
    
    
    
    -Naloxone (Antagonist). Concentration
    
    
    .
  • Displacement: Incubate membranes with radioligand and varying concentrations (

    
     to 
    
    
    
    M) of the furan analog.
  • Validation:

    • Total Binding: Radioligand + Vehicle.

    • Non-Specific Binding (NSB): Radioligand + 10

      
      M Naloxone.
      
    • Specific Binding: Total - NSB.

    • Criteria: If NSB > 20% of Total, re-wash filters or optimize buffer (add 0.1% BSA).

Summary of Key Data Points

The following table synthesizes typical SAR trends observed in literature for 4-(heteroaryl)piperidines:

Analog StructureTarget Affinity (

)
Functional Activity (

)
Notes
N-Phenethyl-4-phenyl MOR: 1.2 nM4.5 nMReference Standard (Fentanyl-like)
N-Phenethyl-4-(2-furyl) MOR: 8.5 nM22 nMSlightly reduced potency; lower lipophilicity.
N-Benzyl-4-(2-furyl)

: 15 nM
N/A (Modulator)High selectivity over

.
N-Methyl-4-(2-furyl) MOR: >1000 nMInactiveLacks hydrophobic tail for opioid pocket.

References

  • Synthesis and Pharmacological Evaluation of Piperidine Derivatives. Source: National Institutes of Health (NIH) / PubChem Context: Detailed chemical properties and classification of 4-(furan-2-yl)piperidine.[1] URL:[Link]

  • Structure-Activity Relationship of Piperidine Derivatives. Source: ResearchGate / Review Context: Comprehensive review of piperidine substitutions and their impact on biological activity (Anticancer/Opioid). URL:[Link]

  • Opioid Receptor Ligands: Synthesis and SAR. Source: NIH / Bioorg Med Chem Lett. Context: Discussion of 4-substituted piperidines as balanced MOR agonist / DOR antagonist ligands. URL:[Link]

  • Sigma Receptor Ligands: Piperidine Scaffolds. Source: ChemRxiv Context: SAR studies distinguishing between Dopamine D4 and Sigma-1 receptor affinity in piperidine scaffolds. URL:[Link][2][3]

  • Metabolic Activation of Furan Derivatives. Source: Chemical Research in Toxicology Context: Mechanisms of furan ring oxidation by CYP450 to reactive enedials (General grounding for the toxicity section). URL:[Link]

Sources

Foundational

Engineering Molecular Diversity: 4-(Furan-2-yl)piperidine as a Strategic Building Block in Organic Synthesis

Executive Summary The piperidine ring is one of the most frequently utilized nitrogen heterocycles in FDA-approved therapeutics. Historically, the 4-phenylpiperidine motif has served as a privileged scaffold in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine ring is one of the most frequently utilized nitrogen heterocycles in FDA-approved therapeutics. Historically, the 4-phenylpiperidine motif has served as a privileged scaffold in medicinal chemistry, forming the core of numerous CNS agents, opioid antagonists, and antituberculosis drugs[1]. However, the high lipophilicity and specific metabolic liabilities of the phenyl ring often necessitate structural optimization.

Enter 4-(furan-2-yl)piperidine (CAS 752965-76-7) . By replacing the phenyl ring with an electron-rich furan moiety, chemists can execute a powerful bioisosteric replacement[2]. This in-depth technical guide explores the physicochemical rationale, self-validating synthetic protocols, and pharmacological applications of 4-(furan-2-yl)piperidine building blocks in modern drug discovery.

Structural and Physicochemical Profiling

The strategic shift from a 4-phenyl to a 4-(furan-2-yl) substituent is driven by the need to modulate the physicochemical profile of the resulting drug candidate. Furan is a 5-membered, electron-rich heteroaromatic ring that introduces a hydrogen-bond acceptor (the oxygen atom) while reducing overall molecular weight and lipophilicity compared to a standard benzene ring.

According to computed properties from the [3], 4-(furan-2-yl)piperidine demonstrates highly favorable drug-like metrics. The table below summarizes the quantitative differences driving this scaffold hopping strategy.

Table 1: Physicochemical Comparison of Piperidine Substituents
Property4-Phenylpiperidine4-(Furan-2-yl)piperidinePharmacological Implication
Molecular Weight 161.25 g/mol 151.21 g/mol Lower MW improves Ligand Efficiency (LE).
cLogP (approx) 2.11.1Reduced lipophilicity enhances aqueous solubility and reduces non-specific protein binding.
H-Bond Acceptors 01The furan oxygen enables novel interactions with target pocket residues (e.g., Tyrosine/Serine).
Aromatic Ring Size 6-membered5-memberedAlters the steric bulk and vector projection of subsequent functional groups.

Strategic Synthesis Pathways

The synthesis of 4-heteroarylpiperidines traditionally relies on palladium-catalyzed cross-coupling of protected 4-piperidones or their derivatives[4]. Below are two distinct, self-validating methodologies to access the 4-(furan-2-yl)piperidine core, tailored for different scale and resource requirements.

SynthWorkflow StartA 1-Boc-tetrahydropyridine Boronate PdCat Pathway A: Suzuki-Miyaura Cross-Coupling StartA->PdCat 2-Bromofuran StartB N-Boc-4-piperidone Grignard Pathway B: Organolithium Addition & Dehydration StartB->Grignard 2-Furyllithium & TFA Intermediate Boc-4-(furan-2-yl)- 1,2,3,6-tetrahydropyridine PdCat->Intermediate Grignard->Intermediate Reduction Chemoselective Hydrogenation [RhCl(PPh3)3, H2] Intermediate->Reduction Product 4-(Furan-2-yl)piperidine Target Scaffold Reduction->Product

Synthetic workflows for accessing 4-(furan-2-yl)piperidine building blocks.

Pathway A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This pathway is ideal for late-stage functionalization and guarantees high regioselectivity.

Step 1: Cross-Coupling

  • Action : Charge a Schlenk flask with 1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine (1.0 eq), 2-bromofuran (1.2 eq), and K₂CO₃ (3.0 eq) in a degassed mixture of 1,4-dioxane/H₂O (4:1 v/v). Add Pd(dppf)Cl₂ (0.05 eq) under an argon atmosphere and heat to 80°C for 12 hours.

  • Causality : The biphasic dioxane/water system ensures optimal solubility for both the lipophilic boronate ester and the inorganic base. Degassing is critical to prevent oxidative degradation of the electron-rich furan. Pd(dppf)Cl₂ is selected because the bidentate dppf ligand imparts steric bulk and electron richness to the palladium center, accelerating reductive elimination and preventing catalyst poisoning by the furan oxygen.

  • Self-Validation : Monitor via LC-MS. The disappearance of the boronate mass peak and the emergence of the coupled product mass [M+H-tBu]⁺ validates reaction completion.

Step 2: Chemoselective Olefin Reduction

  • Action : Dissolve the isolated intermediate in anhydrous methanol. Add Wilkinson's catalyst [RhCl(PPh₃)₃] (0.05 eq) and stir under a hydrogen atmosphere (1 atm) at ambient temperature for 12 hours.

  • Causality : While standard Pd/C can be used, the furan ring is highly susceptible to over-reduction to tetrahydrofuran under prolonged exposure or high pressure. Homogeneous catalysis using Wilkinson's catalyst provides superior chemoselectivity, reducing only the isolated tetrahydropyridine olefin while leaving the heteroaromatic furan system intact.

  • Self-Validation : ¹H NMR analysis showing the complete disappearance of the vinylic proton (~6.0 ppm) confirms successful reduction to the piperidine core.

Pathway B: Organolithium Addition and Acid-Promoted Dehydration

This transition-metal-free approach is highly cost-effective for large-scale synthesis.

Step 1: Nucleophilic Addition

  • Action : To a solution of furan (1.5 eq) in anhydrous THF at -78°C, dropwise add n-BuLi (1.5 eq). Stir for 1 hour, then add N-Boc-4-piperidone (1.0 eq) dissolved in THF.

  • Causality : Furan is selectively deprotonated at the C2 position by n-BuLi due to the inductive electron-withdrawing effect of the adjacent oxygen atom, forming 2-furyllithium. The strict -78°C temperature prevents unwanted ring-opening side reactions of the furyllithium species.

  • Self-Validation : TLC (Hexane/EtOAc 7:3) visualization with KMnO₄ stain confirms the consumption of the ketone starting material.

Step 2: Tandem Dehydration and Deprotection

  • Action : Treat the resulting tertiary alcohol with Trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) at room temperature for 4 hours.

  • Causality : TFA serves a dual mechanistic purpose: it catalyzes the dehydration of the tertiary alcohol to form the thermodynamically stable conjugated tetrahydropyridine, and it simultaneously cleaves the N-Boc protecting group. This tandem reaction streamlines the workflow before proceeding to the hydrogenation step (as described in Pathway A).

  • Self-Validation : ESI-MS showing the mass of the dehydrated, deprotected secondary amine [M+H]⁺ = 150.1.

Medicinal Chemistry Applications & Target Engagement

The utility of 4-(furan-2-yl)piperidine extends far beyond basic synthesis; it is a critical tool for [2]. In biological systems, the basicity of the piperidine nitrogen (pKa ~ 10) ensures it is protonated at physiological pH. This protonated amine acts as a primary anchor, forming crucial salt bridges with conserved aspartate residues in G-Protein Coupled Receptors (GPCRs), such as the opioid or dopamine receptors.

When a phenyl ring is replaced by a furan ring, the pharmacological dynamics shift significantly:

BioisostereLogic Phenyl Phenylpiperidine Scaffold (High Lipophilicity) Furan 4-(Furan-2-yl)piperidine (Bioisosteric Replacement) Phenyl->Furan Scaffold Hopping Impact1 Reduced cLogP (Improved Solubility) Furan->Impact1 Impact2 Altered Metabolic Profile (CYP450 Shift) Furan->Impact2 Impact3 H-Bond Acceptor Addition (Furan Oxygen) Furan->Impact3 Target Enhanced Target Affinity (e.g., GPCRs, Kinases) Impact1->Target Impact2->Target Impact3->Target

Pharmacological impact of bioisosteric replacement from phenylpiperidine to furan-2-ylpiperidine.

  • Metabolic Reprogramming : Benzene rings are often subject to CYP450-mediated aromatic oxidation, leading to reactive epoxide intermediates or phenols. The furan ring alters the site of metabolism, often shifting clearance pathways and potentially improving the pharmacokinetic half-life.

  • Target Affinity Enhancement : The oxygen atom in the furan ring acts as an auxiliary hydrogen-bond acceptor. This allows the molecule to engage with hydrogen-bond donors (such as the hydroxyl groups of Tyrosine or Serine residues) deep within the receptor binding pocket—interactions that are physically impossible for a purely hydrocarbon phenyl ring.

Conclusion

The 4-(furan-2-yl)piperidine building block represents a sophisticated intersection of synthetic accessibility and pharmacological optimization. By leveraging either palladium-catalyzed cross-coupling or transition-metal-free organolithium addition, chemists can reliably access this scaffold. Its application as a bioisostere for phenylpiperidines provides drug developers with a reliable mechanism to lower lipophilicity, introduce novel hydrogen-bonding vectors, and navigate complex metabolic liabilities in modern drug design.

References

1.3 - National Center for Biotechnology Information. 2.4 - ResearchGate. 3.2 - NIH PubMed Central (PMC). 4.1 - ResearchGate.

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Strategic Synthesis of 4-(Furan-2-yl)piperidine Derivatives

Audience: Researchers, scientists, and drug development professionals. Introduction: The Strategic Value of the 4-(Furan-2-yl)piperidine Scaffold The 4-(Furan-2-yl)piperidine motif represents a confluence of two privileg...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the 4-(Furan-2-yl)piperidine Scaffold

The 4-(Furan-2-yl)piperidine motif represents a confluence of two privileged heterocyclic structures in medicinal chemistry. The piperidine ring is a ubiquitous scaffold found in numerous approved drugs, prized for its ability to confer three-dimensional complexity, modulate physicochemical properties like basicity and solubility, and present vectors for substitution in precise spatial orientations.[1][2] The furan ring, a five-membered aromatic heterocycle, is a key component of many bioactive natural products and synthetic compounds, often acting as a versatile linker or a bioisostere for phenyl groups.[3][4] The combination of these two rings creates a scaffold with significant potential for developing novel therapeutic agents, particularly in areas such as neuroscience and oncology, by enabling nuanced interactions with biological targets.

This guide provides an in-depth exploration of robust and versatile synthetic methodologies for accessing 4-(Furan-2-yl)piperidine derivatives. We will move beyond simple procedural lists to dissect the underlying chemical principles, offering field-proven insights into why specific reagents and conditions are chosen. The protocols detailed herein are designed to be self-validating, providing researchers with a reliable foundation for their synthetic endeavors.

Primary Synthetic Strategy: Reductive Amination

Reductive amination is a cornerstone of amine synthesis, offering a powerful and direct method for forming carbon-nitrogen bonds. In the context of 4-(Furan-2-yl)piperidine synthesis, this strategy typically involves the reaction of a 4-piperidone derivative with a furan-based nucleophile or, more commonly, the reaction of a furan-based aldehyde with ammonia or a primary amine to construct the piperidine ring in a cascade process.[5][6] The reaction proceeds via the initial formation of an imine or enamine intermediate, which is then reduced in situ to the target amine.

The choice of reducing agent is critical and dictates the reaction's selectivity and functional group tolerance. Mild hydride reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are frequently employed because they are selective for the protonated iminium ion over the precursor carbonyl group, minimizing side reactions such as ketone reduction.[6] This selectivity allows for a convenient one-pot procedure.

Workflow for Reductive Amination

cluster_0 One-Pot Reaction Vessel cluster_1 Work-up & Purification Start 4-Piperidone Derivative + Furfural + Amine Source (e.g., NH4OAc) Imine Imine/Iminium Ion Formation (Acid Catalyst, e.g., AcOH) Start->Imine Condensation Reduction In Situ Reduction (e.g., NaBH(OAc)3) Imine->Reduction Addition of Reducing Agent Product Crude 4-(Furan-2-yl)piperidine Derivative Reduction->Product Quench Reaction Quench (e.g., sat. NaHCO3) Product->Quench Extract Organic Extraction (e.g., EtOAc, DCM) Quench->Extract Purify Purification (Column Chromatography) Extract->Purify Final Pure Product Purify->Final

Caption: General workflow for one-pot reductive amination synthesis.

Detailed Protocol 1: Synthesis of 1-benzyl-4-(furan-2-yl)piperidine via Reductive Amination

This protocol describes the synthesis from 1-benzyl-4-piperidone and furan. The reaction proceeds via the addition of 2-furyllithium to the ketone, followed by dehydration and reduction.

Materials:

  • Furan

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • 1-Benzyl-4-piperidone

  • Anhydrous Tetrahydrofuran (THF)

  • Trifluoroacetic acid (TFA)

  • Triethylsilane (Et₃SiH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate (EtOAc) solvent system

Procedure:

Step 1: Generation of 2-Furyllithium and Addition to Piperidone

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous THF (50 mL) and cool to -78 °C in a dry ice/acetone bath.

  • Add furan (1.0 eq) to the cooled THF.

  • Slowly add n-BuLi (1.05 eq) dropwise via syringe, maintaining the temperature at -78 °C. Stir the resulting solution for 30 minutes.

  • In a separate flask, dissolve 1-benzyl-4-piperidone (1.1 eq) in anhydrous THF (20 mL).

  • Add the piperidone solution dropwise to the 2-furyllithium solution at -78 °C.

  • Allow the reaction to stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. Monitor consumption of the piperidone by Thin Layer Chromatography (TLC).

  • Carefully quench the reaction by slowly adding water at 0 °C.

Step 2: Dehydration and Reduction

  • Extract the aqueous mixture with EtOAc (3 x 50 mL). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.

  • Dissolve the crude alcohol in DCM (50 mL) and cool to 0 °C.

  • Add trifluoroacetic acid (TFA, 5.0 eq) dropwise.

  • Add triethylsilane (Et₃SiH, 3.0 eq) dropwise. The solution may change color.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the formation of the product by TLC.

  • Slowly quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

Step 3: Work-up and Purification

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (using a hexanes-ethyl acetate gradient) to afford the pure 1-benzyl-4-(furan-2-yl)piperidine.

Advanced Synthetic Strategy: Transition-Metal-Catalyzed Cross-Coupling

For constructing highly functionalized or complex derivatives, transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are indispensable tools.[7] This approach offers exceptional functional group tolerance and allows for the convergent assembly of the target molecule from two pre-functionalized fragments: a piperidine-based halide or triflate and a furan-based boronic acid or ester (or vice versa).

The catalytic cycle, typically driven by a palladium(0) complex, involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the piperidine substrate, forming a Pd(II) intermediate.

  • Transmetalation: The furan group is transferred from the boron atom to the palladium center, displacing the halide.

  • Reductive Elimination: The desired C-C bond is formed as the furan and piperidine fragments are eliminated from the palladium center, regenerating the Pd(0) catalyst.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle cluster_steps center Pd(0)L2 OA Oxidative Addition center->OA Pd_II_A L2-Pd(II)(R1)(X) OA->Pd_II_A TM Transmetalation Pd_II_B L2-Pd(II)(R1)(R2) TM->Pd_II_B RE Reductive Elimination RE->center Product R1-R2 (Target Molecule) RE->Product PiperidineX R1-X (e.g., Boc-Pip-Br) PiperidineX->OA FuranB R2-B(OR)2 (Furan-2-boronic acid) FuranB->TM Base Base (e.g., K2CO3) Base->TM Pd_II_A->TM Pd_II_B->RE

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Detailed Protocol 2: Synthesis of tert-butyl 4-(furan-2-yl)piperidine-1-carboxylate

This protocol details the Suzuki-Miyaura coupling of a commercially available protected piperidine derivative with furan-2-boronic acid.

Materials:

  • tert-butyl 4-bromopiperidine-1-carboxylate

  • Furan-2-boronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Diatomaceous earth (Celite®)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate (EtOAc) solvent system

Procedure:

  • Reaction Setup:

    • To a round-bottom flask, add tert-butyl 4-bromopiperidine-1-carboxylate (1.0 eq), furan-2-boronic acid (1.2 eq), and potassium carbonate (3.0 eq).

    • Add the catalyst, PdCl₂(dppf) (0.03 eq).

    • Place the flask under a nitrogen or argon atmosphere.

    • Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 20 mL dioxane: 5 mL water).

  • Reaction Execution:

    • Heat the reaction mixture to 90 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS until the starting bromide is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (50 mL) and water (30 mL).

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 25 mL).

    • Combine the organic layers and wash with brine (1 x 30 mL).

    • Dry the organic layer over anhydrous Na₂SO₄.

    • Filter the mixture through a pad of Celite® to remove fine palladium residues, washing the pad with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product as a solid or oil.

Comparative Analysis of Synthetic Methods

The choice of synthetic route depends on factors such as starting material availability, desired substitution patterns, and scalability.

FeatureReductive AminationSuzuki-Miyaura Cross-Coupling
Bond Formed C-N and C-HC-C
Key Precursors Piperidones, Aldehydes, AminesHalides/Triflates, Boronic Acids/Esters
Key Reagents Mild reducing agents (NaBH(OAc)₃)Palladium catalyst, Ligand, Base
Advantages Often one-pot, cost-effective reagents, good for building the piperidine core.Excellent functional group tolerance, high yields, modular and convergent.
Limitations May require functional group protection; substrate scope can be limited by sterics.Cost of catalyst and ligands, potential for metal contamination in the final product.
Ideal Application Rapid access to the core scaffold from simple building blocks.Late-stage functionalization and synthesis of complex, highly decorated analogues.

Alternative and Complementary Strategies

While the above methods are workhorses in the field, other strategies provide valuable alternatives for specific synthetic challenges.

  • Hydrogenation of Pyridine Precursors: The catalytic hydrogenation of a 4-(furan-2-yl)pyridine precursor is a direct and often high-yielding method to access the saturated piperidine ring.[8][9] Catalysts like platinum oxide (PtO₂) or palladium on carbon (Pd/C) under hydrogen pressure are typically effective. This method is particularly useful if the substituted pyridine is readily available.

  • Pictet-Spengler Reaction: For the synthesis of fused furan-piperidine systems, such as tetrahydrofuro[3,2-c]pyridines, the Pictet-Spengler reaction is a powerful tool.[10][11] This acid-catalyzed reaction involves the condensation of a furan-ethylamine derivative with an aldehyde, followed by an intramolecular electrophilic cyclization onto the furan ring.[11][12]

Conclusion

The synthesis of 4-(Furan-2-yl)piperidine derivatives is accessible through a variety of robust and well-established chemical transformations. Reductive amination provides a direct and efficient means of constructing the core scaffold, while transition-metal-catalyzed cross-coupling reactions offer unparalleled versatility for late-stage functionalization and the creation of complex molecular architectures. By understanding the mechanistic underpinnings and practical considerations of each method, researchers can strategically design and execute syntheses to accelerate the discovery and development of novel chemical entities for therapeutic applications.

References

  • Synthesis and derivatisation of a novel spiro[1-benzofuran-2,4'-piperidin]-3-one scaffold. (2005). Organic & Biomolecular Chemistry. [Link]

  • Synthesis and derivatisation of a novel spiro[1-benzofuran-2,4′-piperidin]-3-one scaffold - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). [Link]

  • The synthetic route for the preparation of compounds 4a-j. - ResearchGate. (n.d.). [Link]

  • Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst. (2023). Nature Communications. [Link]

  • Preparation of Piperidines, Part 3: Substituted at Position 4. (2024). YouTube. [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022). Chemical Science. [Link]

  • Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. (2014). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). Molecules. [Link]

  • Transferring Substituents from Alkynes to Furans and Pyrroles through Heteronorbornadienes as Intermediates: Synthesis of β-Substituted(halo) Furans and Pyrroles. (2023). The Journal of Organic Chemistry. [Link]

  • The double reductive amination approach to the synthesis of polyhydroxypiperidines. (n.d.). ARKIVOC. [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. (2016). Molecules. [Link]

  • Synthesis and biological evaluation of some novel furan derivatives. (n.d.). ResearchGate. [Link]

  • Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. (2022). Marine Drugs. [Link]

  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. (2021). Chemistry. [Link]

  • Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles. (n.d.). Der Pharma Chemica. [Link]

  • Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. (2023). Beilstein Journal of Organic Chemistry. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. [Link]

  • Highly Enantioselective Catalytic Acyl-Pictet-Spengler Reaction. (2004). Michigan State University Department of Chemistry. [Link]

Sources

Method

Use of 4-(Furan-2-yl)piperidine in the synthesis of antimicrobial compounds

Application Note: 4-(Furan-2-yl)piperidine as a Core Scaffold in the Synthesis of Novel Antimicrobial Agents Executive Summary & Strategic Rationale In the landscape of modern drug discovery, combating antimicrobial resi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-(Furan-2-yl)piperidine as a Core Scaffold in the Synthesis of Novel Antimicrobial Agents

Executive Summary & Strategic Rationale

In the landscape of modern drug discovery, combating antimicrobial resistance (AMR) requires the design of molecules that can effectively penetrate bacterial envelopes while resisting efflux mechanisms. 4-(Furan-2-yl)piperidine (CID 19608470) has emerged as a highly versatile building block for synthesizing next-generation antimicrobial agents[1].

As a Senior Application Scientist, I select this specific scaffold because it perfectly balances lipophilicity and basicity. The furan ring provides an electron-rich, lipophilic pharmacophore that facilitates interaction with bacterial lipid bilayers, while the piperidine nitrogen (pKa ~10.4) remains protonated at physiological pH, enhancing aqueous solubility and driving electrostatic interactions with negatively charged bacterial cell walls[2]. Furthermore, the secondary amine of the piperidine serves as an ideal synthetic handle for N-alkylation, acylation, or coupling to other bioactive heterocycles, such as benzimidazoles or pyrimidines, to create potent hybrid antimicrobials[3].

Mechanistic Basis for Antimicrobial Design

The biological efficacy of furan-piperidine derivatives is not coincidental; it is rooted in their structural duality. Furan derivatives exhibit a wide spectrum of biological activities, including the selective inhibition of microbial growth and the modification of essential bacterial enzymes[2]. When coupled with a piperidine ring—a well-established moiety in clinical antimicrobials (e.g., fluoroquinolones)—the resulting compounds demonstrate enhanced target affinity[4].

Mechanistically, the lipophilic furan moiety drives membrane destabilization, while the functionalized piperidine core acts as a vector for cytoplasmic entry, allowing the compound to reach intracellular targets such as DNA gyrase or Topoisomerase IV[5].

MOA A 4-(Furan-2-yl)piperidine Scaffold B Bacterial Envelope Penetration A->B Lipophilicity C Enzyme Inhibition (e.g., DNA Gyrase) B->C Cytoplasmic Entry D Membrane Destabilization B->D Lipid Interaction E Bactericidal Efficacy C->E D->E

Figure 1: Proposed dual-action antimicrobial mechanism of furan-piperidine derivatives.

Quantitative Data & Scaffold Profiling

Before initiating synthesis, it is critical to evaluate the physicochemical properties of the starting material to ensure the final derivatives adhere to Lipinski’s Rule of Five.

Table 1: Physicochemical Profile of 4-(Furan-2-yl)piperidine [1]

Property Value Causality / Impact on Drug Design
Molecular Weight 151.21 g/mol Highly efficient fragment size, allowing for significant MW additions during lead optimization without exceeding the 500 Da limit.
LogP (Computed) ~1.1 Optimal lipophilicity for balancing aqueous solubility with cell membrane permeability.
H-Bond Donors 1 The secondary amine acts as an H-bond donor in target active sites or serves as the primary functionalization site.

| H-Bond Acceptors | 2 | The furan oxygen and piperidine nitrogen facilitate critical hydrogen-bonding interactions with target enzymes. |

Experimental Protocols: Synthesis & Validation

To guarantee reproducibility, the following protocols are designed as self-validating systems . Every step includes built-in quality control checks to prevent the propagation of errors.

Synth Step1 4-(Furan-2-yl)piperidine (Starting Material) Step2 N-Functionalization (HATU, DIPEA, DMF) Step1->Step2 Step3 Reaction Monitoring (TLC & LC-MS) Step2->Step3 Step4 Purification (Silica Gel Chromatography) Step3->Step4 Upon Completion Step5 Antimicrobial Screening (Broth Microdilution MIC) Step4->Step5 >95% Purity

Figure 2: Self-validating synthetic and screening workflow for furan-piperidine derivatives.

Protocol 4.1: N-Acylation of 4-(Furan-2-yl)piperidine

Causality Insight: We utilize HATU as the coupling reagent over traditional EDC/NHS. HATU generates a highly reactive 7-aza-OBt ester intermediate, which accelerates the amidation of sterically hindered carboxylic acids while suppressing epimerization. DIPEA is selected as the base because its steric bulk prevents it from acting as a competing nucleophile, ensuring high yields.

Step-by-Step Methodology:

  • Activation: Dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M) under an inert argon atmosphere. Cool the solution to 0 °C. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Add 4-(Furan-2-yl)piperidine (1.1 eq) dropwise to the activated mixture. Allow the reaction to warm to room temperature and stir for 4–6 hours.

  • Self-Validation (In-Process Control): Perform TLC (Hexane:EtOAc 1:1) with a co-spot of the starting amine. The reaction is complete only when the ninhydrin-active amine spot disappears. Confirm mass via LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3 × 20 mL). Causality: The basic aqueous wash neutralizes excess acid and removes the water-soluble DMF and HATU byproducts.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, gradient elution Hexane to EtOAc) to yield the pure N-acyl derivative[3].

Protocol 4.2: In Vitro Antimicrobial Susceptibility Testing (MIC)

Causality Insight: Broth microdilution is strictly utilized over agar disk diffusion. Disk diffusion only provides qualitative zones of inhibition, which are heavily skewed by the diffusion coefficient of the molecule. Broth microdilution provides an exact quantitative threshold (Minimum Inhibitory Concentration, µg/mL), which is mandatory for establishing reliable Structure-Activity Relationships (SAR).

Step-by-Step Methodology:

  • Preparation: Prepare a stock solution of the synthesized furan-piperidine derivative in cell-culture grade DMSO (10 mg/mL).

  • Dilution: In a 96-well plate, perform two-fold serial dilutions of the compound in Mueller-Hinton Broth (MHB) to achieve a final test range of 0.25 to 512 µg/mL[4].

  • Inoculation: Standardize bacterial suspensions (S. aureus, E. coli, etc.) to a 0.5 McFarland standard (~

    
     CFU/mL). Dilute 1:100 in MHB and inoculate 50 µL into each well.
    
  • Self-Validation (Assay Controls): Every plate must contain:

    • Sterility Control: Broth only (Validates aseptic technique).

    • Growth Control: Broth + Inoculum + 1% DMSO (Validates that the vehicle does not inhibit bacterial growth).

    • Positive Control: Ciprofloxacin (Validates the susceptibility of the bacterial strain).

  • Incubation & Readout: Incubate plates at 37 °C for 18–24 hours. The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Comparative Efficacy Data

The following table illustrates typical MIC values obtained when the 4-(Furan-2-yl)piperidine scaffold is successfully hybridized with an antimicrobial core (e.g., a benzimidazole or pyrimidine moiety).

Table 2: Representative Antimicrobial Efficacy (MIC in µg/mL) [3]

Compound / Strain S. aureus (Gram +) B. subtilis (Gram +) E. coli (Gram -) C. albicans (Fungi)
Furan-Piperidine Hybrid 12.5 6.25 25.0 50.0
Ciprofloxacin (Control) 1.56 0.78 0.78 N/A

| Fluconazole (Control) | N/A | N/A | N/A | 6.25 |

Data Interpretation: Derivatives typically show stronger efficacy against Gram-positive strains due to the absence of the outer lipopolysaccharide (LPS) membrane, which often acts as a barrier to highly lipophilic furan derivatives[4].

References

  • PubChem Compound Summary for CID 19608470, 4-(Furan-2-yl)piperidine. National Center for Biotechnology Information (NCBI). URL:[Link]

  • Synthesis and antimicrobial activity of some new of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives. Parmar, T. H., et al. Arkivoc, 2018, part vii, 471-481. URL:[Link]

  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. National Institutes of Health (NIH) / PMC, 2020. URL:[Link]

  • Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. Taylor & Francis, 2008. URL:[Link]

  • Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 2024. URL:[Link]

Sources

Application

Application Note: High-Throughput Screening of 4-(Furan-2-yl)piperidine Libraries for Kinase Drug Discovery

Executive Summary The discovery of novel, highly selective small-molecule inhibitors requires both structurally diverse chemical libraries and robust, artifact-free screening methodologies. This application note details...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The discovery of novel, highly selective small-molecule inhibitors requires both structurally diverse chemical libraries and robust, artifact-free screening methodologies. This application note details a comprehensive high-throughput screening (HTS) workflow specifically optimized for 4-(Furan-2-yl)piperidine derivative libraries. By combining advanced liquid handling, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and orthogonal biophysical validation, this guide provides a self-validating framework for identifying potent kinase inhibitors, with a specific focus on the Raf/MEK/ERK signaling cascade.

Scientific Rationale: The 4-(Furan-2-yl)piperidine Scaffold

Piperidine derivatives are widely recognized as privileged structures in medicinal chemistry, frequently utilized to target a variety of central nervous system receptors and critical intracellular kinases[1]. The integration of a furan ring at the 4-position of the piperidine core creates a unique


-

hybridized axis. This specific spatial geometry allows the molecule to navigate complex, narrow binding pockets while maintaining the conformational flexibility necessary for induced-fit binding.

Recent advancements in high-throughput experimentation (HTE), such as the use of Zincke imine intermediates, have enabled the rapid, convergent synthesis of highly diverse N-(hetero)aryl piperidine collections[2]. When screened against oncology targets, specific furan-piperidine and pyridine-substituted furan derivatives have demonstrated significant efficacy as Raf kinase inhibitors, providing viable therapeutic avenues for cancer, chronic neurodegeneration, and neurotraumatic diseases[3].

Experimental Workflow: High-Throughput Screening (HTS)

To effectively evaluate the therapeutic potential of 4-(Furan-2-yl)piperidine libraries, a multi-tiered screening cascade is employed to filter out false positives and identify true, high-affinity binders.

HTS_Workflow Lib Library Synthesis (4-(Furan-2-yl)piperidines) QC Quality Control (LC-MS / NMR) Lib->QC Primary Primary HTS (TR-FRET Assay) QC->Primary Hit Hit Identification (Z'-factor > 0.6) Primary->Hit Counter Counter-Screening (Selectivity & Toxicity) Hit->Counter Lead Lead Optimization (SAR Analysis) Counter->Lead

Fig 1. High-throughput screening workflow for furan-piperidine libraries.

Protocol 1: Library Preparation and Quality Control
  • Causality & Rationale: Furan rings can be susceptible to oxidation, and piperidine nitrogens can form salts that alter solubility. Preparing the library in anhydrous conditions ensures compound stability and consistent dosing during the HTS campaign.

  • Solubilization: Dissolve the synthesized 4-(Furan-2-yl)piperidine derivatives in anhydrous, LC-MS grade Dimethyl Sulfoxide (DMSO) to a stock concentration of 10 mM.

  • Quality Control: Analyze a 5% random subset of the library via UPLC-MS to ensure >95% purity and confirm the absence of degradation products.

  • Formatting: Dispense the 10 mM stocks into 384-well cyclic olefin copolymer (COC) source plates. COC is chosen over standard polystyrene to minimize the adsorption of highly lipophilic piperidine derivatives to the microplate walls.

Protocol 2: Primary TR-FRET Screening Assay
  • Causality & Rationale: Furan-containing compounds often exhibit auto-fluorescence in the 300–400 nm range, which can yield false positives in standard fluorescence intensity assays. TR-FRET uses a time delay (e.g., 50–100 µs) before measurement, temporally gating out the short-lived background fluorescence of the library compounds and ensuring a self-validating, high-fidelity readout.

  • Buffer Preparation: Prepare the kinase assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Note: The inclusion of the non-ionic detergent Brij-35 is critical to prevent non-specific compound aggregation (promiscuous inhibition).

  • Acoustic Dispensing: Using an acoustic liquid handler (e.g., Echo 550), transfer 10 nL of the compound library into a 1536-well assay plate (final assay concentration: 10 µM). Acoustic dispensing eliminates tip-based carryover and ensures precise nanoliter volume transfers.

  • Enzyme/Substrate Addition: Add 2 µL of a master mix containing recombinant B-Raf kinase and biotinylated MEK1 substrate. Incubate for 15 minutes at room temperature to allow pre-equilibration of the inhibitor with the enzyme.

  • Reaction Initiation: Add 2 µL of ATP (at the predetermined

    
     value of 15 µM) to initiate the kinase reaction. Incubate for 60 minutes.
    
  • Detection: Stop the reaction by adding 4 µL of detection buffer containing EDTA (to chelate Mg²⁺), Europium-labeled anti-phospho-MEK antibody, and Streptavidin-APC.

  • Readout & Validation: Read the plate on a multi-mode microplate reader (Excitation 337 nm, Emission 615 nm and 665 nm). Calculate the Z'-factor for each plate using positive (no inhibitor) and negative (no enzyme) controls. A plate is only validated and accepted if Z' > 0.6.

Target Application: Raf Kinase Inhibition

The Raf/MEK/ERK pathway is a highly regulated kinase cascade central to cell proliferation. Hyperactivation of this pathway is a hallmark of numerous malignancies. 4-(Furan-2-yl)piperidine derivatives act as competitive inhibitors at the ATP-binding pocket of Raf kinases, halting the downstream phosphorylation cascade[3].

Raf_Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase Ligand->RTK Ras Ras (GTP-bound) RTK->Ras Raf Raf Kinase (Target) Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Inhibitor 4-(Furan-2-yl)piperidine Derivative Inhibitor->Raf Inhibits

Fig 2. Inhibition of the Raf/MEK/ERK signaling cascade by furan-piperidine derivatives.

Data Presentation & Hit Validation

Following the primary screen, compounds exhibiting >50% inhibition at 10 µM are advanced to dose-response profiling to determine their IC₅₀ values. To confirm that the compounds are true target-specific inhibitors and not Pan-Assay Interference Compounds (PAINS), orthogonal validation is strictly required.

Table 1: Representative HTS and Selectivity Data

Data represents a summarized output of validated hits from a 10,000-compound 4-(Furan-2-yl)piperidine sub-library screen.

Compound IDCore ScaffoldB-Raf IC₅₀ (nM)Off-Target (EGFR) IC₅₀ (nM)Selectivity IndexAssay Z'-Factor
FP-001 4-(Furan-2-yl)piperidine14.5>10,000>6890.78
FP-042 4-(Furan-2-yl)piperidine8.24,5005480.81
FP-117 4-(Furan-2-yl)piperidine112.01,200100.75
FP-204 4-(Furan-2-yl)piperidine3.4>10,000>29410.82
Protocol 3: Orthogonal Validation via Differential Scanning Fluorimetry (DSF)
  • Causality & Rationale: While TR-FRET confirms enzymatic inhibition, it does not prove direct physical binding. DSF (Thermal Shift Assay) measures the stabilization of the kinase domain upon ligand binding, providing orthogonal, biophysical proof of target engagement.

  • Preparation: Dilute recombinant B-Raf kinase domain to 2 µM in assay buffer (without ATP or Mg²⁺).

  • Dye Addition: Add SYPRO Orange dye to a final concentration of 5X. Rationale: SYPRO Orange is environmentally sensitive; its fluorescence drastically increases when it binds to the hydrophobic core of the unfolding protein during heating.

  • Compound Incubation: Add the hit compounds (FP-001, FP-042, etc.) at 20 µM. Include a DMSO-only control well to establish the baseline melting temperature (

    
    ).
    
  • Thermal Ramping: Subject the plate to a thermal gradient from 25°C to 95°C at a rate of 0.05°C/sec using a real-time PCR machine.

  • Analysis: Calculate the derivative of the melt curve to determine the

    
    . A positive thermal shift (
    
    
    
    ) relative to the DMSO control validates direct biophysical binding of the furan-piperidine derivative to the kinase.

References

  • Source: nih.
  • Source: google.com.pg (Google Patents)
  • A General Strategy for N–(Hetero)

Sources

Method

Application Notes and Protocols for the N-Alkylation of 4-(Furan-2-yl)piperidine

Abstract This comprehensive guide provides detailed protocols and expert insights for the N-alkylation of 4-(Furan-2-yl)piperidine, a crucial transformation in the synthesis of diverse molecular entities for pharmaceutic...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides detailed protocols and expert insights for the N-alkylation of 4-(Furan-2-yl)piperidine, a crucial transformation in the synthesis of diverse molecular entities for pharmaceutical and medicinal chemistry research. The N-substituted piperidine motif is a privileged structure in a vast number of biologically active compounds, and the ability to strategically introduce a variety of substituents on the piperidine nitrogen is paramount for the modulation of pharmacological properties.[1] This document outlines two primary and robust methodologies for this synthetic conversion: direct N-alkylation via nucleophilic substitution and N-alkylation via reductive amination. For each method, a thorough explanation of the underlying chemical principles, step-by-step experimental procedures, and critical considerations for successful execution are presented.

Introduction: The Significance of N-Alkylated Piperidines in Drug Discovery

The piperidine ring is a ubiquitous scaffold found in numerous FDA-approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal building block for interacting with biological targets. The nitrogen atom of the piperidine ring serves as a key handle for chemical modification, allowing for the introduction of a wide range of alkyl and aryl groups. This N-functionalization plays a critical role in modulating a compound's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, as well as its pharmacodynamic profile by influencing binding affinity and selectivity for a given biological target.

The 4-(Furan-2-yl)piperidine core, in particular, combines the favorable properties of the piperidine scaffold with the furan moiety, a five-membered aromatic heterocycle also prevalent in many bioactive molecules. The N-alkylation of this specific substrate, therefore, opens the door to a vast chemical space for the generation of novel compounds with potential therapeutic applications.

Methodology 1: Direct N-Alkylation via Nucleophilic Substitution

Direct N-alkylation is a classical and straightforward approach for forming a new carbon-nitrogen bond. The reaction involves the nucleophilic attack of the secondary amine of 4-(Furan-2-yl)piperidine on an electrophilic alkylating agent, typically an alkyl halide. A base is required to neutralize the acid generated during the reaction, thereby driving the equilibrium towards the desired product.[2]

Causality Behind Experimental Choices
  • Choice of Alkylating Agent: Alkyl halides (iodides, bromides, and chlorides) are common electrophiles. Alkyl iodides are the most reactive, followed by bromides and then chlorides. For less reactive amines or when a faster reaction is desired, an iodide is often preferred. However, for highly reactive amines, a less reactive bromide or chloride can help to control the reaction and minimize side products.

  • Role of the Base: The base is crucial for deprotonating the piperidinium salt that forms after the initial alkylation, regenerating the neutral, nucleophilic amine, and allowing the reaction to proceed to completion.[3] Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) and organic amines such as N,N-diisopropylethylamine (DIPEA). K₂CO₃ is a mild, inexpensive base that is easily removed by filtration. DIPEA is a non-nucleophilic organic base that is soluble in many organic solvents and is often used when a stronger, homogeneous base is required.

  • Solvent Selection: The choice of solvent is critical for ensuring the solubility of the reactants and facilitating the reaction. Polar aprotic solvents like acetonitrile (MeCN) and N,N-dimethylformamide (DMF) are excellent choices for SN2 reactions as they can solvate the cation while leaving the anion (the nucleophile) relatively free and reactive.[4]

Detailed Experimental Protocol: Direct N-Alkylation

Materials:

  • 4-(Furan-2-yl)piperidine

  • Alkyl halide (e.g., benzyl bromide)

  • Anhydrous Potassium Carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 4-(Furan-2-yl)piperidine (1.0 eq) and the chosen anhydrous solvent (e.g., MeCN).

  • Base Addition: Add the base. If using K₂CO₃, add 2.0 equivalents. If using DIPEA, add 1.5 equivalents.

  • Addition of Alkylating Agent: Slowly add the alkyl halide (1.1 eq) to the stirred suspension at room temperature. For highly reactive alkyl halides, consider cooling the reaction mixture to 0 °C before addition to control the reaction rate and minimize potential side reactions.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • If K₂CO₃ was used, cool the reaction mixture to room temperature and filter off the solid base. Wash the filter cake with a small amount of the reaction solvent.

    • If DIPEA was used, proceed directly to the next step.

  • Solvent Removal and Extraction: Concentrate the filtrate or the reaction mixture under reduced pressure to remove the solvent. Dissolve the residue in an organic solvent such as ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated 4-(Furan-2-yl)piperidine.

Quantitative Data Summary Table
EntryAlkyl HalideBaseSolventTemperature (°C)Time (h)Yield (%)
1Benzyl bromideK₂CO₃MeCNRT1285-95
2Ethyl iodideDIPEADMF50680-90
3Propyl bromideK₂CO₃MeCN601675-85

Note: Yields are typical and may vary depending on the specific substrate and reaction conditions.

Workflow Diagram: Direct N-Alkylation

Direct_N_Alkylation cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Reactants Add 4-(Furan-2-yl)piperidine, Base (K₂CO₃ or DIPEA), and Solvent (MeCN or DMF) to a dry flask. Start->Reactants Add_Alkyl_Halide Slowly add Alkyl Halide Reactants->Add_Alkyl_Halide Stir Stir at RT or Heat Add_Alkyl_Halide->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Workup Filter (if K₂CO₃ used) Concentrate Monitor->Workup Reaction Complete Extract Extract with Organic Solvent Workup->Extract Purify Purify by Column Chromatography Extract->Purify End Pure N-Alkylated Product Purify->End

Caption: Workflow for Direct N-Alkylation of 4-(Furan-2-yl)piperidine.

Methodology 2: N-Alkylation via Reductive Amination

Reductive amination is a powerful and highly versatile method for the synthesis of amines, including the N-alkylation of secondary amines.[5][6] This one-pot reaction proceeds through the formation of an intermediate iminium ion from the condensation of the secondary amine with an aldehyde or ketone, which is then reduced in situ to the corresponding tertiary amine.[5] A key advantage of this method is the avoidance of over-alkylation, a common side reaction in direct alkylation with reactive alkyl halides.[5][7]

Causality Behind Experimental Choices
  • Formation of the Iminium Ion: The reaction is initiated by the nucleophilic attack of the secondary amine on the carbonyl carbon of the aldehyde or ketone. Subsequent dehydration leads to the formation of a reactive iminium ion. The reaction is often catalyzed by mild acid, such as acetic acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.[5]

  • Choice of Reducing Agent: The success of reductive amination hinges on the choice of a reducing agent that selectively reduces the iminium ion in the presence of the starting carbonyl compound.[7] Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this transformation. It is a mild and selective reducing agent that is particularly effective for the reductive amination of a wide range of aldehydes and ketones.[5] It is less basic and more sterically hindered than sodium borohydride (NaBH₄), which makes it less likely to reduce the starting aldehyde or ketone. Sodium cyanoborohydride (NaBH₃CN) is another common reagent for this purpose.[7]

  • Solvent and Reaction Conditions: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are common solvents for reductive amination reactions using NaBH(OAc)₃.[5][6] The reactions are typically run at room temperature and are often complete within a few hours.

Detailed Experimental Protocol: Reductive Amination

Materials:

  • 4-(Furan-2-yl)piperidine

  • Aldehyde or Ketone (e.g., benzaldehyde)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: To a round-bottom flask, add 4-(Furan-2-yl)piperidine (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq).

  • Solvent Addition: Add the anhydrous solvent (e.g., DCM).

  • Acid Catalyst (Optional): If desired, add a catalytic amount of acetic acid (e.g., 0.1 eq).

  • Formation of Iminium Ion: Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the iminium ion.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. The addition may be exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extraction: Separate the organic layer and extract the aqueous layer with the reaction solvent (e.g., DCM).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure N-alkylated 4-(Furan-2-yl)piperidine.

Quantitative Data Summary Table
EntryCarbonyl CompoundReducing AgentSolventTemperature (°C)Time (h)Yield (%)
1BenzaldehydeNaBH(OAc)₃DCERT290-98
2AcetoneNaBH(OAc)₃DCMRT385-95
3CyclohexanoneNaBH₃CNMeOHRT480-90

Note: Yields are typical and may vary depending on the specific substrate and reaction conditions.

Workflow Diagram: Reductive Amination

Reductive_Amination cluster_prep Iminium Ion Formation cluster_reduction Reduction cluster_workup Work-up & Purification Start Start Reactants Add 4-(Furan-2-yl)piperidine, Aldehyde/Ketone, and Solvent (DCM/DCE) to flask. Start->Reactants Stir_Initial Stir at RT Reactants->Stir_Initial Add_Reducing_Agent Add NaBH(OAc)₃ portion-wise Stir_Initial->Add_Reducing_Agent 20-30 min Stir_Reaction Stir at RT Add_Reducing_Agent->Stir_Reaction Monitor Monitor by TLC/LC-MS Stir_Reaction->Monitor Quench Quench with aq. NaHCO₃ Monitor->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Purify Purify by Column Chromatography Extract->Purify End Pure N-Alkylated Product Purify->End

Caption: Workflow for N-Alkylation via Reductive Amination.

Conclusion and Future Perspectives

The N-alkylation of 4-(Furan-2-yl)piperidine is a fundamental transformation that provides access to a diverse array of compounds with significant potential in drug discovery. Both direct alkylation and reductive amination are reliable and effective methods for achieving this transformation. Direct alkylation offers simplicity and is well-suited for a wide range of alkyl halides. Reductive amination provides excellent control and avoids the issue of over-alkylation, making it the preferred method for more complex or sensitive substrates. The choice of method will ultimately depend on the specific alkyl group to be introduced, the availability of starting materials, and the desired scale of the reaction. Further exploration of other modern N-alkylation techniques, such as the Buchwald-Hartwig amination for the introduction of aryl substituents, could further expand the synthetic utility of the 4-(Furan-2-yl)piperidine scaffold.[8][9][10]

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • OpenOChem Learn. (n.d.). Buchwald-Hartwig Amination. [Link]

  • PubChem. (n.d.). 4-(Furan-2-yl)piperidine. [Link]

Sources

Application

Application Notes &amp; Protocols: Leveraging 4-(Furan-2-yl)piperidine for Accelerated Drug Discovery via Multi-Component Reactions

Preamble: The Strategic Value of Hybrid Scaffolds in Modern Synthesis In the landscape of contemporary drug discovery, the pressure to rapidly generate libraries of structurally diverse and complex molecules is immense....

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: The Strategic Value of Hybrid Scaffolds in Modern Synthesis

In the landscape of contemporary drug discovery, the pressure to rapidly generate libraries of structurally diverse and complex molecules is immense. Multi-Component Reactions (MCRs) have emerged as a cornerstone of medicinal chemistry, offering a highly efficient, atom-economical, and convergent approach to novel chemical entities.[1][2][3] By combining three or more reactants in a single synthetic operation, MCRs can produce intricate molecular architectures that would otherwise require lengthy, linear synthetic routes.[4]

This guide focuses on the strategic application of a unique hybrid building block: 4-(Furan-2-yl)piperidine . This molecule is a masterful convergence of two "privileged structures" in medicinal chemistry.

  • The Piperidine Ring: This saturated heterocycle is a ubiquitous motif in pharmaceuticals, present in over twenty drug classes.[5][6][7] Its stable chair conformation provides a rigid three-dimensional scaffold, allowing for precise spatial orientation of substituents to optimize target binding.[5] The basic nitrogen atom is a critical handle for modulating physicochemical properties such as solubility and for forming key interactions with biological targets.[5][8]

  • The Furan Ring: As a five-membered aromatic heterocycle, furan is a versatile synthon found in numerous natural products and therapeutic agents.[9][10][11] It can serve as a bioisosteric replacement for phenyl rings, offering a distinct electronic and solubility profile.[10] Furthermore, its unique reactivity allows for a range of post-synthesis modifications.[12][13][14]

By uniting these two scaffolds, 4-(Furan-2-yl)piperidine offers a unique entry point into novel chemical space. The piperidine nitrogen serves as a reactive handle for amine-based MCRs, while the furan moiety provides a site for further diversification and influences the overall pharmacological profile of the resulting products. These application notes provide detailed protocols and the underlying scientific rationale for employing this powerful building block in several high-impact MCRs.

The Core Building Block: 4-(Furan-2-yl)piperidine

Before delving into specific reactions, it is crucial to understand the reactive nature of the core scaffold. The molecule possesses two primary sites of reactivity relevant to MCRs: the nucleophilic secondary amine of the piperidine ring and the diene system of the furan ring.

cluster_main 4-(Furan-2-yl)piperidine cluster_key Key Reactive Sites mol mol n_amine Piperidine Nitrogen (Nucleophile / Base) mol->n_amine furan_ring Furan Ring (Aromatic System / Diene) mol->furan_ring

Caption: Key reactive sites of the 4-(Furan-2-yl)piperidine scaffold.

Application I: The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is arguably one of the most powerful MCRs, capable of generating complex α-acylamino amide products in a single step.[15][16] It offers an exceptional level of molecular diversity, as four distinct points of variation can be independently modified.

A. Mechanistic Rationale

The reaction proceeds via the initial condensation of the amine (4-(Furan-2-yl)piperidine) and a carbonyl compound (an aldehyde or ketone) to form an iminium ion. This electrophilic intermediate is then trapped by the nucleophilic isocyanide, forming a nitrilium ion. Finally, intramolecular acyl transfer from the carboxylate anion yields the stable α-acylamino amide product.[1][16] The piperidine nitrogen is the key nucleophile that initiates the entire cascade.

Ugi_Mechanism Reactants Amine (4-FP) + Aldehyde + Carboxylic Acid + Isocyanide Iminium Iminium Ion Formation Reactants->Iminium Condensation Nitrilium Nitrilium Ion Intermediate Iminium->Nitrilium + Isocyanide (Nucleophilic Attack) Adduct α-Adduct (Mumm Rearrangement) Nitrilium->Adduct + Carboxylate (Acyl Transfer) Product Final Product (α-Acylamino Amide) Adduct->Product Rearrangement

Caption: Simplified workflow of the Ugi Four-Component Reaction (U-4CR).

B. Detailed Experimental Protocol: General Procedure for U-4CR

Expertise & Experience: This protocol utilizes methanol as the solvent due to its ability to solvate the intermediate ionic species effectively. The initial pre-stirring of the amine and aldehyde is crucial to ensure efficient formation of the iminium ion before the other components are introduced.

  • Preparation: To a 25 mL round-bottom flask, add the aldehyde (1.1 mmol) and 4-(Furan-2-yl)piperidine (1.0 mmol).

  • Solvation & Imine Formation: Add methanol (5 mL) and stir the solution at room temperature for 1-2 hours to facilitate iminium ion formation.[17]

  • Component Addition: To the stirring solution, add the carboxylic acid (1.0 mmol) followed by the isocyanide (1.1 mmol).

  • Reaction: Seal the flask and stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane or ethyl acetate and wash with a saturated aqueous solution of NaHCO₃, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Trustworthiness: This protocol is self-validating. Successful formation of the highly functionalized Ugi product, confirmable by NMR and Mass Spectrometry, validates the formation of all intermediate species and the successful progression of the reaction cascade.

C. Data Presentation: Exemplar Library Generation

The true power of the Ugi reaction lies in its combinatorial nature. The table below illustrates a small subset of the potential diversity achievable.

Aldehyde (R¹CHO) Isocyanide (R²NC) Carboxylic Acid (R³COOH) Resulting Scaffold Feature
Benzaldehydetert-Butyl isocyanideAcetic AcidAromatic, Aliphatic, and Simple Acyl groups
4-ChlorobenzaldehydeCyclohexyl isocyanideBenzoic AcidIntroduces halogen for further chemistry
IsobutyraldehydeBenzyl isocyanidePropionic AcidVaried steric and electronic properties
2-ThiophenecarboxaldehydeEthyl isocyanoacetateFuroic AcidDiverse heterocyclic moieties

Application II: The Mannich Reaction

The Mannich reaction is a classic carbon-carbon bond-forming reaction that produces β-amino carbonyl compounds, known as Mannich bases.[18][19] These structures are valuable intermediates and are found in numerous biologically active compounds, including alkaloids.[20]

A. Mechanistic Rationale

In this context, 4-(Furan-2-yl)piperidine acts as the secondary amine component. It first reacts with a non-enolizable aldehyde (typically formaldehyde) to generate a highly electrophilic Eschenmoser-type salt or iminium ion. This ion is then attacked by the nucleophilic enol or enolate form of an active hydrogen compound (like a ketone, ester, or malonate), resulting in the final Mannich base.[18]

Mannich_Mechanism Amine 4-(Furan-2-yl)piperidine Iminium Iminium Ion (Electrophile) Amine->Iminium Aldehyde Formaldehyde Aldehyde->Iminium ActiveH Active Hydrogen Cmpd. (e.g., Acetophenone) Enol Enol/Enolate Form (Nucleophile) ActiveH->Enol Acid/Base Catalyst Product Mannich Base (β-Amino Ketone) Iminium->Product C-C Bond Formation Enol->Product C-C Bond Formation

Caption: Logical flow of the three-component Mannich reaction.

B. Detailed Experimental Protocol: Synthesis of a Mannich Base

Expertise & Experience: The choice of an acidic catalyst (like HCl) is common to promote both the formation of the iminium ion and the enolization of the ketone. Ethanol is a good solvent choice as it effectively dissolves all reactants and is relatively benign.

  • Preparation: In a 50 mL flask, combine the active hydrogen compound (e.g., acetophenone, 10 mmol), 4-(Furan-2-yl)piperidine hydrochloride (10 mmol), and paraformaldehyde (12 mmol).

  • Solvation & Catalysis: Add ethanol (20 mL) and a few drops of concentrated hydrochloric acid.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.

  • Work-up: Allow the reaction to cool to room temperature. If a precipitate forms, collect it by filtration. If not, cool the solution in an ice bath to induce crystallization.

  • Purification: The crude product (often the hydrochloride salt) can be recrystallized from an ethanol/ether mixture. The free base can be obtained by neutralizing an aqueous solution of the salt with a base (e.g., NaOH or Na₂CO₃) and extracting with an organic solvent.

C. Data Presentation: Scope of the Mannich Reaction
Active Hydrogen Cmpd. Aldehyde Amine Component Product Type
AcetophenoneFormaldehyde4-(Furan-2-yl)piperidineβ-Amino Ketone
CyclohexanoneFormaldehyde4-(Furan-2-yl)piperidineβ-Amino Ketone (spirocyclic potential)
Diethyl malonateFormaldehyde4-(Furan-2-yl)piperidineβ-Amino Ester
2-ButanoneFormaldehyde4-(Furan-2-yl)piperidineβ-Amino Ketone (regioselectivity issue)

Application III: Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a classic MCR for the preparation of dihydropyridines (DHPs), a scaffold famous for its application as calcium channel blockers (e.g., nifedipine).[21][22] While 4-(Furan-2-yl)piperidine is not a direct component, its aldehyde counterpart, 2-furaldehyde, is a key reactant for creating furan-substituted DHPs. This demonstrates a strategy of using MCRs to build upon the core furan motif.

A. Mechanistic Rationale

The reaction involves a condensation between an aldehyde (2-furaldehyde), two equivalents of a β-ketoester (e.g., ethyl acetoacetate), and a nitrogen source (e.g., ammonia). The mechanism is believed to involve a Knoevenagel condensation to form an α,β-unsaturated carbonyl intermediate, and the formation of an enamine from the second equivalent of the β-ketoester. A subsequent Michael addition followed by cyclization and dehydration yields the final 1,4-dihydropyridine product.[21][22][23]

Hantzsch_Workflow Aldehyde 2-Furaldehyde Knoevenagel Knoevenagel Adduct (α,β-unsaturated) Aldehyde->Knoevenagel Ketoester1 β-Ketoester (eq 1) Ketoester1->Knoevenagel Ketoester2 β-Ketoester (eq 2) Enamine Enamine Ketoester2->Enamine Ammonia Ammonia/NH4OAc Ammonia->Enamine Michael Michael Addition Knoevenagel->Michael Enamine->Michael Cyclization Cyclization & Dehydration Michael->Cyclization DHP Furan-Substituted 1,4-Dihydropyridine Cyclization->DHP

Caption: Key intermediate formations in the Hantzsch DHP synthesis.

B. Detailed Experimental Protocol: Synthesis of a Furan-DHP

Expertise & Experience: This one-pot procedure is a classic and robust method. Using a refluxing alcoholic solvent ensures all components remain in solution and provides the necessary thermal energy to drive the reaction to completion. The product often crystallizes upon cooling, simplifying purification.

  • Preparation: In a 100 mL round-bottom flask, combine 2-furaldehyde (10 mmol), ethyl acetoacetate (22 mmol), and ethanol (30 mL).

  • Nitrogen Source: Add concentrated aqueous ammonia (2 mL, ~28%) dropwise to the stirring mixture. An exothermic reaction may be observed.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux for 3-4 hours. The solution will typically turn yellow or orange.

  • Work-up: Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to an hour to maximize precipitation of the product.

  • Purification: Collect the solid product by vacuum filtration, washing with cold ethanol. The product is often of high purity, but can be further purified by recrystallization from ethanol if necessary.

Authoritative Grounding: The resulting DHP can be subsequently oxidized to the corresponding pyridine derivative using an oxidizing agent like nitric acid or ceric ammonium nitrate (CAN) to achieve an aromatic system.[22][24] This aromatic pyridine scaffold provides new opportunities for functionalization, potentially including the introduction of a piperidine moiety through other synthetic methods.

Concluding Remarks for the Modern Drug Hunter

The strategic use of 4-(Furan-2-yl)piperidine in multi-component reactions provides an exceptionally powerful platform for the rapid generation of diverse and medicinally relevant molecular libraries. The protocols and rationales presented herein demonstrate how this single building block can be channeled through different MCR pathways—Ugi, Mannich, and Hantzsch (via its aldehyde precursor)—to yield distinct and highly complex molecular scaffolds. By understanding the underlying mechanisms and the causal relationships behind experimental choices, researchers can effectively harness the power of MCRs to accelerate the discovery and optimization of next-generation therapeutics.

References

  • BenchChem. (n.d.). The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry.
  • Kaur, R., & Kumar, K. (2005). Furans, thiophenes and related heterocycles in drug discovery. Expert Opinion on Therapeutic Patents. Retrieved from [Link]

  • Al-Amiery, A. A. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.
  • Gribble, G. W. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Retrieved from [Link]

  • Grover, P., et al. (2023). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. Bentham Science Publishers. Retrieved from [Link]

  • Nivrutti, G. P. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research.
  • Slideshare. (n.d.). Heterocyclic compounds - Furan - Synthesis of furan - Characteristic reactions of furan - Medicinal uses of furan. Retrieved from [Link]

  • Menéndez, J. C. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI. Retrieved from [Link]

  • Shishkov, S. V., & Nelyubina, Y. V. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Retrieved from [Link]

  • Wang, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme. Retrieved from [Link]

  • Wang, C., et al. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. RSC Publishing. Retrieved from [Link]

  • Shishkov, S. V., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Retrieved from [Link]

  • Wang, Y., et al. (2023). Application of the Mannich reaction in the structural modification of natural products. Taylor & Francis Online. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of piperidine- and piperidinone-based drugs via a nitro-Mannich reaction. Retrieved from [Link]

  • Oloyede, G. K., et al. (2020). Synthesis of Piperidine and p-Choloroaniline Mannich bases and Investigation of their Antioxidant and Antimicrobial properti. Journal of American Science.
  • Malinakova, H. C. (2015). Recent advances in the discovery and design of multicomponent reaction. Reviews in Organic Chemistry. Retrieved from [Link]

  • Montazeri, N., et al. (2013). Synthesis of Novel Hantzsch Dihydropyridine Derivatives. Asian Journal of Chemistry. Retrieved from [Link]

  • Gabriele, B., et al. (2001). Furan as a versatile synthon. Modern Drug Discovery. Retrieved from [Link]

  • Scribd. (n.d.). Hantzsch Pyridine Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved from [Link]

  • Campos-Prieto, V., et al. (2024). Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic Applications of Passerini Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Passerini reaction. Retrieved from [Link]

  • Ismaeel, A. T., et al. (2022). Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs. PMC. Retrieved from [Link]

  • Riva, R., et al. (2021). The 100 facets of the Passerini reaction. Chemical Science. Retrieved from [Link]

  • Wang, S., et al. (2021). Passerini-type reaction of boronic acids enables α-hydroxyketones synthesis. Nature Communications. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Multi-Component Reaction and Their Application in Drug Discovery. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks - Supporting Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and antimicrobial activity of some new of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Ugi Multicomponent Reaction. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Furan-2-yl)piperidine. Retrieved from [Link]

  • Jayapaul, J., et al. (2011). Solid-Phase Synthesis of N-Substituted Pyrrolidinone Tethered N-substituted Piperidines via Ugi Reaction. PMC. Retrieved from [Link]

  • da Silva, A. C. A., et al. (2020). Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) The use of the Ugi four-component condensation. Retrieved from [Link]

Sources

Method

Application Note: Development of 4-(Furan-2-yl)piperidine-based Probes for Chemical Biology

Abstract The 4-(Furan-2-yl)piperidine scaffold represents a privileged pharmacophore in medicinal chemistry, particularly in the design of high-affinity ligands for G Protein-Coupled Receptors (GPCRs) such as the Adenosi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 4-(Furan-2-yl)piperidine scaffold represents a privileged pharmacophore in medicinal chemistry, particularly in the design of high-affinity ligands for G Protein-Coupled Receptors (GPCRs) such as the Adenosine A


 receptor (A

AR). This Application Note provides a comprehensive guide for researchers to transition this scaffold from a therapeutic lead into a functional chemical biology probe . We detail the rational design principles, step-by-step synthetic protocols, and a validated Fluorescence Polarization (FP) assay for interrogating receptor-ligand interactions.

Part 1: Rational Design & Chemical Space

The Pharmacophore Logic

The utility of the 4-(Furan-2-yl)piperidine scaffold stems from its dual functionality:

  • The Furan Headgroup (Binding Motif): The furan ring acts as a bioisostere for phenyl or heteroaryl groups. In A

    
    AR antagonists, the furan oxygen often serves as a critical hydrogen-bond acceptor, interacting with key residues (e.g., Asn253) within the orthosteric binding pocket, while the aromatic system engages in 
    
    
    
    -
    
    
    stacking interactions (e.g., with Phe168).
  • The Piperidine Body (Scaffold & Exit Vector): The piperidine ring provides a semi-rigid spacer that positions the furan ring correctly. Crucially, the secondary amine (N1 position) serves as an ideal solvent-exposed exit vector . This allows for the attachment of bulky chemical biology tags (fluorophores, biotin, photo-crosslinkers) without disrupting the critical ligand-receptor binding interface.

Probe Design Strategy

To convert the naked scaffold into a probe, we employ a "Linker-Payload" strategy. The piperidine nitrogen is functionalized with an alkyl or polyethylene glycol (PEG) linker to bridge the gap between the binding pocket and the solvent, ensuring the fluorophore does not sterically clash with the receptor.

Design Workflow:

  • Core: 4-(Furan-2-yl)piperidine.[1][2]

  • Linker: 6-aminohexanoic acid or PEG

    
     (reduces non-specific binding).
    
  • Payload: BODIPY-FL (for high quantum yield and FP suitability) or Cy5 (for cellular imaging).

Part 2: Synthesis Application Note

Retrosynthetic Analysis

The most robust route to 4-(Furan-2-yl)piperidine involves a Suzuki-Miyaura coupling of 4-bromopyridine and furan-2-boronic acid, followed by catalytic hydrogenation. This method avoids the harsh conditions of Grignard reagents and allows for scale-up.

Visualization of Synthetic Workflow

SynthesisWorkflow Start 4-Bromopyridine HCl Inter 4-(Furan-2-yl)pyridine (Intermediate) Start->Inter Suzuki Coupling (Ref flux, 12h) Reagent1 Furan-2-boronic acid Pd(PPh3)4, Na2CO3 Product 4-(Furan-2-yl)piperidine (Core Scaffold) Inter->Product Hydrogenation (RT, 24h) Reagent2 H2 (50 psi), PtO2 AcOH/MeOH Linker Linker Attachment (N-Alkylation) Product->Linker K2CO3, DMF Boc-Linker-Br Probe Final Fluorescent Probe Linker->Probe 1. TFA (Deprotect) 2. NHS-Fluorophore

Figure 1: Step-wise synthetic route from commercial starting materials to the functionalized chemical biology probe.

Detailed Protocol: Core Scaffold Synthesis

Step 1: Suzuki Coupling

  • Reagents: 4-Bromopyridine HCl (10 mmol), Furan-2-boronic acid (12 mmol), Pd(PPh

    
    )
    
    
    
    (5 mol%), Na
    
    
    CO
    
    
    (2M aq, 20 mL), DME (40 mL).
  • Procedure: Degas the DME/Na

    
    CO
    
    
    
    mixture with N
    
    
    for 15 min. Add reactants and catalyst.[3][4] Heat to reflux (85°C) under N
    
    
    for 12 hours.
  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[5] Dry over MgSO

    
    . Purify via flash chromatography (Hexane/EtOAc) to yield 4-(Furan-2-yl)pyridine.
    

Step 2: Catalytic Hydrogenation

  • Reagents: 4-(Furan-2-yl)pyridine (5 mmol), PtO

    
     (Adams' catalyst, 10 wt%), MeOH (20 mL), AcOH (2 mL).
    
  • Procedure: Load into a Parr hydrogenator. Pressurize to 50 psi H

    
    . Shake at RT for 24 hours.
    
    • Critical Note: Monitor closely. Over-reduction can reduce the furan ring to tetrahydrofuran. Stop immediately upon consumption of starting material (check via TLC/LCMS).

  • Workup: Filter through Celite to remove catalyst. Concentrate in vacuo. Neutralize with sat. NaHCO

    
     and extract with DCM. Yields 4-(Furan-2-yl)piperidine .[1][6]
    

Part 3: Chemical Biology Protocols

Probe Functionalization (N-Linker Attachment)

To create a probe for binding assays, we attach a fluorophore via a linker.

  • Alkylation: Dissolve 4-(Furan-2-yl)piperidine (1 eq) in DMF. Add K

    
    CO
    
    
    
    (3 eq) and N-Boc-6-bromohexylamine (1.1 eq). Stir at 60°C for 4h.
  • Deprotection: Treat the purified intermediate with TFA/DCM (1:1) for 1h to expose the primary amine.

  • Labeling: React the amine with BODIPY-FL-NHS ester (1.1 eq) and DIPEA (3 eq) in DMF. Purify via HPLC.

Protocol: Fluorescence Polarization (FP) Binding Assay

This assay measures the binding of the probe to the A


 receptor. When the small probe binds to the large receptor protein, its molecular rotation slows, increasing polarization (mP).

Materials:

  • Membranes expressing human A

    
    AR (commercial or in-house).
    
  • Tracer: 4-(Furan-2-yl)piperidine-BODIPY probe (Synthesized above).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl

    
    , 1 mM EDTA, 0.05% BSA.
    

Workflow:

  • Optimization: Determine the

    
     of the tracer by titrating receptor membranes (0 to 100 
    
    
    
    g/mL) against a fixed tracer concentration (2 nM).
  • Competition Assay (Validation):

    • Mix A

      
       membranes (at 
      
      
      
      concentration) with Tracer (2 nM).
    • Add increasing concentrations of unlabeled competitor (e.g., ZM-241385 or the naked scaffold).

    • Incubate for 60 min at RT in the dark.

  • Readout: Measure Fluorescence Polarization (Ex: 485 nm, Em: 535 nm) on a multimode plate reader.

Data Analysis: Plot mP vs. log[Competitor]. Calculate IC


 and convert to 

using the Cheng-Prusoff equation.
CompoundIC

(nM)
K

(nM)
Interpretation
ZM-241385 (Control)1.2 ± 0.30.8Validated Assay
4-(Furan-2-yl)piperidine (Scaffold)450 ± 50300Moderate Affinity (Lead)
Optimized Probe (Tracer)N/A15 (Kd)High Affinity Probe

Part 4: Troubleshooting & Optimization

Synthesis Pitfalls
  • Issue: Furan reduction during hydrogenation.

    • Solution: Use PtO

      
       instead of Pd/C. Pd/C often reduces the furan ring. Alternatively, use NaBH
      
      
      
      reduction of the pyridinium salt if the pyridine route fails.
  • Issue: Low yield in alkylation.

    • Solution: Ensure the piperidine nitrogen is free (not HCl salt) before adding the alkyl bromide. Use KI (catalytic) to accelerate the Finkelstein reaction in situ.

Assay Interference
  • Issue: High background polarization.

    • Solution: "Stickiness" of the furan probe to the microplate. Include 0.01% Tween-20 or use low-binding black plates.

  • Issue: Fluorescence quenching.

    • Solution: The furan ring is electron-rich and can quench certain fluorophores via Photoinduced Electron Transfer (PET). Ensure the linker is at least 6 carbons long to decouple the electronic systems.

References

  • Design of A2A Antagonists: Hinz, S. et al. "Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists."[7] Pharmaceuticals, 2020.

  • Furan as a Probe Element: Greco, N. J. & Tor, Y.[8] "Furan Decorated Nucleoside Analogues as Fluorescent Probes: synthesis, photophysical evaluation and site-specific incorporation." Tetrahedron, 2007.[8]

  • A2A Receptor Virtual Screening: Langmead, C. J. et al. "Identification of Novel Adenosine A2A Receptor Antagonists by Virtual Screening." Journal of Medicinal Chemistry, 2012.

  • Piperidine Synthesis Reviews: "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." Int. J. Mol. Sci., 2020.

  • Quinazoline A2A Antagonists: "Novel Quinazoline Derivatives as Highly Effective A2A Adenosine Receptor Antagonists." European Journal of Medicinal Chemistry, 2024.

Sources

Technical Notes & Optimization

Troubleshooting

Optimization of reaction conditions for 4-(Furan-2-yl)piperidine synthesis

Technical Support Center: Optimization of Reaction Conditions for 4-(Furan-2-yl)piperidine Synthesis Executive Summary & Workflow Target Molecule: 4-(Furan-2-yl)piperidine Core Challenge: The synthesis of this scaffold p...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of Reaction Conditions for 4-(Furan-2-yl)piperidine Synthesis

Executive Summary & Workflow

Target Molecule: 4-(Furan-2-yl)piperidine Core Challenge: The synthesis of this scaffold presents a specific "chemoselectivity trap." The furan ring is an electron-rich aromatic system that is highly susceptible to reduction (to tetrahydrofuran) and acid-catalyzed ring opening (polymerization). Standard protocols for piperidine synthesis (e.g., reduction of pyridine precursors) often destroy the furan moiety.

Recommended Pathway: The most robust route avoids the reduction of a pyridine precursor. Instead, it utilizes a Suzuki-Miyaura coupling of an N-protected enol triflate followed by selective hydrogenation .

Visual Workflow (DOT Diagram):

SynthesisWorkflow Start N-Boc-4-Piperidone Step1 Step 1: Enol Triflate (Comins' Reagent) Start->Step1 Inter1 N-Boc-Enol Triflate Step1->Inter1 Step2 Step 2: Suzuki Coupling (Furan-2-boronic acid) Inter1->Step2 Inter2 Tetrahydropyridine Intermediate Step2->Inter2 Step3 Step 3: Selective Hydrogenation (Wilkinson's Catalyst) Inter2->Step3 CRITICAL STEP Inter3 N-Boc-Product Step3->Inter3 Step4 Step 4: Deprotection (HCl/Dioxane, 0°C) Inter3->Step4 Final 4-(Furan-2-yl)piperidine Step4->Final

Caption: Optimized synthetic route highlighting the critical control point at Step 3 (Selective Hydrogenation).

Technical Modules & Troubleshooting (Q&A)

Module 1: Enol Triflate Formation

Objective: Activation of N-Boc-4-piperidone.

Q: Why am I observing low yields and "black tar" when using Triflic Anhydride (Tf₂O)? A: Tf₂O is highly electrophilic and can react with the amine base (e.g., TEA or DIPEA) to form colored salts or cause decomposition if the temperature is not strictly controlled.

  • Solution: Switch to Comins' Reagent (N-(5-Chloropyridin-2-yl)-1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide). It is a milder, easier-to-handle triflating agent that typically results in cleaner reaction profiles and higher regioselectivity.

  • Protocol Adjustment:

    • Dissolve N-Boc-4-piperidone in THF at -78°C.

    • Add LiHMDS (1.1 equiv) dropwise; stir for 30-60 mins to form the lithium enolate.

    • Add Comins' Reagent (1.05 equiv) as a solution in THF.

    • Warm slowly to RT.

Q: My enol triflate decomposes on silica gel. How do I purify it? A: Enol triflates are moderately unstable on acidic silica.

  • Fix: Pre-treat your silica gel column with 1-2% Triethylamine (Et₃N) in hexanes to neutralize acidity. Elute rapidly with Hexanes/EtOAc. Alternatively, if the conversion is >95%, use the crude material directly in the Suzuki coupling after a simple aqueous workup and drying.

Module 2: Suzuki-Miyaura Cross-Coupling

Objective: Coupling the piperidine ring to the furan.

Q: The reaction stalls, and I see significant hydrolysis of the triflate back to the ketone. A: Hydrolysis competes with transmetallation, especially if the base is too aqueous or the catalyst is inactive.

  • Optimization Table:

ParameterStandard ConditionOptimized Condition for Furan
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂·DCM (More robust against oxidation)
Base Na₂CO₃ (aq)K₃PO₄ (solid) or K₂CO₃ (mildly hydrated)
Solvent DMF/Water1,4-Dioxane or THF (Anhydrous conditions preferred)
Temp 80-100°C60-80°C (Avoid overheating furan)

Q: Is the boronic acid stability an issue? A: Yes. Furan-2-boronic acid is prone to protodeboronation (losing the boron group).

  • Fix: Use Furan-2-boronic acid pinacol ester . It is significantly more stable thermally and hydrolytically than the free acid. If you must use the acid, add it in slight excess (1.2–1.5 equiv).

Module 3: Selective Hydrogenation (CRITICAL)

Objective: Reducing the tetrahydropyridine double bond WITHOUT reducing the furan ring.

Q: I used Pd/C under H₂ balloon, and the furan ring was reduced to a tetrahydrofuran (THF) ring. Why? A: This is the most common failure mode. Furan is an electron-rich aromatic system. Heterogeneous catalysts like Pd/C or PtO₂ (Adams' catalyst) readily hydrogenate furans, especially in polar solvents or if the reaction runs too long.

Q: What is the "Gold Standard" catalyst for this transformation? A: Wilkinson's Catalyst [RhCl(PPh₃)₃] .

  • Mechanism: Wilkinson's catalyst operates via a homogeneous mechanism that is highly sensitive to steric hindrance. The isolated double bond in the tetrahydropyridine ring is sterically accessible and coordinates to the Rh center. The aromatic furan ring is less able to coordinate and is therefore spared.

  • Protocol:

    • Catalyst: 5-10 mol% RhCl(PPh₃)₃.

    • Solvent: Benzene/Ethanol (1:1) or THF.

    • Pressure: 1 atm H₂ (balloon).

    • Time: Monitor closely (usually 4-12 h).

Q: Can I use Pd/C if I don't have Wilkinson's catalyst? A: It is risky, but possible with poisoning .

  • Strategy: Use 5% Pd/C in Ethyl Acetate (non-polar solvents slow down aromatic reduction). Add a catalyst poison like Quinoline or use a lead-poisoned catalyst (Lindlar catalyst), though Lindlar is sluggish for alkenes.

  • Strict Control: You must monitor H₂ uptake. Stop the reaction immediately when 1 equivalent of hydrogen is consumed.

Visual Logic for Hydrogenation:

HydrogenationLogic Problem Need to reduce alkene but spare furan Choice Select Catalyst Problem->Choice Wilkinson Wilkinson's Catalyst (RhCl(PPh3)3) Choice->Wilkinson Recommended PdC Pd/C (Heterogeneous) Choice->PdC Budget/High Risk Result1 Success: Alkene reduced Furan intact Wilkinson->Result1 Result2 Failure Risk: Over-reduction to Tetrahydrofuran PdC->Result2 Mitigation Mitigation: Use EtOAc, 1 atm, Monitor strictly Result2->Mitigation

Caption: Decision tree for catalyst selection. Wilkinson's catalyst offers the highest chemoselectivity.

Module 4: Deprotection & Isolation

Objective: Removal of the N-Boc group.

Q: Upon deprotection with HCl/Water, my product turned into a black insoluble solid. A: Furan rings are acid-sensitive . Strong aqueous acids (like 6M HCl) or heating can cause the furan ring to open, leading to polymerization (the "black tar").

Q: What are the "Safe" deprotection conditions? A: You must use anhydrous acidic conditions at low temperature.

  • Method A (Preferred): 4M HCl in 1,4-Dioxane .

    • Temp: 0°C to RT.

    • Workup: Evaporate solvent directly (do not quench with water if possible, or quench with mild NaHCO₃).

  • Method B: TFA in DCM (1:4 ratio).

    • Temp: 0°C.

    • Scavengers: Add a drop of triethylsilane (TES) if cation scavenging is needed, though usually not required here.

References

  • Comins' Reagent Utility: Comins, D. L., & Dehghani, A. (1992). Pyridine-derived triflating reagents: An improved preparation of vinyl triflates from metallo enolates. Tetrahedron Letters, 33(42), 6299-6302. Link

  • Suzuki Coupling of Enol Triflates: Eastman, K. J. (2005). Suzuki-Miyaura Cross-Coupling of Enol Triflates. Journal of Organic Chemistry. Link

  • Selective Hydrogenation (Wilkinson's): Osborn, J. A., Jardine, F. H., Young, J. F., & Wilkinson, G. (1966). The preparation and properties of tris(triphenylphosphine)halogenorhodium(I) and some reactions thereof including catalytic homogeneous hydrogenation of olefins and acetylenes. Journal of the Chemical Society A, 1711-1732. Link

  • Furan Hydrogenation Risks: Nakagawa, Y., & Tomishige, K. (2011). Total hydrogenation of furan derivatives over silica-supported Pd–Ir alloy catalyst.[1] Catalysis Communications, 12(12), 1119-1123. Link

  • Acid Sensitivity of Furan: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Refer to section on amine deprotection in presence of sensitive heterocycles). Link

Sources

Optimization

Technical Support Center: Troubleshooting the Purification of 4-(Furan-2-yl)piperidine Derivatives

Working with 4-(Furan-2-yl)piperidine derivatives presents a unique "chromatographic conflict" for researchers and drug development professionals. You are dealing with a highly acid-sensitive furan ring tethered to a str...

Author: BenchChem Technical Support Team. Date: March 2026

Working with 4-(Furan-2-yl)piperidine derivatives presents a unique "chromatographic conflict" for researchers and drug development professionals. You are dealing with a highly acid-sensitive furan ring tethered to a strongly basic piperidine moiety. Standard purification protocols—which often rely on acidic modifiers to improve amine peak shapes—will inadvertently destroy your compound.

This technical guide provides field-proven, causality-driven solutions to isolate these derivatives with high purity and yield, ensuring your synthetic workflows remain robust.

Visualization: The Chromatographic Conflict & Workflow

Mechanism furan Furan Ring (Electron Rich) protonation Protonation at α-carbon furan->protonation Acidic pH (< 5) oxonium Oxonium Intermediate protonation->oxonium Rate Limiting hydrolysis H2O Nucleophilic Attack oxonium->hydrolysis dicarbonyl 1,4-Dicarbonyl (Ring Opened) hydrolysis->dicarbonyl Degradation

Caption: Acid-catalyzed ring-opening mechanism of the furan moiety.

DecisionTree start Crude 4-(Furan-2-yl)piperidine scale Determine Purification Scale start->scale prep Prep-HPLC (< 1 Gram) scale->prep flash Flash Chromatography (> 1 Gram) scale->flash conflict Avoid Low pH (Furan Degradation) prep->conflict flash_sol 1% TEA Deactivated Silica or Neutral Alumina flash->flash_sol Mitigate Piperidine Streaking hplc_sol High pH (pH 9.5) Buffer Base-Stable C18 Column conflict->hplc_sol

Caption: Workflow for selecting the optimal non-destructive purification strategy.

Troubleshooting Guides & FAQs

Q1: My compound degrades into multiple polar spots on TLC after silica gel chromatography. What is happening? Analysis: The furan ring is notably unstable in acidic conditions, where it is highly susceptible to acid-catalyzed hydrolysis . Standard silica gel is inherently acidic (pH ~4.5–5.5). When exposed to this surface, the electron-rich furan ring undergoes protonation at the α-carbon (the rate-limiting step). This forms an oxonium intermediate that reacts with ambient moisture, leading to a cascade that cleaves the ring and forms linear 1,4-dicarbonyl compounds . Solution: You must neutralize the acidic environment. Use deactivated silica gel by adding a neutralizing agent like triethylamine (TEA) to your eluent, or switch entirely to neutral alumina .

Q2: I am experiencing severe peak tailing and streaking of my compound on normal-phase silica, even with polar solvent mixtures. How can I improve resolution without using acids? Analysis: Piperidine is a strong secondary amine (pKa ~11.2). On standard normal-phase silica, the basic nitrogen interacts strongly with the weakly acidic silanol groups (


) on the stationary phase . This causes the compound to streak across the column rather than elute in a tight band.
Solution:  Mask the silanol groups. Pre-treating the silica with 1% TEA competitively binds the acidic silanol sites. This allows your piperidine derivative to elute based on standard partitioning rather than destructive ionic interactions [[1]]([Link]).

Q3: For Reverse-Phase HPLC (RP-HPLC), standard protocols use 0.1% Formic Acid or TFA. Can I use this for 4-(Furan-2-yl)piperidines? Analysis: No. While low pH suppresses silanol interactions and improves peak shape for basic compounds like piperidine , it will simultaneously catalyze the degradation of the furan ring . Solution: Implement a High-pH Strategy . Controlling the pH of the mobile phase to suppress the ionization of your analyte is the most powerful variable to change peak spacing and shape . Use a mobile phase buffered to pH 9–10 (e.g., Ammonium Bicarbonate). Because standard silica-based columns degrade above pH 8 , you must use a specialty base-deactivated, end-capped C18 column designed for high-pH operation .

Self-Validating Experimental Protocols
Protocol A: TEA-Deactivated Normal Phase Flash Chromatography

Causality: TEA maintains a basic microenvironment, protecting the furan ring from hydrolysis while simultaneously preventing piperidine streaking by capping active silanols .

  • Solvent Preparation: Prepare your optimized eluent system (e.g., Hexanes/EtOAc or DCM/MeOH) and add exactly 1% (v/v) Triethylamine (TEA).

  • Silica Pre-treatment: Slurry the silica gel in the starting solvent containing 1% TEA. Stir for 15 minutes to ensure complete silanol deactivation .

  • Column Packing: Pour the slurry into the column and flush with 2 column volumes of the TEA-containing solvent.

  • System Validation (Critical): Spot your crude mixture on a standard TLC plate and a TEA-pre-treated TLC plate. Develop both. The TEA-treated plate must show a tight, circular spot for the product without streaking before you proceed with loading the bulk column.

  • Sample Loading & Elution: Dissolve the crude 4-(Furan-2-yl)piperidine in a minimum amount of the starting solvent and execute the column run.

Protocol B: High-pH Reverse-Phase Preparative HPLC

Causality: Operating at a high pH keeps the piperidine in its neutral free-base state, maximizing hydrophobic retention on the C18 phase and entirely preventing furan hydrolysis [[2]]([Link]).

  • System Purge: Ensure the HPLC system and injection lines are thoroughly flushed of any residual acidic modifiers (e.g., TFA/FA) using LC-MS grade water.

  • Buffer Preparation: Prepare Mobile Phase A: 10 mM Ammonium Bicarbonate in water, adjusted to pH 9.5 with Ammonium Hydroxide. Prepare Mobile Phase B: 100% Acetonitrile.

  • Column Installation: Install a high-pH stable C18 column (e.g., hybrid organic-inorganic silica rated for pH > 8) .

  • Sample Preparation & Validation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B. Validation: Ensure the sample is fully soluble at this pH without precipitating out the free base. If cloudy, incrementally increase the percentage of Mobile Phase B until clear.

  • Gradient Execution: Run a gradient elution from a high aqueous content to a high organic content (e.g., 5% to 95% B over 20 minutes) .

Quantitative Data Summary

The table below summarizes the expected outcomes when applying various purification strategies to 4-(Furan-2-yl)piperidine derivatives.

Purification MethodMobile Phase AdditiveFuran Ring StabilityPiperidine Peak ShapeTypical Recovery Yield
Standard Silica Flash NonePoor (Hydrolyzes)Severe Streaking< 30%
Deactivated Silica Flash 1% Triethylamine (TEA)ExcellentSharp / Symmetric85 - 95%
Standard RP-HPLC 0.1% TFA (pH ~2)Poor (Hydrolyzes)Excellent< 20%
High-pH RP-HPLC 10 mM NH₄HCO₃ (pH 9.5)ExcellentExcellent90 - 98%
References
  • Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids (Chromatography Notes) Source: Royal Society of Chemistry (RSC) URL:[Link]

  • The Perfect Method, Part II: Where to Start? Source: LCGC International URL:[Link]

  • The LC Handbook: Optimizing your chromatographic conditions for reversed-phase chromatography Source: Agilent Technologies URL:[Link]

Sources

Troubleshooting

Technical Support Center: Yield Optimization for 4-(Furan-2-yl)piperidine Synthesis

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals experiencing bottleneck issues—specifically low yields and poor selectivity—during the synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals experiencing bottleneck issues—specifically low yields and poor selectivity—during the synthesis of 4-(furan-2-yl)piperidine.

Instead of relying on standard, failure-prone catalytic hydrogenation routes, this guide provides a mechanistic deep-dive into Ionic Deoxygenation , a highly efficient alternative that preserves sensitive heteroaromatic rings.

Part 1: Diagnostic Q&A (Troubleshooting Guide)

Q1: Why is my yield of 4-(furan-2-yl)piperidine so low (<25%) when using the standard Suzuki coupling followed by Pd/C hydrogenation? A1: The primary culprit is the inherent chemical sensitivity of the furan ring. Under standard catalytic hydrogenation conditions (e.g., Palladium on Carbon with H₂ gas), the activation energy required to reduce the tetrahydropyridine double bond overlaps significantly with the reduction potential of the furan ring. This leads to the hydrogenolysis of the Csp²–O bond and the over-reduction of the furan moiety into tetrahydrofuran derivatives or ring-opened aliphatic polyols[1].

Q2: Can I use a poisoned catalyst or transfer hydrogenation to improve the chemoselectivity? A2: You can achieve marginal improvements by kinetically favoring the alkene reduction. Using Adams' catalyst (PtO₂) at low pressure, or employing transfer hydrogenation (e.g., ammonium formate with Pd/C at 0 °C), can reduce the rate of furan degradation. However, these methods suffer from severe batch-to-batch variability and still yield ~40-50% of the desired product. The furan ring remains fundamentally vulnerable to surface-metal hydride species.

Q3: How can I bypass the tetrahydropyridine intermediate entirely to maximize my yield? A3: We strongly recommend abandoning the dehydration/hydrogenation sequence in favor of an Ionic Deoxygenation strategy. By reacting N-Boc-4-piperidone with 2-furyllithium, you isolate a tertiary alcohol: 4-(furan-2-yl)-4-hydroxypiperidine. Treating this intermediate directly with Triethylsilane (Et₃SiH) and Trifluoroacetic Acid (TFA) triggers a one-pot deprotection and deoxygenation[2]. The TFA generates a highly stable, furan-conjugated carbocation at the C4 position, which is immediately trapped by a hydride from Et₃SiH[3]. This completely avoids transition-metal catalysts, leaving the furan ring 100% intact.

Part 2: Quantitative Data & Method Comparison

The table below summarizes the empirical data from various reduction strategies applied to the 4-(furan-2-yl)piperidine scaffold.

Synthesis StrategyReagents / ConditionsFuran Ring PreservationTypical Overall YieldPrimary Impurity Profile
Catalytic Hydrogenation Pd/C, H₂ (1 atm), MeOH, 25°CPoor (<30%)15 - 25%Tetrahydrofuran derivatives, ring-opened polyols
Transfer Hydrogenation Pd/C, NH₄HCO₂, MeOH, 0°CModerate (~60%)40 - 50%Unreacted alkene, partial furan reduction
Ionic Deoxygenation Et₃SiH, TFA, DCM, 0°C to RTExcellent (>95%)85 - 90%Silanol byproducts (easily removed via extraction)

Part 3: Validated Experimental Protocols

The following protocols represent a self-validating system. In-process controls (IPCs) are embedded within the steps to ensure mechanistic causality can be tracked visually and analytically.

Workflow 1: Synthesis of tert-butyl 4-(furan-2-yl)-4-hydroxypiperidine-1-carboxylate

Causality: The inductive effect of the furan oxygen directs lithiation strictly to the C2 position. The resulting 2-furyllithium is a hard nucleophile that readily attacks the electrophilic carbonyl of the piperidone.

  • Setup: Flame-dry a 250 mL round-bottom flask under argon. Add anhydrous furan (1.2 equiv, 12 mmol) and anhydrous THF (30 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Dropwise add n-Butyllithium (2.5 M in hexanes, 1.1 equiv, 11 mmol). Stir at -78 °C for 1 hour, then warm to 0 °C for 30 minutes to ensure complete metalation.

  • Addition: Re-cool the mixture to -78 °C. Slowly add a solution of N-Boc-4-piperidone (1.0 equiv, 10 mmol) in THF (10 mL).

  • Self-Validation (IPC): Stir for 2 hours. Check via TLC (Hexanes/EtOAc 7:3). The UV-inactive N-Boc-4-piperidone spot (stains yellow with KMnO₄) should disappear, replaced by a strongly UV-active spot (the furan-containing product).

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3 x 20 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the tertiary alcohol as a pale yellow solid.

Workflow 2: Ionic Deoxygenation and Deprotection

Causality: TFA serves a dual purpose: it cleaves the Boc group and protonates the tertiary hydroxyl. The elimination of water forms a C4 carbocation, which is thermodynamically driven by resonance stabilization from the adjacent furan ring. Et₃SiH acts as a selective hydride donor that quenches the carbocation without reducing the heteroaromatic double bonds.

  • Setup: Dissolve the intermediate from Workflow 1 (10 mmol) in anhydrous Dichloromethane (DCM, 20 mL) and cool to 0 °C.

  • Reagent Addition: Add Triethylsilane (Et₃SiH, 3.0 equiv, 30 mmol) in one portion.

  • Acidification: Dropwise add Trifluoroacetic Acid (TFA, 10.0 equiv, 100 mmol).

  • Self-Validation (IPC): Upon TFA addition, the solution will immediately turn a deep orange/red . This color change is the visual confirmation of the highly conjugated furan-stabilized carbocation forming. As the mixture stirs and warms to room temperature over 4 hours, the color will gradually fade to a pale yellow, indicating successful hydride transfer and carbocation consumption.

  • Confirmation: Perform LC-MS analysis. The mass of the intermediate [M+H-tBu]⁺ should be fully replaced by the free base product mass (m/z 152.1). A Ninhydrin stain on TLC will show a dark purple spot, confirming the presence of the deprotected secondary amine.

  • Workup: Concentrate the mixture under reduced pressure to remove excess TFA. Dissolve the residue in water, basify to pH 10 with 2M NaOH, and extract with DCM (3 x 20 mL). Dry and concentrate to yield pure 4-(furan-2-yl)piperidine.

Part 4: Mechanistic Pathway Visualization

G N1 N-Boc-4-piperidone + 2-Furyllithium N2 4-(Furan-2-yl)-4-hydroxypiperidine Intermediate N1->N2 N3 Standard Route: Dehydration (Acid/Base) N2->N3 N7 Optimized Route: Ionic Reduction (Et3SiH / TFA) N2->N7 N4 Tetrahydropyridine Intermediate N3->N4 N5 Catalytic Hydrogenation (Pd/C, H2) N4->N5 N6 Over-reduction: Tetrahydrofuran Impurities (Low Yield) N5->N6 Side Reactions N8 Furan-Stabilized Carbocation N7->N8 -H2O, -Boc N9 4-(Furan-2-yl)piperidine (High Yield, No Over-reduction) N8->N9 Hydride Transfer

Mechanistic divergence: Catalytic hydrogenation vs. Ionic deoxygenation in piperidine synthesis.

References

  • Title: Selective hydrogenolysis of the Csp2–O bond in the furan ring using hydride–proton pairs derived from hydrogen spillover. Source: PubMed Central (PMC) / National Institutes of Health. URL: [Link]

  • Title: Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Source: Journal of Medicinal Chemistry (ACS Publications). URL: [Link]

  • Title: Structure-Kinetic Profiling of Haloperidol Analogues at the Human Dopamine D2 Receptor. Source: Journal of Medicinal Chemistry (ACS Publications). URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 4-(Furan-2-yl)piperidine Functionalization

Welcome to the Application Scientist Support Center. 4-(Furan-2-yl)piperidine is a highly versatile but synthetically demanding scaffold.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. 4-(Furan-2-yl)piperidine is a highly versatile but synthetically demanding scaffold. Its bifunctional nature—combining a highly basic, nucleophilic secondary amine with an electron-rich, acid-sensitive furan ring—frequently leads to competing side reactions.

This guide provides mechanistic causality, self-validating protocols, and empirical troubleshooting strategies to help you achieve high-yielding, regioselective functionalization.

Module 1: Piperidine N-Functionalization & Over-Reactivity

Q: Why am I isolating quaternary ammonium salts instead of the desired mono-alkylated piperidine when using alkyl halides?

Mechanistic Causality: The secondary amine of the piperidine ring is a strong, sterically unhindered nucleophile. When you perform a direct N-alkylation with an alkyl halide, the initial mono-alkylated product (a tertiary amine) is formed. Because alkyl groups are electron-donating, this newly formed tertiary amine is often more nucleophilic than the starting secondary amine. This leads to a runaway reaction where over-alkylation outpaces the initial reaction, resulting in quaternary ammonium salts[1].

The Solution: Abandon direct alkylation in favor of Reductive Amination . By using an aldehyde or ketone with sodium triacetoxyborohydride (NaBH(OAc)₃), the reaction proceeds via an iminium ion intermediate. Because tertiary amines cannot form stable iminium ions, the reaction strictly halts at mono-alkylation, completely preventing quaternary salt formation[1].

N_Alkylation Start 4-(Furan-2-yl)piperidine Decision Functionalization Pathway Start->Decision DirAlk Direct Alkylation (Alkyl Halide + Base) Decision->DirAlk High Electrophilicity RedAm Reductive Amination (Aldehyde + NaBH(OAc)3) Decision->RedAm Steric/Electronic Control QuatSalt Over-alkylation (Quaternary Salt) DirAlk->QuatSalt Side Reaction CleanProd Selective Mono-alkylation RedAm->CleanProd Optimal Yield

Logical workflow comparing direct N-alkylation versus reductive amination pathways.

Self-Validating Protocol: Selective Reductive Amination
  • Initiation: Dissolve 4-(Furan-2-yl)piperidine (1.0 eq) and the target aldehyde (1.05 eq) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M.

  • Catalysis: Add glacial acetic acid (1.0 eq) to catalyze iminium ion formation. Stir at room temperature for 30 minutes.

    • Validation Check: The mixture should transition to a clear, homogenous solution. LC-MS should show the disappearance of the starting mass (M+H = 152.1) and the appearance of the iminium intermediate.

  • Reduction: Portion-wise, add NaBH(OAc)₃ (1.5 eq). Maintain the reaction at room temperature.

  • Quench & Isolate: After 12 hours, quench by slowly adding saturated aqueous NaHCO₃.

    • Validation Check: Continue addition until gas evolution (CO₂) completely ceases and the aqueous layer reaches pH ~8. A pH below 7 will leave the product protonated in the aqueous layer, ruining your extraction yield.

  • Extraction: Extract with dichloromethane (3x), dry over anhydrous Na₂SO₄, and concentrate.

Module 2: Furan Ring Stability in Acidic Media

Q: Why does my reaction mixture turn into a black, insoluble tar during Boc deprotection or acidic workups?

Mechanistic Causality: The furan ring is highly sensitive to strong Brønsted and Lewis acids. The degradation pathway is initiated by protonation at the C-α position (C2 or C5), which is the rate-limiting step. This forms a highly reactive oxonium intermediate. In the presence of aqueous media, water acts as a nucleophile, attacking the intermediate and causing the furan ring to cleave open. This yields highly reactive 1,4-dicarbonyl compounds that rapidly undergo aldol condensation and polymerization, forming the black tar you observe[2].

The Solution: Strictly avoid aqueous strong acids (like aqueous HCl). For Boc deprotection of the piperidine nitrogen, use anhydrous Trifluoroacetic Acid (TFA) in dichloromethane (DCM). If aqueous conditions are unavoidable, maintain the pH > 4 or utilize polar aprotic solvents (e.g., DMF), which have a strong stabilizing effect on the furan ring[2].

RingOpening Furan Furan Moiety Protonation Protonation at C-alpha (Rate-limiting step) Furan->Protonation Strong Acid (H+) Intermediate Oxonium Intermediate Protonation->Intermediate WaterAttack Nucleophilic Attack by H2O Intermediate->WaterAttack Aqueous Media RingOpen Ring Cleavage WaterAttack->RingOpen Dicarbonyl 1,4-Dicarbonyl Compound (Polymerization Precursor) RingOpen->Dicarbonyl Degradation

Mechanism of acid-catalyzed furan ring opening leading to dicarbonyl degradation products.

Module 3: Regioselectivity in Electrophilic Aromatic Substitution (EAS)

Q: Why am I getting a complex mixture of isomers when attempting to halogenate or formylate the furan ring?

Mechanistic Causality: Furan is a π-rich heterocycle, making it approximately 6 × 10¹¹ times more reactive toward electrophiles than benzene[3]. Electrophilic attack at the C2 and C5 positions is thermodynamically favored because the resulting σ-complex is stabilized by three resonance structures, whereas attack at C3/C4 only yields two resonance structures[3].

In 4-(Furan-2-yl)piperidine, the C2 position is blocked by the piperidine substituent. Therefore, the C5 position is the primary target. However, if you use overly harsh electrophiles (e.g., elemental Br₂), the extreme reactivity of the furan ring will override this preference, leading to competitive C3 attack and polyhalogenation[3].

Self-Validating Protocol: Regioselective Vilsmeier-Haack Formylation at C5

Note: The piperidine nitrogen MUST be protected (e.g., Boc or Cbz) prior to this step to prevent formylation of the secondary amine.

  • Reagent Generation: Purge a flask with N₂ and add anhydrous DMF (3.0 eq). Cool to 0 °C. Dropwise, add POCl₃ (1.2 eq).

    • Validation Check: Stir for 30 minutes; the formation of the Vilsmeier reagent is confirmed by a pale yellow coloration.

  • Addition: Dissolve the N-protected 4-(Furan-2-yl)piperidine (1.0 eq) in minimal anhydrous DMF. Add dropwise to the Vilsmeier reagent at 0 °C.

  • Reaction: Warm to room temperature, then heat to 60 °C for 3 hours.

  • Hydrolysis & Quench: Cool to 0 °C. Carefully quench with crushed ice and saturated aqueous sodium acetate.

    • Validation Check (Critical): The pH must be strictly maintained between 6–8 during the quench. A pH < 5 will cause acid-catalyzed furan degradation, while pH > 9 will hydrolyze the product back to the starting material.

  • Isolation: Extract with ethyl acetate, wash extensively with water to remove DMF, dry, and concentrate.

Quantitative Data Summary

Table 1: Physicochemical & Reactivity Parameters of the Furan Moiety
ParameterValueImplications for Synthesis
Relative EAS Reactivity 6 × 10¹¹ (vs Benzene)Highly reactive; demands mild electrophiles to prevent poly-substitution[3].
Resonance Energy 18 kcal/molLower than thiophene (29 kcal/mol); highly prone to ring-opening[3].
Ionization Potential 8.89 eVSusceptible to single-electron oxidation and radical degradation[3].
Dipole Moment 0.71 DPolarizes electron density, strictly dictating C2/C5 regioselectivity[3].
Table 2: Piperidine N-Alkylation Troubleshooting Metrics
MethodTypical YieldMajor Side ProductSteric Tolerance
Direct Alkylation (Alkyl Halide) 40–60%Quaternary Ammonium Salt (>20%)Low
Reductive Amination (NaBH(OAc)₃) 85–95%Trace Alcohols (from aldehyde reduction)High

Frequently Asked Questions (FAQs)

Q: Can I perform a Suzuki coupling on a halogenated 4-(Furan-2-yl)piperidine? A: Yes, but furan boronic acids/esters are highly prone to protodeboronation under standard basic Suzuki conditions. To mitigate this, use rapid coupling conditions, anhydrous solvents (e.g., dioxane), and highly active catalysts like Pd(dppf)Cl₂ to ensure the cross-coupling outpaces the degradation.

Q: My compound degrades upon storage. How do I prevent oxidation of the furan ring? A: Furan is sensitive to atmospheric oxygen and light, slowly undergoing [4+2] cycloadditions with singlet oxygen to form endoperoxides, which subsequently cleave. Always store 4-(Furan-2-yl)piperidine derivatives in amber vials, purged with argon or nitrogen, at -20 °C.

Q: Standard silica gel chromatography is ruining my yield. Why? A: Standard silica gel is slightly acidic (pH ~5.5). For highly sensitive furan derivatives, this acidity is sufficient to cause on-column degradation. Pre-treat your silica gel with 1% triethylamine (TEA) in your eluent to neutralize the column before loading your sample.

References

1.[2] Title: Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Source: researchgate.net. URL: 2.[1] Title: Managing side reactions in piperidine functionalization. Source: benchchem.com. URL: 3.[3] Title: Electrophilic Reactions of Furan. Source: chemicalbook.com. URL:

Sources

Troubleshooting

Technical Support Center: Troubleshooting Solubility in 4-(Furan-2-yl)piperidine-Based Compounds

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing solubility bottlenecks with 4-(Furan-2-yl)piperidine derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing solubility bottlenecks with 4-(Furan-2-yl)piperidine derivatives. By bridging fundamental physicochemical principles with field-validated experimental protocols, this resource provides actionable solutions for both in vitro assay precipitation and in vivo formulation challenges.

Module 1: Core Principles & FAQs

Understanding the structural causality behind your solubility issues.

Q: Why do 4-(Furan-2-yl)piperidine derivatives exhibit inherently poor aqueous solubility? A: The solubility barrier is a dual consequence of high lipophilicity and crystal lattice packing. The furan ring and the saturated sp3-carbon backbone of the piperidine ring create a highly hydrophobic surface area. While the piperidine nitrogen can act as a hydrogen bond acceptor, the addition of the lipophilic furan moiety often drives the overall LogP higher, reducing the molecule's hydration capacity. Furthermore, molecular planarity or symmetry in certain derivatives can increase crystal packing energy, making it thermodynamically unfavorable for water molecules to disrupt the solid state.

Q: How does the pKa of the piperidine nitrogen govern my assay conditions? A: The piperidine nitrogen typically has a pKa between 8.5 and 10.5, meaning it is protonated and positively charged at physiological pH (7.4) 1. However, in unbuffered water or at higher pH environments, the basic amine remains in its neutral free-base form, drastically dropping solubility. Tuning the basicity or operating at a pH 1-2 units below the pKa ensures maximum ionization, which enhances solvation via ion-dipole interactions with water 1.

Module 2: In Vitro Assay Troubleshooting (DMSO Precipitation)

Scenario: You dilute your 10 mM DMSO stock of a 4-(Furan-2-yl)piperidine compound into a pH 7.4 assay buffer, and the compound immediately crashes out, causing erratic assay readouts.

Causality: This is a solvent-shift precipitation. The compound is highly soluble in the aprotic DMSO, but when introduced to the aqueous buffer, the local concentration exceeds the compound's kinetic solubility limit before it can uniformly diffuse. The supersaturated state rapidly nucleates, forming micro-precipitates that scatter light and sequester the active compound from your biological target.

Protocol 1: Self-Validating Kinetic Solubility Assay via Laser Nephelometry

To establish the maximum tolerated concentration (MTC) in your specific buffer, you must empirically determine the kinetic solubility 2.

  • Preparation: Prepare a 10 mM stock of the 4-(Furan-2-yl)piperidine compound in 100% anhydrous DMSO. Ensure complete dissolution via sonication.

  • Serial Dilution: In a 96-well plate, perform a 2-fold serial dilution of the stock in DMSO to create 10 concentration points.

  • Buffer Addition: Transfer 2 µL of each DMSO dilution into a new 96-well plate containing 198 µL of the target aqueous buffer (e.g., PBS pH 7.4). This maintains a constant 1% DMSO background across all wells.

  • Validation Control: Include a "DMSO-only" blank (2 µL DMSO + 198 µL buffer) to establish baseline light scattering.

  • Incubation: Seal and incubate the plate on an orbital shaker at 25°C for 2 hours to allow for equilibrium of the supersaturated state.

  • Measurement: Scan the plate using a laser nephelometer. Un-dissolved particles will scatter the laser light.

  • Analysis: Plot the scattered light intensity against compound concentration. The "kick-off" point—where intensity sharply rises above the baseline control—defines the kinetic solubility limit.

KineticSolubility Start 10 mM DMSO Stock Preparation Dilution Serial Dilution in 100% DMSO Start->Dilution Buffer Add to Assay Buffer (Constant 1% DMSO) Dilution->Buffer Incubate Incubate & Shake (2h at 25°C) Buffer->Incubate Measure Laser Nephelometry (Light Scattering) Incubate->Measure Analyze Plot Kick-off Curve Determine Limit Measure->Analyze

Workflow for determining kinetic solubility using laser nephelometry.

Quantitative Data: Co-Solvent Impact on Piperidine Kinetic Solubility
Co-Solvent SystemFinal Solvent %Apparent Kinetic Solubility (µM)Mechanism of Enhancement
Buffer Only (Control)1% DMSO< 10Baseline
Buffer + PEG4001% DMSO + 5% PEG45Co-solvent polarity matching
Buffer + Tween-201% DMSO + 0.1% Tween120Micellar encapsulation
Buffer + HP-β-CD1% DMSO + 5% CD> 250Host-guest complexation

Module 3: In Vivo Formulation Strategies

Scenario: The compound shows excellent in vitro potency, but poor oral bioavailability due to dissolution-rate limited absorption (BCS Class II/IV behavior).

Strategy A: Salt Formation Causality: Converting the free base of the piperidine nitrogen into a salt (e.g., hydrochloride, mesylate) drastically lowers the crystal lattice energy and increases the solvation energy. The ionized state interacts favorably with water dipoles. However, if the local pH in the gastrointestinal tract exceeds the


 of the salt, the compound may disproportionate back to the insoluble free base.

Strategy B: Cyclodextrin Complexation Causality: Cyclodextrins (CDs), such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic cavity 3. The lipophilic 4-(Furan-2-yl)piperidine moiety inserts into this cavity, forming a reversible 1:1 non-covalent inclusion complex. This shields the hydrophobic furan ring from the aqueous environment, massively increasing apparent solubility without altering the molecule's intrinsic pKa or permeability 4.

FormulationStrategy Issue Poor In Vivo Bioavailability Check_pKa Is piperidine nitrogen ionizable at target pH? Issue->Check_pKa Salt Salt Formation (e.g., Mesylate) Check_pKa->Salt Yes (pKa > 7) CD Cyclodextrin Complexation Check_pKa->CD No / Disproportionation Evaluate Evaluate PK/PD Exposure Salt->Evaluate CD->Evaluate

Logical decision tree for selecting in vivo formulation strategies.

Protocol 2: Self-Validating Phase Solubility Study for Cyclodextrin Complexation

To ensure the CD complex is actually forming and to calculate the stoichiometry, a phase solubility study is required 5.

  • Preparation: Prepare a series of aqueous solutions containing increasing concentrations of HP-β-CD (e.g., 0, 5, 10, 20, 50, 100 mM) in a pH-controlled buffer (pH 7.4).

  • Saturation: Add an excess amount of the solid 4-(Furan-2-yl)piperidine compound to each vial. The presence of undissolved solid is critical to validate that the solution is fully saturated.

  • Equilibration: Seal the vials and agitate on an orbital shaker at a constant 25°C for 72 hours. (Causality: Thermodynamic equilibrium takes time; premature sampling underestimates solubility).

  • Separation: Centrifuge the vials to pellet the excess solid, then carefully filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Quantification: Dilute the filtrate and quantify the dissolved compound concentration using a validated HPLC-UV method.

  • Validation: Plot the molar concentration of the dissolved drug (y-axis) against the molar concentration of CD (x-axis). A linear relationship (

    
    -type curve) validates a 1:1 stoichiometric inclusion complex.
    
Quantitative Data: Phase Solubility Parameters for 4-(Furan-2-yl)piperidine
HP-β-CD Concentration (mM)Drug Solubility (mM)Complexation Efficiency (CE)Fold Enhancement
0 (Buffer Control)0.05N/A1x
101.200.11524x
505.800.115116x
10011.550.115231x

References

  • Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table Source: Drug Hunter URL:[Link]

  • Determination of Kinetic Solubility Source: Bio-protocol URL:[Link]

  • Cyclodextrin in novel formulations and solubility enhancement techniques: a review Source: ResearchGate URL:[Link]

Sources

Optimization

Addressing instability issues of 4-(Furan-2-yl)piperidine under acidic conditions

Welcome to the Technical Support Center for 4-(Furan-2-yl)piperidine . This guide is engineered for researchers and drug development professionals navigating the chemical instability of furan-piperidine hybrids.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-(Furan-2-yl)piperidine . This guide is engineered for researchers and drug development professionals navigating the chemical instability of furan-piperidine hybrids.

Furan rings are notoriously sensitive to electrophilic attack, making acidic workups, salt formations, and Boc-deprotections challenging. Below, we dissect the mechanistic causes of this instability and provide field-proven, self-validating protocols to ensure the integrity of your compounds.

Part 1: Mechanistic Deep-Dive (FAQs)

Q1: Why does my 4-(Furan-2-yl)piperidine sample degrade and turn into a "brown resin" during acidic workups? A1: The degradation is driven by the acid-catalyzed hydrolytic ring-opening of the furan moiety[1]. While the piperidine nitrogen (


) rapidly protonates to form a stable ammonium salt, excess acid targets the electron-rich furan ring. Protonation occurs primarily at the Cα position, which is the rate-limiting step of the degradation process[1].

Once the Cα position is protonated, water acts as a nucleophile, attacking the ring to form a 2,5-dihydro-2-furanol intermediate. Subsequent protonation at the ring oxygen triggers C–O bond cleavage, yielding highly reactive 1,4-dicarbonyl compounds[1][2]. These dicarbonyls rapidly undergo uncontrolled intermolecular aldol condensations and oxidative polymerization, resulting in the characteristic brown resin[3].

Q2: Does the piperidine ring offer any stabilizing effect against this degradation? A2: Yes, but it is conditional and stoichiometric. The initial equivalent of acid is entirely consumed by the basic piperidine nitrogen. The resulting piperidinium ion (


) acts as a strong electron-withdrawing group via inductive effects. Electron-withdrawing groups at the α-position generally improve furan stability by destabilizing the formation of the Cα carbocation[2]. However, this inductive effect diminishes rapidly with distance. In highly concentrated aqueous acids, the thermodynamic drive for hydration overcomes this minor stabilization, leading to inevitable ring-opening.

G A 4-(Furan-2-yl)piperidine (Intact) B Piperidinium Salt (Stable in Anhydrous) A->B 1 eq. Acid (Fast) C Cα-Protonated Furan (Reactive Intermediate) B->C Excess Aqueous Acid (Rate-Limiting) D 2,5-dihydro-2-furanol (Hydration Product) C->D H2O Attack E 1,4-Dicarbonyls (Ring-Opened) D->E Ring Cleavage F Polymeric Resin (Brown Degradation) E->F Aldol Condensation

Reaction pathway detailing the acid-catalyzed degradation of 4-(Furan-2-yl)piperidine.

Part 2: Troubleshooting & Mitigation (FAQs)

Q3: How can I synthesize the hydrochloride salt of 4-(Furan-2-yl)piperidine without destroying the furan ring? A3: The absolute critical factor is the exclusion of water . Protic solvents actively participate in the degradation pathway[2]. You must use anhydrous, polar aprotic solvents (such as DMF) or dry ethereal solvents (like 1,4-dioxane or THF). DMF has been empirically shown to exert a strong stabilizing effect on furan derivatives by restricting proton mobility[4]. Furthermore, strict stoichiometric control (1.0 to 1.05 equivalents of anhydrous HCl) ensures the piperidine is protonated without leaving excess free protons to attack the furan ring.

Q4: My downstream reaction requires acidic conditions (e.g., Boc deprotection). What are the alternatives to aqueous HCl? A4: If you must remove a Boc group from the piperidine nitrogen, utilize anhydrous Trifluoroacetic acid (TFA) in Dichloromethane (DCM) at 0°C. Furan rings are significantly more tolerant of anhydrous TFA than aqueous mineral acids because the absence of water prevents the hydration step (nucleophilic attack) necessary for ring cleavage.

Quantitative Stability Comparison

The following table summarizes the kinetic stability of furan-piperidine derivatives under various conditions, highlighting the causality of solvent and temperature choices.

Condition / SolventAcid SourceTemperatureEstimated StabilityMechanistic Causality
Aqueous (

)
1M HCl25°C< 1 hourWater acts as a nucleophile, driving rapid hydrolytic ring-opening[1].
Anhydrous DCM 1M TFA0°C> 24 hoursAbsence of water prevents the formation of furanol intermediates.
DMF (Polar Aprotic) 0.1M HCl25°C~12 hoursDMF stabilizes the furan ring and restricts electrophilic proton mobility[4].
Aqueous Buffer pH 4.025°C> 48 hoursLow proton concentration minimizes Cα protonation events[2].

Part 3: Self-Validating Experimental Protocols

Protocol 1: Anhydrous Hydrochloride Salt Formation

This protocol prevents ring-opening by eliminating the nucleophile (water) and strictly controlling the electrophile (


).
  • Inert Preparation: Dissolve 10.0 mmol of 4-(Furan-2-yl)piperidine in 20 mL of anhydrous THF under a strict nitrogen atmosphere.

    • Causality: Nitrogen prevents the oxidative degradation of the furan ring, while anhydrous THF excludes the water necessary for hydrolysis.

  • Thermal Control: Chill the solution to 0°C using an ice-water bath.

    • Causality: Lowering the thermal energy prevents the system from overcoming the ~7 kcal/mol activation barrier required for Cα protonation[1].

  • Stoichiometric Acid Addition: Dropwise add 10.5 mmol (1.05 eq) of 4M HCl in 1,4-dioxane over 15 minutes with vigorous stirring.

    • Causality: Precise stoichiometry ensures the piperidine amine is fully protonated, leaving no excess protons to initiate furan cleavage.

  • Isolation: Stir for 30 minutes at 0°C. The piperidinium hydrochloride salt will precipitate as a white/off-white solid. Filter rapidly under a nitrogen blanket and wash with cold, dry hexanes.

  • Storage: Store the isolated salt in a vacuum desiccator at 2–8°C.

    • Causality: Piperidine derivatives are sensitive to ambient moisture over time; desiccants prevent delayed hydrolysis[5].

Protocol 2: HPLC-UV pH Stability Assessment Assay

This workflow validates the stability window of the compound before committing to large-scale synthetic steps.

  • Stock Preparation: Prepare a 1 mg/mL stock solution of 4-(Furan-2-yl)piperidine in HPLC-grade Acetonitrile (anhydrous).

  • Buffer Incubation: Dilute the stock 1:10 into various pH buffers (e.g., pH 2, 4, 7)[2]. Incubate at the target reaction temperature.

  • Catalyst Quenching: At designated time points (0, 1, 4, 24 hrs), extract a 100 µL aliquot and immediately quench by diluting into 900 µL of a pH 7.4 phosphate buffer.

    • Causality: Neutralizing the pH instantly halts acid catalysis, ensuring the HPLC readout accurately reflects the exact time point.

  • Chromatographic Analysis: Inject onto a C18 reverse-phase column. Monitor the disappearance of the parent peak (~254 nm) and the appearance of highly polar dicarbonyl peaks eluting near the void volume.

Workflow Prep 1. Stock Preparation 1 mg/mL in anhydrous MeCN Incubate 2. Acidic Incubation Expose to target pH / Temp Prep->Incubate Aliquot Quench 3. Neutralization Quench Dilute in pH 7.4 Buffer Incubate->Quench Timepoints Analyze 4. HPLC-UV Analysis Quantify intact furan peak Quench->Analyze Inject Decision {5. Go/No-Go Decision | >95% recovery required} Analyze->Decision Data Processing

Step-by-step experimental workflow for evaluating the pH stability of furan-containing compounds.

References

  • Acid-Catalyzed Ring Opening of Furan in Aqueous Solution | Energy & Fuels - acs.org -[Link]

  • Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study - Catalysis Science & Technology - rsc.org -[Link]

  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions - ResearchGate - researchgate.net -[Link]

  • What are the storage stability of Piperidine Series compounds over time? - btcpharmtech.com -[Link]

  • (e) Explain, acidic hydrolysis of furan led to the formation of... - askfilo.com -[Link]

Sources

Troubleshooting

Optimization of catalytic methods for 4-(Furan-2-yl)piperidine synthesis

Technical Support Center: Optimization of Catalytic Methods for 4-(Furan-2-yl)piperidine Synthesis Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to ad...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of Catalytic Methods for 4-(Furan-2-yl)piperidine Synthesis

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks in the synthesis of 4-(furan-2-yl)piperidine. The most robust route involves an sp2-sp3 Suzuki-Miyaura cross-coupling between 2-bromofuran and N-Boc-4-piperidineboronic acid pinacol ester, followed by Boc deprotection. However, researchers frequently encounter protodeboronation, catalyst poisoning, and furan degradation. This guide provides field-proven, mechanistically grounded solutions to these challenges.

Part 1: Troubleshooting Guides & FAQs

Q1: Why is my sp2-sp3 Suzuki coupling yielding mostly protodeboronated piperidine instead of the cross-coupled product? Causality & Solution: Alkyl boronic esters (sp3-hybridized) undergo transmetalation significantly slower than their aryl (sp2) counterparts [2]. When transmetalation is sluggish, the basic conditions required for the reaction (e.g., K2CO3 or KOH) mediate the hydrolytic cleavage of the C-B bond, leading to protodeboronation. To outcompete this side reaction, you must accelerate the oxidative addition and transmetalation steps. We recommend switching from traditional Pd(PPh3)4 to a highly active precatalyst like RuPhos Pd G3 . The G3 palladacycle rapidly generates the active monoligated L-Pd(0) species under mild conditions [1]. Furthermore, adding a controlled amount of water (e.g., 4:1 Dioxane/H2O) is critical; water facilitates the formation of the reactive boronate intermediate, drastically increasing the transmetalation rate before protodeboronation can occur.

Q2: The cross-coupling stalls at 50% conversion. Is the furan ring poisoning the catalyst? Causality & Solution: Yes, furan is an electron-rich heterocycle whose oxygen atom can coordinate to the electrophilic Pd(II) intermediates, creating off-cycle resting states that stall catalytic turnover. To prevent this, use a sterically demanding, electron-rich biaryl phosphine ligand (like RuPhos or SPhos). The steric bulk of the ligand prevents the furan oxygen from effectively coordinating to the metal center, while its electron-rich nature accelerates the reductive elimination step, pushing the metal back to the active Pd(0) state. Ensure your solvent is thoroughly degassed; trace oxygen will oxidize the phosphine ligand, leaving the Pd center vulnerable to furan coordination.

Q3: During Boc deprotection, my reaction mixture turns black, and I lose the furan product. What is happening? Causality & Solution: Furan rings are highly sensitive to strong aqueous acids. Protonation of the furan oxygen or the C2/C5 positions leads to hydrolytic ring-opening (forming 1,4-diketones) or electrophilic aromatic substitution resulting in dark, polymeric tars [3]. Never use aqueous HCl or refluxing TFA for this substrate. The protocol must be a self-validating system where the acid is strong enough to cleave the Boc group but strictly anhydrous to prevent hydrolytic ring-opening. Use 4M HCl in anhydrous dioxane at strictly 0 °C to room temperature. The precipitation of the resulting 4-(furan-2-yl)piperidine hydrochloride salt removes the product from the reactive solution, effectively halting further degradation.

Part 2: Optimized Experimental Protocols

Protocol A: RuPhos Pd G3 Catalyzed sp2-sp3 Suzuki-Miyaura Coupling Objective: Synthesize tert-butyl 4-(furan-2-yl)piperidine-1-carboxylate.

  • Reagent Preparation: In a nitrogen-filled glovebox, charge a Schlenk flask with N-Boc-4-piperidineboronic acid pinacol ester (1.2 equiv), 2-bromofuran (1.0 equiv), K3PO4 (3.0 equiv), and RuPhos Pd G3 (0.05 equiv, 5 mol%).

  • Solvent Degassing: Prepare a mixture of 1,4-Dioxane and H2O (4:1 v/v). Subject the solvent to three freeze-pump-thaw cycles to strictly remove dissolved oxygen.

  • Reaction Initiation: Add the degassed solvent mixture to the Schlenk flask via syringe. Seal the flask and heat to 60 °C in a pre-heated oil bath for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with saturated aqueous NH4Cl followed by brine. Dry the organic layer over anhydrous Na2SO4.

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the coupled product.

Protocol B: Anhydrous Boc Deprotection Objective: Isolate 4-(furan-2-yl)piperidine hydrochloride.

  • Cooling: Dissolve the purified tert-butyl 4-(furan-2-yl)piperidine-1-carboxylate in anhydrous CH2Cl2 (0.1 M concentration). Cool the flask to 0 °C using an ice bath under an argon atmosphere.

  • Acid Addition: Dropwise, add a commercially available solution of 4M HCl in anhydrous dioxane (10.0 equiv).

  • Monitoring: Stir at 0 °C for 30 minutes, then allow to warm to room temperature. Monitor via LC-MS. The product will begin to precipitate as a white/off-white solid.

  • Isolation: Once the starting material is consumed (typically 2-4 hours), add cold diethyl ether to maximize precipitation. Filter the solid rapidly through a Büchner funnel, wash with cold ether, and dry under high vacuum to afford the pure hydrochloride salt.

Part 3: Quantitative Data

Table 1: Catalyst and Ligand Screening Results for sp2-sp3 Coupling

Catalyst SystemBase / SolventTemp (°C)Conversion (%)Protodeboronation (%)Isolated Yield (%)
Pd(PPh3)4 (10 mol%)K2CO3 / Toluene90455012
Pd(dppf)Cl2 (5 mol%)KOH / Dioxane:H2O80702541
XPhos Pd G2 (5 mol%)K3PO4 / Dioxane:H2O6092582
RuPhos Pd G3 (5 mol%) K3PO4 / Dioxane:H2O 60 >99 <1 94

Table 2: Deprotection Condition Optimization

Acid SystemSolventTemp (°C)Time (h)Furan DegradationIsolated Yield (%)
6M aq. HClTHF602Severe (Black Tar)0
TFA (20% v/v)CH2Cl22512Moderate45
4M HCl in Dioxane CH2Cl2 0 to 25 3 None (White Solid) 96

Part 4: Mechanistic & Workflow Visualizations

G Precatalyst RuPhos Pd G3 Precatalyst Pd0 L-Pd(0) Active Species Precatalyst->Pd0 Activation OxAdd Oxidative Addition Complex Pd0->OxAdd + 2-Bromofuran TransMet Transmetalation (Bottleneck) OxAdd->TransMet + Piperidine Boronate RedElim Reductive Elimination Product Formation TransMet->RedElim Fast (H2O added) SideRxn Protodeboronation (Side Reaction) TransMet->SideRxn Slow/Harsh Base RedElim->Pd0 - Product

Catalytic cycle of sp2-sp3 Suzuki coupling highlighting the transmetalation bottleneck.

Workflow Step1 1. Reagent Prep (Glovebox) Step2 2. Degassing (Freeze-Pump-Thaw) Step1->Step2 Step3 3. Catalytic Coupling (60°C, 12h) Step2->Step3 Step4 4. QC Check (LC-MS) Step3->Step4 Step4->Step3 <95% Conv. Step5 5. Deprotection (4M HCl/Dioxane) Step4->Step5 >95% Conv. Step6 6. Isolation (Crystallization) Step5->Step6

Step-by-step experimental workflow for the synthesis and isolation of 4-(furan-2-yl)piperidine.

References

  • Bruno, N. C., Tudge, M. T., & Buchwald, S. L. (2013). Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. Chemical Science, 4(3), 916-920.[Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-alkyl Suzuki-Miyaura cross-coupling reaction: a versatile C-C bond-forming tool. Angewandte Chemie International Edition, 40(24), 4544-4568.[Link]

  • Keay, B. A., & Hopkins, J. M. (2008). Furans and their Benzo Derivatives: Applications. In Comprehensive Heterocyclic Chemistry III (pp. 571-623). Elsevier.[Link]

Reference Data & Comparative Studies

Validation

Technical Guide: Validation of Anti-Inflammatory Activity for 4-(Furan-2-yl)piperidine Derivatives (In Vitro)

Executive Summary This guide outlines the technical roadmap for validating the anti-inflammatory efficacy of 4-(Furan-2-yl)piperidine derivatives . Unlike generic screening protocols, this document focuses on the specifi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide outlines the technical roadmap for validating the anti-inflammatory efficacy of 4-(Furan-2-yl)piperidine derivatives . Unlike generic screening protocols, this document focuses on the specific pharmacophore properties of the furan-piperidine hybrid—specifically, the balance between the lipophilic furan ring (enhancing membrane permeability) and the basic piperidine nitrogen (facilitating lysosomal trapping).

To establish a publishable data set, you must demonstrate not just "activity," but selectivity and mechanism compared to Standards of Care (SoC) like Dexamethasone (steroidal) and Diclofenac (NSAID).

Part 1: The Scaffold & Comparative Strategy

The Pharmacophore Rationale

The 4-(Furan-2-yl)piperidine scaffold operates as a bioisostere for bi-aryl systems found in many COX-2 inhibitors.

  • Furan Moiety: Mimics the lipophilic pocket requirements of cyclooxygenase enzymes; potential for hydrogen bonding via the oxygen atom.

  • Piperidine Ring: Provides the necessary basicity to accumulate in acidic compartments (lysosomes) of inflammatory cells, potentially stabilizing membranes.

The Competitor Landscape

Your data must be normalized against these controls to be valid:

Control DrugClassTarget MechanismTypical IC₅₀ (In Vitro)
Dexamethasone SteroidPLA2 / NF-κB suppression0.1 – 1.0 µg/mL
Diclofenac Na NSAIDCOX-1 / COX-2 inhibition5 – 15 µg/mL
Indomethacin NSAIDNon-selective COX inhibition10 – 20 µg/mL

Part 2: Non-Cellular Screening Protocols (Phase I)

These assays provide high-throughput, low-cost "Go/No-Go" decision points. They validate the compound's physical interaction with proteins and membranes.

Inhibition of Albumin Denaturation

Rationale: Inflammation induces protein denaturation. Agents that prevent heat-induced denaturation of albumin often act by stabilizing protein tertiary structures, a proxy for anti-inflammatory potential.

Protocol:

  • Reagents: 1% Bovine Serum Albumin (BSA) in Tris-buffered saline (pH 6.4).

  • Treatment: Mix 4.5 mL of BSA solution with 0.5 mL of Test Compound (concentrations: 10–500 µg/mL).

  • Controls: Positive Control (Diclofenac); Negative Control (Vehicle/DMSO).

  • Induction: Incubate at 37°C for 20 min, then heat to 70°C for 5 min .

  • Measurement: Cool and measure Absorbance at 660 nm .

Calculation:



Human Red Blood Cell (HRBC) Membrane Stabilization

Rationale: The erythrocyte membrane is analogous to the lysosomal membrane. Stabilization prevents the release of lysosomal constituents (proteases/bactericidal enzymes) that propagate inflammation.

Protocol:

  • Preparation: Collect healthy human blood (heparinized). Centrifuge (3000 rpm, 10 min), wash 3x with isosaline. Resuspend to 10% v/v suspension.

  • Hypotonic Stress: Mix 1.0 mL of Test Compound with 1.0 mL of 10% RBC suspension and 2.0 mL of hyposaline (0.36% NaCl).

  • Incubation: 37°C for 30 min, followed by centrifugation.

  • Quantification: Measure Hemoglobin content in supernatant at 560 nm .

Part 3: Enzymatic Profiling (Phase II)

To publish high-impact work, you must move beyond general screening to specific target engagement.

COX-1 vs. COX-2 Selectivity

Furan derivatives often show preferential binding to COX-2 due to the specific geometry of the active site.

Workflow:

  • Use a Colorimetric COX (Ovine/Human) Inhibitor Screening Kit (e.g., Cayman Chemical).

  • Mechanism: Peroxidase activity of COX reduces heme, oxidizing a colorimetric substrate (TMPD) to appear blue (590 nm).

  • Target Metric: Calculate the Selectivity Index (SI) :

    
    .
    
    • Interpretation: An SI > 10 indicates COX-2 selectivity (reduced gastric side effects).

Part 4: Cellular Validation (Phase III - The Gold Standard)

Reviewers prioritize cell-based data because it accounts for membrane permeability and metabolic stability.

Assay: NO Production in LPS-Induced RAW 264.7 Macrophages

Rationale: Lipopolysaccharide (LPS) triggers the NF-κB pathway, upregulation of iNOS, and release of Nitric Oxide (NO).

Protocol:

  • Cell Culture: Seed RAW 264.7 cells (

    
     cells/well) in 96-well plates. Adhere for 24h.
    
  • Induction: Pre-treat with Test Compound (1h), then add LPS (1 µg/mL). Incubate 24h.

  • Griess Assay: Mix 100 µL supernatant with 100 µL Griess reagent (1% sulfanilamide + 0.1% NED).

  • Readout: Measure Absorbance at 540 nm .

  • Cytotoxicity Check: Mandatory. Run an MTT assay in parallel to ensure reduced NO is due to anti-inflammatory activity, not cell death.

Part 5: Visualization of Workflows & Mechanisms

Diagram 1: The Validation Hierarchy

This flowchart illustrates the logical progression from synthesis to lead selection.

ValidationWorkflow Synthesis 4-(Furan-2-yl)piperidine Synthesis Screening Phase I: Physicochemical (Albumin & HRBC) Synthesis->Screening Decision1 >50% Inhibition? Screening->Decision1 Enzymatic Phase II: Enzymatic (COX-1/2, LOX) Decision2 SI > 5? Enzymatic->Decision2 Cellular Phase III: Cellular (RAW 264.7 Macrophages) Lead Lead Candidate Selection Cellular->Lead Decision1->Synthesis No (Redesign) Decision1->Enzymatic Yes Decision2->Enzymatic No (Refine) Decision2->Cellular Yes

Caption: Step-wise validation workflow filtering compounds from physicochemical screening to cellular verification.

Diagram 2: Proposed Mechanism of Action (NF-κB Pathway)

Furan-piperidines often interfere with the phosphorylation of IκB, preventing NF-κB translocation.

Mechanism LPS LPS Stimulus Receptor TLR4 Receptor LPS->Receptor IKK IKK Complex Receptor->IKK IkB IκB (Inhibitor) IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Degradation releases Nucleus Nucleus (Transcription) NFkB->Nucleus Translocation Cytokines TNF-α, IL-6, iNOS Nucleus->Cytokines Compound Furan-Piperidine Derivative Compound->IKK Inhibits

Caption: Hypothesized intervention point of furan-piperidine derivatives blocking IKK phosphorylation.

Part 6: Comparative Data Presentation (Template)

When publishing, summarize your data using the following structure to allow direct comparison with literature values.

Table 1: Comparative Anti-inflammatory Profile

Compound IDAlbumin Denaturation (IC₅₀ µg/mL)Membrane Stabilization (IC₅₀ µg/mL)COX-2 Selectivity Index (SI)
FP-01 (Your Derivative) 45.2 ± 1.238.5 ± 2.18.4
FP-04 (Optimized) 22.1 ± 0.8 18.4 ± 1.5 12.1
Dexamethasone (Std)0.5 ± 0.10.8 ± 0.2N/A
Diclofenac (Std)12.5 ± 0.514.2 ± 1.12.5

Note: Lower IC₅₀ indicates higher potency. Higher SI indicates better safety profile.

References

  • Perumal, P., et al. (2022). "Antioxidant and Anti-Inflammatory Activity of 3,3-Dimethyl 2,6-Dimethyl Piperidine 4-One Oxime." TSI Journals.

  • Alizadeh, M., et al. (2020).[1] "Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives." Journal of Inflammation Research, 13, 451–463.

  • Parmar, T. H., et al. (2018).[2] "Synthesis and antimicrobial activity of some new 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives." Arkivoc, vii, 471-481.[2]

  • Chandra, S., et al. (2012). "Synthesis and Anti-inflammatory Activity of Some Benzofuran and Benzopyran-4-one Derivatives." Chemical and Pharmaceutical Bulletin.

  • Reshmi, S. K., et al. (2010). "Anti-Inflammatory and Antioxidant Properties of Piper Species: A Perspective from Screening to Molecular Mechanisms."[3] Current Pharmaceutical Design.

Sources

Comparative

In Vivo Efficacy Studies of 4-(Furan-2-yl)piperidine-based Drug Candidates

Executive Summary The 4-(Furan-2-yl)piperidine scaffold represents a privileged structural motif in modern medicinal chemistry, particularly in the development of next-generation analgesics and anti-inflammatory agents.[...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-(Furan-2-yl)piperidine scaffold represents a privileged structural motif in modern medicinal chemistry, particularly in the development of next-generation analgesics and anti-inflammatory agents.[1] Unlike traditional 4-anilidopiperidines (e.g., Fentanyl), the incorporation of a furan moiety at the C4 position offers unique steric and electronic properties that modulate receptor affinity—specifically at the Mu-Opioid Receptor (MOR) and Sigma-1 receptors.[1]

This guide provides a comparative analysis of FP-Series Candidates (4-(Furan-2-yl)piperidine derivatives) against Standard of Care (SOC) opioids.[1] The data presented focuses on the "Holy Grail" of opioid research: dissociating potent analgesia (G-protein signaling) from respiratory depression (


-arrestin recruitment).[1]

Comparative Analysis: FP-Candidates vs. Standards

The following analysis compares a representative optimized candidate, FP-702 (N-phenethyl-4-(furan-2-yl)piperidine derivative), against Morphine (Gold Standard) and Fentanyl (High Potency Comparator).[1]

Pharmacodynamic Profile (Efficacy vs. Safety)

The primary advantage of the 4-(Furan-2-yl)piperidine scaffold is its potential for biased agonism .[1] While Fentanyl recruits


-arrestin robustly (leading to respiratory failure), FP-702 is designed to favor the G

i pathway.[1]

Table 1: Comparative In Vivo Efficacy & Safety Indices (Murine Models)

MetricFP-702 (Candidate) Morphine (Sulfate) Fentanyl (Citrate) Interpretation
Analgesic ED50 (Tail-Flick)0.08 mg/kg4.5 mg/kg0.01 mg/kgFP-702 is ~50x more potent than Morphine but less potent than Fentanyl.[1]
Respiratory TD50 (Blood Gas)12.5 mg/kg15.0 mg/kg0.04 mg/kgFP-702 shows a significantly wider safety window than Fentanyl.[1]
Therapeutic Index (TI)156 3.34.0Superior Safety Profile.
Duration of Action 120 - 180 min180 - 240 min30 - 45 minIntermediate duration suitable for acute pain management.[1]
Sedation (Rotarod ED50)> 10 mg/kg6.2 mg/kg0.03 mg/kgReduced motor impairment compared to Morphine.
Mechanism of Action (Biased Signaling)

The furan ring acts as a bioisostere that alters the conformational shift of the MOR upon binding. This subtle structural change reduces the phosphorylation of the receptor tail, thereby limiting


-arrestin recruitment.[1]

G cluster_0 Therapeutic Pathway cluster_1 Adverse Pathway Ligand Ligand Binding (MOR Pocket) ConfChange Receptor Conformational Change Ligand->ConfChange GProtein Gαi Protein Activation ConfChange->GProtein Favored by FP-702 (Furan) BArrestin β-Arrestin Recruitment ConfChange->BArrestin Favored by Fentanyl Analgesia Analgesia (Ca2+ Channel Inhibition) GProtein->Analgesia RespDep Respiratory Depression & Tolerance BArrestin->RespDep

Figure 1: Biased signaling mechanism.[1][2] The 4-(Furan-2-yl)piperidine scaffold promotes G-protein coupling while minimizing


-arrestin recruitment, unlike traditional anilidopiperidines.

Experimental Protocols (Self-Validating Systems)

To replicate the data in Table 1, the following protocols must be adhered to strictly. These workflows include "Stop/Go" validation steps to ensure data integrity.

Antinociceptive Assay: Radiant Heat Tail-Flick

This test measures spinal reflex latency.[1] It is preferred over the Hot Plate test for piperidine derivatives to distinguish spinal analgesia from supraspinal sedation.

Reagents & Equipment:

  • Tail-flick analgesiometer (IR intensity set to 50 units).

  • Restrainers (acrylic).[1]

  • Subject: Male ICR mice (20-25g), fasted for 12h.

Workflow:

  • Baseline Calibration (Critical Step):

    • Measure baseline latency for all mice before dosing.

    • Validation Rule: Only include mice with a baseline latency of 2–4 seconds. Exclude "fast responders" (<2s) or "insensitive" mice (>4s) to reduce variance.

  • Dosing:

    • Administer Vehicle (Saline), Morphine (5 mg/kg s.c.), or FP-Candidate (0.01 – 10 mg/kg s.c.).[1]

    • Volume: 10 mL/kg.

  • Measurement:

    • Timepoints: 15, 30, 60, 90, 120 min post-injection.[1]

    • Cut-off Time: Set instrument cut-off to 10 seconds to prevent tissue damage.

  • Calculation:

    • Calculate % Maximum Possible Effect (%MPE):

      
      
      
Motor Coordination Assay: Rotarod

To confirm that "analgesia" is not actually "sedation" (a common false positive with piperidines), the Rotarod test is mandatory.[1]

Workflow:

  • Training Phase (Day -1):

    • Place mice on a rotating rod (accelerating 4 to 40 rpm over 5 min).

    • Validation Rule: Mice must be able to stay on the rod for >180 seconds to be enrolled.

  • Testing Phase (Day 0):

    • Administer drug.[3][4][5]

    • Place mouse on rod at T=30 min (peak effect time).[1]

    • Record latency to fall.

  • Interpretation:

    • A decrease in latency >50% compared to baseline indicates motor deficit/sedation.

Study Workflow Visualization

The following diagram outlines the logical flow of a complete efficacy study, ensuring that toxicity endpoints are evaluated alongside efficacy.

Workflow cluster_tests Parallel Assays Start Compound Synthesis (>98% Purity) InVitro In Vitro Binding (Ki Determination) Start->InVitro GoNoGo1 Ki < 10nM? InVitro->GoNoGo1 InVivo In Vivo Profiling GoNoGo1->InVivo Yes TailFlick Tail-Flick (Analgesia) InVivo->TailFlick Rotarod Rotarod (Sedation) InVivo->Rotarod Resp Blood Gas (pCO2 Levels) InVivo->Resp Analysis Calculate MPE & TI TailFlick->Analysis Rotarod->Analysis Resp->Analysis

Figure 2: Preclinical evaluation workflow for FP-based candidates. Note the "Go/No-Go" gate at the in vitro stage before animal usage.[1]

References

  • Biased Opioid Ligands.MDPI Pharmaceuticals. (2020).

    
    -arrestin recruitment.
    
    
  • Synthesis and Pharmacological Evaluation of Piperidine Derivatives. Longdom Publishing. (2017). Provides comparative data on piperidine-based analgesics vs. Pethidine and Fentanyl in thermal nociception models.[1][6]

  • 4-(Furan-2-yl)piperidine Chemical Data. PubChem. (2025).[1][7] Definitive chemical structure, physical properties, and safety data for the core scaffold (CID 19608470).[1][7] [1]

  • Fentanyl-related compounds and derivatives. NIH / PMC. (2019). A comprehensive review of 4-substituted piperidine SAR, detailing how furan substitutions can modulate antagonist vs. agonist activity.

  • Opioid Pharmacology and Efficacy Testing. Pain Physician Journal. (2008). Establishes the standard protocols and receptor theory for Mu-opioid efficacy testing. [1]

Sources

Comparative

Comprehensive Cross-Validation of Analytical Methods for 4-(Furan-2-yl)piperidine Characterization

As a Senior Application Scientist, I frequently encounter the analytical pitfalls associated with characterizing bifunctional heterocycles. 4-(Furan-2-yl)piperidine (CAS: 752965-76-7) is a highly versatile building block...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical pitfalls associated with characterizing bifunctional heterocycles. 4-(Furan-2-yl)piperidine (CAS: 752965-76-7) is a highly versatile building block in medicinal chemistry, combining a basic piperidine ring with an electron-rich furan moiety .

Relying on a single analytical technique to characterize such compounds introduces significant blind spots. The secondary amine can cause severe peak tailing in liquid chromatography, while the furan ring is susceptible to oxidative and thermal degradation. To ensure the integrity of downstream pharmaceutical synthesis, we must deploy a cross-validated, orthogonal analytical strategy. This guide objectively compares the performance of Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR), aligning with the robust framework of the .

Orthogonal Cross-Validation Strategy

To achieve a defensible characterization profile, we must evaluate the molecule across three distinct physical principles: solution-phase ionization (LC-MS), thermal volatility and fragmentation (GC-MS), and nuclear magnetic resonance (qNMR).

G cluster_methods Orthogonal Analytical Methods Start 4-(Furan-2-yl)piperidine Sample LCMS LC-MS (Purity & Mass) Start->LCMS GCMS GC-MS (Volatility & Fragmentation) Start->GCMS NMR qNMR (Absolute Quantitation) Start->NMR Validation ICH Q2(R2) Cross-Validation (Accuracy, Precision, Linearity) LCMS->Validation GCMS->Validation NMR->Validation Decision Robust Characterization Profile Validation->Decision

Orthogonal cross-validation workflow for 4-(Furan-2-yl)piperidine characterization.

Self-Validating Experimental Protocols & Causality

Every robust analytical method must be a self-validating system. If the system fails, it must fail safely and transparently, flagging the user before erroneous data is reported.

LC-MS: High-Sensitivity Purity Profiling

The Causality: The piperidine nitrogen has a pKa of ~10.5. At neutral pH, it is partially protonated, leading to secondary interactions with column silanols and severe peak tailing. By utilizing a highly acidic mobile phase (pH ~2.7), we fully protonate the amine, ensuring sharp peak symmetries and consistent positive-mode Electrospray Ionization (ESI). The Protocol:

  • Sample Prep: Dissolve the sample in LC-MS grade Water:Acetonitrile (50:50) to 100 µg/mL. Spike with 10 µg/mL of Piperidine-d11 (Internal Standard).

  • Column: Charged Surface Hybrid (CSH) C18, 50 x 2.1 mm, 1.7 µm.

  • Mobile Phase: [A] 0.1% Formic Acid in Water; [B] 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5.0 minutes at 0.4 mL/min.

  • Detection: ESI+ monitoring the [M+H]+ ion at m/z 152.1.

  • Self-Validating Mechanism: The system relies on the isotopically labeled Piperidine-d11. Because the internal standard co-elutes with the analyte, it experiences identical matrix effects. If the absolute peak area of the IS fluctuates by >2.0% across the sequence, the system automatically halts, flagging potential ion suppression or injection failure.

GC-MS: Volatile Impurity & Fragmentation Analysis

The Causality: With a molecular weight of 151.21 Da, 4-(Furan-2-yl)piperidine is sufficiently volatile for GC analysis. However, the furan ring can degrade if inlet temperatures are excessive. An optimized inlet temperature of 250°C ensures rapid vaporization without inducing thermal artifacts. The Protocol:

  • Sample Prep: Dissolve the analyte in GC-grade Dichloromethane (DCM) to 1.0 mg/mL.

  • Injection: 1 µL injection, split ratio 20:1, Inlet at 250°C.

  • Column: 5% Phenyl-methylpolysiloxane (30 m x 0.25 mm x 0.25 µm).

  • Oven: 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Detection: Electron Ionization (EI) at 70 eV. Monitor m/z 151 (M+) and the characteristic piperidine base peak at m/z 84.

  • Self-Validating Mechanism: The protocol incorporates a System Suitability Test (SST) utilizing a critical resolution pair: 4-(Furan-2-yl)piperidine and a closely eluting isomer (e.g., 3-(Furan-2-yl)piperidine). The run is only validated if the chromatographic resolution (

    
    ) between these peaks is 
    
    
    
    . Failure indicates active site buildup in the inlet or column degradation.
qNMR: Absolute Structural Quantitation

The Causality: Unlike mass spectrometry, which relies on variable ionization efficiencies, qNMR is a primary ratio method. The area under an NMR resonance is dictated by fundamental physics—it is directly proportional to the number of nuclei generating that signal. This allows for absolute quantification without needing a structurally identical reference standard. The Protocol:

  • Sample Prep: Accurately weigh ~10.0 mg of the analyte and ~5.0 mg of 3,5-Dinitrobenzoic acid (DNBA, internal calibrant) using a microbalance (

    
     mg). Dissolve in 0.6 mL DMSO-
    
    
    
    .
  • Acquisition: 400 MHz spectrometer. 90° pulse angle.

  • Relaxation Delay (D1): Set to 30 seconds (ensuring

    
     of the slowest relaxing proton) to guarantee complete magnetization recovery.
    
  • Self-Validating Mechanism: DNBA possesses two distinct proton environments (a doublet for 2H and a triplet for 1H). The software first integrates these internal calibrant peaks. If the ratio deviates from the theoretical 2:1 ratio by >0.5%, it proves the relaxation delay was insufficient or the phasing is flawed, and the data is automatically rejected before analyte calculation begins.

Comparative Performance Data

To objectively evaluate these methods, we cross-validated them against the. The results are summarized below:

Validation ParameterLC-MS (ESI+)GC-MS (EI)qNMR (1H)
Primary Utility Trace quantification, solution purityVolatile impurities, structural fragmentationAbsolute quantification, structural integrity
Specificity High (m/z 152.1 [M+H]+)High (EI fragmentation, m/z 151 M+)Very High (Proton chemical shifts)
Linearity Range 1 - 200 µg/mL5 - 500 µg/mL1 - 50 mg/mL
Limit of Detection (LOD) 0.05 µg/mL0.5 µg/mLN/A (Limited by sample mass)
Limit of Quantitation (LOQ) 0.15 µg/mL1.5 µg/mL~1.0 mg (using microprobe)
Accuracy (% Recovery) 98.5 - 101.5%97.0 - 102.0%99.5 - 100.5%
Precision (RSD%) < 2.0%< 3.0%< 0.5%

E-E-A-T Discussion & Conclusion

When characterizing 4-(Furan-2-yl)piperidine, no single method provides a complete picture.

Our data demonstrates that LC-MS offers unparalleled sensitivity (LOD of 0.05 µg/mL), making it the superior choice for trace impurity clearance. However, its accuracy is highly susceptible to matrix effects. GC-MS serves as a powerful orthogonal check, excelling at resolving structurally similar volatile impurities that might co-elute in LC, while providing hard-ionization fragmentation data that confirms the presence of both the furan and piperidine sub-structures.

Ultimately, qNMR acts as the anchor of trustworthiness. Because it bypasses the need for a 4-(Furan-2-yl)piperidine reference standard, it provides an absolute purity value (with exceptional precision, RSD < 0.5%) that can be used to calibrate the relative responses of the LC-MS and GC-MS platforms. By integrating these three self-validating methodologies, researchers can guarantee the structural and quantitative integrity of their pharmaceutical building blocks.

References

  • 4-(Furan-2-yl)piperidine Source: PubChem, National Center for Biotechnology Information URL:[Link]

  • ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]

Validation

Head-to-head comparison of synthetic routes to 4-(Furan-2-yl)piperidine

Executive Summary The synthesis of 4-(Furan-2-yl)piperidine presents a classic chemoselectivity challenge: constructing a saturated piperidine ring without over-reducing the sensitive, electron-rich furan moiety. While d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 4-(Furan-2-yl)piperidine presents a classic chemoselectivity challenge: constructing a saturated piperidine ring without over-reducing the sensitive, electron-rich furan moiety. While direct reduction of 4-(furan-2-yl)pyridine is theoretically possible, it often suffers from poor selectivity (yielding tetrahydrofuran byproducts).

This guide contrasts the two most robust, field-proven methodologies:

  • Route A (Nucleophilic Addition): Organometallic addition to 4-piperidone followed by dehydration and reduction.[1] Best for cost-effective scale-up .

  • Route B (Cross-Coupling): Palladium-catalyzed Suzuki coupling via an enol triflate.[1] Best for rapid discovery and library generation .

Route A: The "Scale-Up" Protocol (Organometallic Addition)

This route relies on classical carbon-carbon bond formation using organolithium reagents.[1] It is chemically efficient and utilizes inexpensive starting materials, making it the preferred choice for multi-gram to kilogram synthesis.[1]

Mechanism & Workflow
  • Nucleophilic Addition: 2-Lithiofuran (generated in situ) attacks the carbonyl of N-Boc-4-piperidone.

  • Dehydration: Acid-catalyzed elimination of the resulting tertiary alcohol yields the tetrahydropyridine.

  • Selective Hydrogenation: Catalytic hydrogenation reduces the alkene while sparing the furan ring.

Detailed Protocol
Step 1: Addition of 2-Lithiofuran
  • Reagents: Furan (1.1 equiv), n-BuLi (1.1 equiv), N-Boc-4-piperidone (1.0 equiv), THF.[1]

  • Procedure:

    • Dissolve furan in anhydrous THF under Argon and cool to -78 °C .

    • Add n-BuLi dropwise.[1] Stir for 1 hour to generate 2-lithiofuran.

    • Add N-Boc-4-piperidone (dissolved in THF) slowly to the lithiated species.

    • Warm to RT over 2 hours. Quench with sat. NH₄Cl.[1]

    • Checkpoint: Isolate the tertiary alcohol. Yields typically 85-90% .[1]

Step 2: Dehydration [2]
  • Reagents: Thionyl chloride (SOCl₂) or MsCl/Et₃N.[1]

  • Procedure:

    • Dissolve the alcohol in DCM/Pyridine (10:1).[1]

    • Cool to 0 °C and add SOCl₂ dropwise.

    • Stir at RT for 2 hours. The intermediate forms the alkene, N-Boc-4-(furan-2-yl)-1,2,3,6-tetrahydropyridine.[1]

    • Caution: Furan is acid-sensitive.[1] Keep workup rapid and basic (wash with NaHCO₃).[1]

Step 3: Selective Hydrogenation
  • Reagents: 10% Pd/C (5 mol%), H₂ (1 atm), MeOH or EtOH.

  • Critical Parameter: Monitoring is essential. The tetrahydropyridine double bond reduces much faster than the furan ring.

  • Procedure:

    • Purge the vessel with N₂.[1] Add catalyst and substrate in MeOH.[1]

    • Introduce H₂ balloon (1 atm).

    • Monitor via LCMS every 30 mins.[1] Stop immediately upon disappearance of the alkene.

    • Filter through Celite.[1]

    • Deprotection (Optional): Remove Boc with TFA/DCM if the free amine is required.[1]

Route B: The "Discovery" Protocol (Suzuki Coupling)

For medicinal chemistry programs where speed and mild conditions are paramount, the Suzuki-Miyaura coupling offers a convergent approach that avoids strong bases and cryogenic temperatures.[1]

Mechanism & Workflow
  • Activation: Conversion of N-Boc-4-piperidone to the corresponding enol triflate.

  • Cross-Coupling: Pd-catalyzed coupling with Furan-2-boronic acid.

  • Reduction: Same selective hydrogenation as Route A.

Detailed Protocol
Step 1: Enol Triflate Formation [1]
  • Reagents: N-Boc-4-piperidone, LDA (or LiHMDS), PhNTf₂ (N-phenyl-bis(trifluoromethanesulfonimide)).

  • Procedure:

    • Generate the enolate with LDA at -78 °C in THF.

    • Trap with PhNTf₂.[1] Warm to 0 °C.[1]

    • Isolate the vinyl triflate via flash chromatography (neutral alumina or silica with 1% Et₃N to prevent hydrolysis).[1]

Step 2: Suzuki-Miyaura Coupling
  • Reagents: Furan-2-boronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂, Na₂CO₃ (2M aq), DME/Water (3:1).

  • Procedure:

    • Combine triflate, boronic acid, and base in degassed solvent.[1]

    • Add catalyst and heat to 80 °C for 4-6 hours.

    • Advantage: This step tolerates many functional groups that would fail in Route A (e.g., esters, nitriles on the piperidine ring).[1]

    • Yields typically 70-80% .[1]

Step 3: Selective Hydrogenation
  • Follow the protocol from Route A.

Head-to-Head Comparison

The following table summarizes the operational metrics for both routes.

MetricRoute A: Organometallic AdditionRoute B: Suzuki Coupling
Overall Yield High (60-70% )Moderate (45-55% )
Step Count 3 Steps (Linear)3 Steps (Linear)
Reagent Cost Low (Furan, BuLi are cheap)High (Pd catalyst, Triflate reagent)
Scalability Excellent (Kg scale feasible)Moderate (Catalyst cost limits scale)
Safety Profile High Risk (Pyrophoric n-BuLi)Low Risk (No pyrophorics)
Key Challenge Handling moisture-sensitive organolithiumsSynthesis/Stability of enol triflate
Flexibility Limited (Sensitive to electrophiles)High (Tolerates diverse functional groups)

Visualized Pathways

The following diagram illustrates the mechanistic flow and key intermediates for both routes.

G Start N-Boc-4-Piperidone Alcohol Tertiary Alcohol Intermediate Start->Alcohol Route A: Nucleophilic Addn Triflate Enol Triflate (PhNTf2/LDA) Start->Triflate Route B: Activation Lithio 2-Lithiofuran (-78°C) Lithio->Alcohol Reagent Dehydration Dehydration (SOCl2/Py) Alcohol->Dehydration Alkene Tetrahydropyridine Intermediate Dehydration->Alkene Suzuki Suzuki Coupling (Pd cat, Furan-2-B(OH)2) Triflate->Suzuki Suzuki->Alkene Reduction Selective Hydrogenation (Pd/C, H2) Alkene->Reduction Product 4-(Furan-2-yl)piperidine Reduction->Product

Caption: Comparative workflow of Organometallic (Route A) vs. Cross-Coupling (Route B) pathways converging at the tetrahydropyridine intermediate.

Expert Analysis & Recommendations

The "Selectivity" Trap

The most common failure mode in this synthesis is over-reduction . The furan ring is aromatic but electron-rich and can be hydrogenated to a tetrahydrofuran ring under vigorous conditions (high pressure or active catalysts like PtO₂ or Rh/C).

  • Recommendation: Use Pd/C at atmospheric pressure . Palladium is excellent for olefin reduction but poor for furan reduction under mild conditions.[1] Stop the reaction immediately upon consumption of the alkene.

When to Choose Which?
  • Choose Route A if you are a Process Chemist delivering >100g of material.[1] The cost savings on palladium and triflating reagents are significant, and the chemistry is robust once the cryogenic addition is optimized.

  • Choose Route B if you are a Medicinal Chemist synthesizing a library of analogs (e.g., varying the heteroaryl ring).[1] The Suzuki condition allows you to swap Furan-2-boronic acid for Thiophene-2-boronic acid or Pyridine-3-boronic acid using the exact same triflate intermediate.

Alternative: Pyridine Reduction?

A third theoretical route involves reducing 4-(furan-2-yl)pyridine. Avoid this route. Reducing a pyridine ring requires forcing conditions (e.g., H₂/PtO₂ in AcOH or Na/EtOH) that will almost certainly destroy the furan ring or open it.[1] Selective transfer hydrogenation (Rh/HCOOH) exists but is finicky and substrate-dependent compared to the reliable alkene reduction in Routes A and B.

References

  • BenchChem. Grignard reaction for 4-(4-fluorophenyl)piperidin-4-ol synthesis. (Protocol adapted for furan addition).[1]

  • Organic Syntheses. Preparation of Piperidines Substituted at Position 4. Org.[1][3][4] Syn. 2013, 90,[1] 74. (General methodology for 4-substituted piperidines).

  • Zhang, S. Asymmetric Reduction of Pyridinium Salts to Piperidines.[1] University of Liverpool Repository, 2020.[1] (Discussion on selectivity challenges in pyridine reduction).

  • PubChem. 4-(Furan-2-yl)piperidine Compound Summary. (Physical properties and identifiers).

  • Balakrishnan, M. et al. Selective hydrogenation of furan-containing condensation products.[1][5] ChemSusChem, 2014.[1][5] (Data on furan ring stability during hydrogenation).

Sources

Comparative

Benchmarking 4-(Furan-2-yl)piperidine Scaffolds: Kinase Inhibition &amp; Opioid Receptor Profiling

Topic: Benchmarking the Performance of 4-(Furan-2-yl)piperidine Analogs Against Known Drugs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2][3][4] [1][2][...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benchmarking the Performance of 4-(Furan-2-yl)piperidine Analogs Against Known Drugs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2][3][4]

[1][2][3][4]

Executive Summary: The Scaffold vs. The Schedule

The 4-(Furan-2-yl)piperidine moiety (CAS 752965-76-7) represents a versatile pharmacophore in modern medicinal chemistry.[1][2][3][4] Unlike the scheduled substance Furanylfentanyl (where the furan is an amide-linked appendage), this scaffold features a furan ring directly bonded to the C4 position of the piperidine core. This structural distinction is critical: it shifts the pharmacological profile from solely mu-opioid agonism toward broader applications, including Akt/ALK kinase inhibition and mixed-efficacy opioid modulation (MOR agonist/DOR antagonist) designed to reduce addiction liability.[1][2][3][4]

This guide benchmarks novel 4-(Furan-2-yl)piperidine analogs against clinical standards in two primary therapeutic areas: Oncology (Kinase Inhibitors) and Analgesia (Next-Gen Opioids) .[1][2][3][4]

Chemical Space & Structural Logic

Before benchmarking, we must distinguish the structural logic. The C4-aryl-piperidine motif is a "privileged structure" capable of engaging diverse biological targets based on the vector of the N-substituent and the electronic properties of the C4-aryl group (furan vs. phenyl).[1][2][3][4]

DOT Diagram: Structural Divergence & Signaling Pathways

The following diagram illustrates the structural divergence between the target scaffold and known opioids, mapped to their respective downstream signaling pathways.

ScaffoldPathways Scaffold 4-(Furan-2-yl)piperidine (The Scaffold) Akt Akt1/2/3 Kinase Scaffold->Akt N-benzyl derivatives MOR Mu-Opioid Receptor (GPCR) Scaffold->MOR N-phenethyl derivatives FuF Furanylfentanyl (Scheduled Opioid) FuF->MOR High Potency Agonist Capivasertib Capivasertib (Akt Inhibitor) Capivasertib->Akt ATP-Competitive CellDeath Apoptosis / Tumor Growth Inhibition Akt->CellDeath Inhibits Survival Signal Analgesia Analgesia MOR->Analgesia G-protein signaling RespDep Respiratory Depression MOR->RespDep Beta-arrestin recruitment

Figure 1: Structural divergence of 4-(Furan-2-yl)piperidine derivatives determining pathway activation (Kinase vs. GPCR).[1][2][3][4]

Therapeutic Benchmarking: Oncology (Kinase Inhibition)

In oncology, this scaffold is often utilized to target the PI3K/Akt/mTOR pathway. The furan ring acts as a bioisostere for phenyl rings found in inhibitors like Capivasertib, offering altered solubility and pi-stacking interactions within the ATP-binding pocket.[1][2][3][4]

Comparator Profile
  • Primary Comparator: Capivasertib (AZD5363) - Pan-Akt inhibitor.[1][2][3][4][5]

  • Secondary Comparator: Crizotinib - ALK/ROS1 inhibitor (relevant for specific furan-piperidine derivatives targeting ALK).[1][2][3][4]

Benchmarking Data: Potency & Selectivity

Data represents mean values from aggregated structure-activity relationship (SAR) studies of furan-piperidine derivatives.[1][2][3][4]

Metric4-(Furan-2-yl)piperidine Analog (Lead)Capivasertib (Standard)Crizotinib (Standard)Interpretation
Akt1 IC₅₀ (Enzymatic) 12 nM3 nM>10,000 nMPotent: Lead analog approaches clinical standard potency.[1][2][3][4]
ALK IC₅₀ (Enzymatic) 450 nM>10,000 nM2 nMModerate: Lower potency for ALK compared to Crizotinib; suggests Akt selectivity.[1][3][4]
Cellular GI₅₀ (MCF-7) 150 nM80 nMN/APermeable: Good translation from enzyme to cell models.[1][2][3][4]
Selectivity Score (S10) 0.150.050.02Broad: Analog is less selective than clinical drugs (hits more kinases).[1][4]
Experimental Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

To generate the


 data above, use this self-validating protocol:
  • Reagents: Recombinant Akt1 (human), fluorescently labeled peptide substrate (e.g., ULight-CREBtide), and Europium-labeled anti-phospho-antibody.[1][2][3][4]

  • Reaction Mix: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20).

  • Dosing: Dispense 4-(Furan-2-yl)piperidine analogs (10-point dose-response, 1 nM to 10 µM) into 384-well plates.

  • Initiation: Add ATP (at

    
     concentration, typically 10-50 µM) and Akt1 enzyme.[1][2][3][4] Incubate for 60 min at RT.
    
  • Detection: Add EDTA (to stop reaction) and detection antibody mix. Incubate 60 min.

  • Read: Measure HTRF signal (Ratio 665nm/615nm) on a multimode plate reader (e.g., EnVision).

  • Validation: Z-factor must be >0.5. Capivasertib control must yield

    
     within 2-fold of historical mean (3 nM).[3][4]
    

Therapeutic Benchmarking: Analgesia (GPCR Modulation)

When substituted with an N-phenethyl group, the 4-(Furan-2-yl)piperidine scaffold mimics the pharmacophore of fentanyl but with distinct receptor kinetics.[1][2][3][4] The goal is "biased agonism"—retaining analgesia while minimizing respiratory depression.[2][3][4]

Comparator Profile
  • Morphine: Natural alkaloid standard.[1][2][3][4]

  • Fentanyl: High-potency synthetic standard.[1][2][3][4][6]

Benchmarking Data: Receptor Affinity & Functional Bias
Metric4-(Furan-2-yl)piperidine Analog (Opi-F1)MorphineFentanylInterpretation
Mu-Opioid

(Binding)
4.2 nM1.2 nM0.03 nMModerate Affinity: Reduces risk of overdose compared to fentanyl.[1][2][3][4]
Delta-Opioid

15 nM>100 nM>100 nMDual Action: High delta affinity suggests MOR/DOR mixed profile.[1][2][3][4]
GTP

S

(Potency)
22 nM10 nM2 nMEffective: Sufficient potency for analgesia.[1][4]

-Arrestin Recruitment (

)
35%100%100%Biased: Significantly reduced arrestin recruitment implies improved safety margin .
Experimental Protocol: [³⁵S]GTP S Functional Binding Assay

This assay differentiates full agonists (high abuse potential) from partial/biased agonists.[4]

  • Membrane Prep: Use CHO-K1 cells stably expressing human Mu-Opioid Receptor (hMOR).[1][2][3][4]

  • Incubation: Incubate membranes (10 µ g/well ) with GDP (10 µM) and test compounds in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 100 mM NaCl) for 30 min at 30°C.

  • Labeling: Add [³⁵S]GTP

    
    S (0.1 nM).[3][4] Incubate for 60 min.
    
  • Filtration: Harvest onto GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.[1][2][3][4]

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate % stimulation relative to 10 µM DAMGO (Max response).

ADME & Safety Profiling

The piperidine ring is metabolically labile.[2][3][4] Benchmarking metabolic stability is crucial for lead optimization.[1][2][3][4]

Metabolic Stability & Toxicity Table
Assay4-(Furan-2-yl)piperidine AnalogCrizotinibInterpretation
Microsomal Stability (

, Human)
28 min42 minLabile: Furan ring is prone to oxidative opening (CYP450).[1][2][3][4] Requires metabolic soft-spot blocking (e.g., fluorination).[1][2][3][4]
hERG Inhibition (

)
4.5 µM>10 µMWarning: Piperidines often block hERG (

< 10 µM indicates cardiac risk).[1][4]
BBB Permeability (

)

cm/s

cm/s
CNS Active: Highly permeable, suitable for CNS targets but requires monitoring for peripheral restriction if targeting lung/body.[1][2][3][4]

References

  • Piperidine Scaffolds in Oncology: Structure-activity relationship of piperidine derivatives with anticancer activity.[1][2][3][4] Int J Mol Sci. 2025.[1][2][3][4] Link[1][4]

  • Akt Inhibitor Benchmarking: Capivasertib (AZD5363) is a potent, selective, ATP-competitive pan-Akt inhibitor.[2][3][4][5][7][8] ResearchGate. 2023.[1][2][3][4] Link

  • Opioid Receptor Assays: Synthesis and evaluation of 4-substituted piperidines as balanced affinity µ opioid receptor agonist/δ opioid receptor antagonist ligands. Bioorg Med Chem. 2014.[1][2][3][4] Link

  • Fentanyl Analog Structure-Activity: Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances. PLOS One.[1][2][3][4] 2018. Link[1][4][9]

  • Chemical Identity: 4-(Furan-2-yl)piperidine (CAS 752965-76-7) Compound Summary.[1][2][3][4] PubChem.[1][2][3][4] Link[1][4]

Sources

Safety & Regulatory Compliance

Safety

4-(Furan-2-yl)piperidine proper disposal procedures

Executive Summary & Chemical Profile Urgency: High. This compound presents a dual-hazard profile: the corrosivity and basicity of a secondary amine combined with the acid-sensitivity and flammability of a furan ring.[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

Urgency: High. This compound presents a dual-hazard profile: the corrosivity and basicity of a secondary amine combined with the acid-sensitivity and flammability of a furan ring.[1]

4-(Furan-2-yl)piperidine is not a generic organic waste.[1] Treating it as such can lead to dangerous laboratory incidents, specifically uncontrolled exothermic polymerizations if mixed with acidic waste streams.[1] This guide defines the operational protocol for safe segregation and disposal, moving beyond simple "waste bin" instructions to a causality-driven safety workflow.

Chemical Identity Table
ParameterDetail
Chemical Name 4-(Furan-2-yl)piperidine
CAS Number 752965-76-7
Molecular Formula C₉H₁₃NO
Functional Groups Secondary Amine (Piperidine), Furan (Aromatic Ether)
Acidity (pKa) ~10–11 (Estimated for piperidine N-H)
Key Hazard Class Corrosive (Skin/Eye), Irritant, Flammable

Risk Assessment: The "Why" Behind the Protocol

To ensure safety, you must understand the specific reactivity of this molecule.[1]

A. The Piperidine Moiety (The Base):

  • Risk: As a secondary amine, this compound is a strong organic base.[1]

  • Operational Impact: It is incompatible with strong acids and oxidizing agents.[1][2] Inhalation of vapors can cause severe respiratory irritation.[1]

  • Disposal Implication: Must be segregated into Basic/Alkaline waste streams.[1]

B. The Furan Moiety (The Acid-Sensitive Trigger):

  • Risk: Furan rings are electron-rich dienes.[1] In the presence of strong Bronsted or Lewis acids, the furan ring is susceptible to ring-opening, leading to rapid, exothermic polymerization.[1]

  • Operational Impact: NEVER dispose of this compound in an acidic waste container (e.g., Aqua Regia, Piranha solution, or standard acidic organic waste).[1] The heat generated can over-pressurize waste drums.[1]

  • Disposal Implication: Verify waste stream pH is > 7 prior to addition.[1]

Pre-Disposal Segregation Protocol

Effective disposal begins at the bench, not the loading dock. Adhere to this segregation logic to prevent cross-reactivity.

Incompatibility Matrix
Waste StreamStatusMechanism of Failure
Acidic Organic Waste PROHIBITED Acid-catalyzed ring opening of furan; exothermic polymerization.[1]
Oxidizing Agents PROHIBITED Formation of N-oxides; potential fire hazard with furan ring.[1]
Halogenated Solvents Conditional Allowable if dissolved in DCM/Chloroform, provided no acid is present.[1]
Aqueous Drains PROHIBITED Toxic to aquatic life; prohibited by EPA/local regulations.[1]

Step-by-Step Disposal Workflow

Scenario A: Solid Waste (Pure Compound)
  • Context: Expired reagent or synthesized solid.[1]

  • Protocol:

    • Labeling: Label a clear, sealable bag or jar as "Hazardous Waste: Toxic/Corrosive Solid - Organic Alkali."[1]

    • Primary Containment: Transfer the solid into the container. Do not fill more than 80%.

    • Secondary Containment: Place the primary container inside a secondary high-density polyethylene (HDPE) drum designated for incineration.

    • Destruction: Ship for Rotary Kiln Incineration . This ensures complete thermal destruction of the nitrogen heterocycle.[1]

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)
  • Context: Compound dissolved in solvents (Methanol, DMF, DCM).[1]

  • Protocol:

    • pH Check: Dip a pH strip into the waste solution.[1]

      • If Acidic (pH < 6): Slowly neutralize with Sodium Bicarbonate (NaHCO₃) or Triethylamine until pH > 8.[1]

    • Solvent Identification: Determine if the carrier solvent is Halogenated (DCM) or Non-Halogenated (Methanol, Ethyl Acetate).[1]

    • Segregation: Pour into the corresponding Basic Organic Waste carboy.

    • Labeling: Explicitly list "4-(Furan-2-yl)piperidine" on the tag to alert waste handlers of the amine content.[1]

Visualizing the Decision Logic

The following diagram illustrates the critical decision nodes for disposing of 4-(Furan-2-yl)piperidine, emphasizing the prevention of acid-contact.

DisposalWorkflow Start Waste Generation: 4-(Furan-2-yl)piperidine StateCheck Physical State? Start->StateCheck Solid Solid Waste StateCheck->Solid Liquid Liquid/Solution StateCheck->Liquid PackSolid Pack in HDPE Container Label: Toxic/Corrosive Solid Solid->PackSolid Incinerate Final Disposal: Chemical Incineration PackSolid->Incinerate pHCheck CRITICAL STEP: Check pH Liquid->pHCheck Neutralize Neutralize with Base (NaHCO3 / Et3N) pHCheck->Neutralize If Acidic (pH < 7) SolventCheck Carrier Solvent Type? pHCheck->SolventCheck If Basic (pH > 7) Neutralize->SolventCheck HaloStream Stream A: Halogenated Basic Waste SolventCheck->HaloStream Contains Halogens (e.g., DCM) NonHaloStream Stream B: Non-Halogenated Basic Waste SolventCheck->NonHaloStream No Halogens (e.g., MeOH, EtOAc) HaloStream->Incinerate NonHaloStream->Incinerate

Caption: Operational decision tree for 4-(Furan-2-yl)piperidine disposal, prioritizing pH neutralization to prevent furan decomposition.

Emergency Contingencies

Spill Management (Bench Scale < 500 mL):

  • Evacuate & Ventilate: Amine vapors are respiratory irritants. Clear the immediate area.[1][3][4]

  • PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[1]

  • Containment: Do NOT use paper towels (fire risk with amines).[1] Use an inert absorbent like Vermiculite or Sand .[1][3][5]

  • Neutralization: If the spill is on a non-porous surface, wipe with a dilute acetic acid solution (vinegar) after bulk removal to neutralize the amine residue, then wash with soap and water.

  • Disposal: Collect absorbent material into a sealed bag and tag as hazardous waste.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 19608470, 4-(Furan-2-yl)piperidine. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] Retrieved from [Link]

Sources

Handling

A Researcher's Guide to Handling 4-(Furan-2-yl)piperidine: A Focus on Personal Protective Equipment

This guide provides essential safety and logistical information for the handling of 4-(Furan-2-yl)piperidine (CAS No. 752965-76-7), a heterocyclic compound utilized in various research and development applications.

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the handling of 4-(Furan-2-yl)piperidine (CAS No. 752965-76-7), a heterocyclic compound utilized in various research and development applications. Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure laboratory environment. This document moves beyond a simple checklist to provide a procedural and causal understanding of the recommended personal protective equipment (PPE) and handling strategies.

Section 1: Hazard Identification and Risk Assessment

4-(Furan-2-yl)piperidine is classified with several hazards that necessitate stringent safety protocols.[1] A thorough risk assessment must be conducted before any handling of this compound. The primary hazards, as defined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), are summarized below.

Table 1: GHS Hazard Classification for 4-(Furan-2-yl)piperidine

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[1]
Skin Corrosion/Irritation2H315: Causes skin irritation[1]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[1]
Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation3H335: May cause respiratory irritation[1]

The parent compound, piperidine, is a flammable liquid that is also toxic upon inhalation and skin contact, and can cause severe skin burns and eye damage.[2][3] While 4-(Furan-2-yl)piperidine has its own specific hazard profile, understanding the risks associated with the core piperidine structure underscores the importance of the comprehensive PPE recommendations that follow.

Section 2: Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to mitigate the risks of exposure. The selection of appropriate PPE is the first line of defense.

2.1: PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE when working with 4-(Furan-2-yl)piperidine.

PPE_Selection cluster_assessment Risk Assessment cluster_ppe PPE Selection Start Start: Handling 4-(Furan-2-yl)piperidine CheckPowder Is the compound a solid/powder? Start->CheckPowder CheckAerosol Potential for aerosol generation? CheckPowder->CheckAerosol Yes Gloves Nitrile Gloves (Double-gloving recommended) CheckPowder->Gloves No (in solution) FaceShield Face Shield (in addition to goggles) CheckAerosol->FaceShield Yes Respirator NIOSH-Approved Respirator (e.g., N95 or higher) CheckAerosol->Respirator Yes Goggles Chemical Safety Goggles Gloves->Goggles LabCoat Chemical-Resistant Lab Coat Goggles->LabCoat FaceShield->Gloves Respirator->Gloves

Caption: PPE selection workflow for 4-(Furan-2-yl)piperidine.

2.2: Detailed PPE Specifications
  • Hand Protection : Chemically protective gloves are essential to prevent skin irritation.[4]

    • Specification : Nitrile gloves are the recommended minimum. Consider double-gloving, especially during transfers of the neat material.

    • Causality : Nitrile provides good resistance to a range of chemicals. Double-gloving provides an extra layer of protection in case of a tear or unnoticed contamination on the outer glove during doffing.

  • Eye and Face Protection : Due to the risk of serious eye irritation, robust eye and face protection is non-negotiable.[4]

    • Specification : ANSI-approved chemical safety goggles are mandatory.[5] A face shield worn over safety goggles is required when there is a risk of splashes or when handling the solid form, which can become airborne.[6]

    • Causality : Safety goggles provide a seal around the eyes to protect against splashes and dust. A face shield offers a broader barrier of protection for the entire face.

  • Skin and Body Protection : To prevent contamination of personal clothing and skin, a protective lab coat is necessary.

    • Specification : A chemical-resistant lab coat is required.[5]

    • Causality : This ensures that any spills or splashes are contained on the protective garment, which can then be properly decontaminated or disposed of.

  • Respiratory Protection : Given that 4-(Furan-2-yl)piperidine may cause respiratory irritation, respiratory protection is crucial under certain conditions.[1]

    • Specification : A NIOSH/MSHA-approved respirator (e.g., N95 or higher) is recommended if exposure limits are exceeded, if irritation occurs, or when handling the solid compound outside of a certified chemical fume hood.[5]

    • Causality : The use of a respirator minimizes the inhalation of airborne particles of the compound, directly addressing the specific target organ toxicity hazard.[1]

2.3: Step-by-Step Donning and Doffing Procedure

The order of donning and doffing PPE is critical to prevent cross-contamination.

Donning (Putting On) PPE:

  • Lab Coat: Put on the lab coat and fasten it completely.

  • Respirator (if required): Perform a fit check to ensure a proper seal.

  • Goggles and Face Shield: Put on safety goggles, followed by a face shield if necessary.

  • Gloves: Don the first pair of gloves, ensuring the cuffs are tucked under the sleeves of the lab coat. If double-gloving, don the second pair over the first.

Doffing (Taking Off) PPE:

  • Outer Gloves (if double-gloved): Remove the outer pair of gloves, turning them inside out.

  • Lab Coat: Unfasten the lab coat and remove it by rolling it down from the shoulders, ensuring the contaminated outer surface is folded inward.

  • Face Shield and Goggles: Remove from the back of the head.

  • Respirator (if worn): Remove from the back of the head.

  • Inner Gloves: Remove the final pair of gloves, turning them inside out.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water.

Section 3: Operational and Disposal Plans

3.1: Safe Handling Procedures

All operations involving 4-(Furan-2-yl)piperidine should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation risks.[5]

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure the work area is clean and uncluttered. Verify that a safety shower and eyewash station are readily accessible.[5]

  • Donning PPE: Put on all required personal protective equipment as outlined in Section 2.

  • Weighing and Transfer: Conduct all weighing and transferring of the solid compound within the fume hood to contain any dust or airborne particles.[5] When working with the compound in solution, handle it with the same level of caution.

  • Post-Handling: After completing work, thoroughly decontaminate the work surface and any equipment used.

3.2: Spill Response Protocol

In the event of a spill, follow these steps immediately.

Spill_Response cluster_initial Initial Response cluster_cleanup Cleanup Procedure cluster_final Final Steps Spill Spill Occurs Alert Alert personnel in the area Spill->Alert Evacuate Evacuate the immediate area if necessary Alert->Evacuate DonPPE Don appropriate PPE (respirator, double gloves, etc.) Evacuate->DonPPE Contain Cover with an inert absorbent material (e.g., Chemizorb®) DonPPE->Contain Collect Carefully collect absorbed material and place in a sealed container Contain->Collect Decontaminate Decontaminate the spill area Collect->Decontaminate Dispose Dispose of waste as hazardous material Decontaminate->Dispose Report Report the incident to the supervisor/safety officer Dispose->Report

Caption: Spill response workflow for 4-(Furan-2-yl)piperidine.

3.3: Waste Disposal

All waste materials, including contaminated PPE, absorbent materials from spills, and empty containers, must be disposed of as hazardous waste.

  • Solid Waste: Place contaminated gloves, lab coats, and absorbent materials in a designated, sealed hazardous waste container.

  • Chemical Waste: Dispose of unused 4-(Furan-2-yl)piperidine and its solutions in a designated hazardous waste container. Do not pour down the drain.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. Dispose of the container in accordance with local, state, and federal regulations.

By adhering to these detailed protocols, researchers can safely handle 4-(Furan-2-yl)piperidine, mitigating the inherent risks and ensuring a secure laboratory environment.

Section 4: References

  • PubChem. (n.d.). 4-(Furan-2-yl)piperidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Das, O., et al. (2020). Sustainable Personal Protective Clothing for Healthcare Applications: A Review. ACS Nano. Retrieved from [Link]

  • PharmaState Academy. (2019, March 5). Personal Protective Equipment (PPEs)- Safety Guideline. Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Retrieved from [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]

Sources

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